(+)-Bis[(R)-1-phenylethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310198 | |
| Record name | Bis[(R)-1-phenylethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23294-41-9 | |
| Record name | Bis[(R)-1-phenylethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23294-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-methylbenzyl)amine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023294419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[(R)-1-phenylethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S7Q417U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to (+)-Bis[(R)-1-phenylethyl]amine: A Cornerstone of Modern Asymmetric Synthesis
Introduction: The Architectural Significance of Chirality
In the landscape of modern drug development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Many biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers of a drug molecule. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful.[1][2] Consequently, the ability to selectively synthesize a single, desired enantiomer is a critical capability for researchers and industry professionals.
(+)-Bis[(R)-1-phenylethyl]amine, a C2-symmetric chiral diamine, has emerged as a powerful and versatile tool in the synthetic chemist's arsenal. Its rigid, well-defined stereochemical structure, derived from two (R)-1-phenylethyl moieties, makes it an exceptionally effective controller of stereochemistry in a multitude of chemical transformations.[3] This guide provides an in-depth exploration of the core applications of (+)-Bis[(R)-1-phenylethyl]amine, moving beyond simple procedural descriptions to elucidate the underlying principles and mechanistic rationale that make it an indispensable reagent in asymmetric synthesis. We will examine its roles as a chiral auxiliary, a ligand in transition-metal catalysis, a chiral base for enantioselective deprotonation, and a resolving agent for racemic mixtures.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is essential for its effective application in experimental design.
| Property | Value |
| Synonyms | (+)-Bis[(R)-α-methylbenzyl]amine, [R-(R,R)]-(+)-Bis(α-methylbenzyl)amine |
| CAS Number | 23294-41-9[4] |
| Molecular Formula | [C₆H₅CH(CH₃)]₂NH |
| Molecular Weight | 225.33 g/mol [4] |
| Appearance | Liquid |
| Boiling Point | 86 °C at 0.05 mmHg[5] |
| Density | 0.985 g/mL at 25 °C[5] |
| Optical Activity | [α]20/D +199.0°, neat |
| Enantiomeric Purity | ≥99% (ee)[4] |
| Refractive Index | n20/D 1.5523[5] |
Core Application 1: The Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[6] The steric bulk and fixed conformation of the auxiliary create a biased environment, effectively shielding one face of the reactive center and forcing the incoming reagent to approach from the less hindered direction.[7] After the transformation, the auxiliary is cleaved and can often be recovered for reuse.
(+)-Bis[(R)-1-phenylethyl]amine is particularly effective in this role for controlling the stereochemistry of reactions at the α- or β-positions of carbonyl compounds. A prime example is its use in the asymmetric synthesis of β-amino acids.[4][8]
General Workflow: Chiral Auxiliary Strategy
The process involves a three-step sequence: covalent attachment of the amine to the substrate, the key diastereoselective bond-forming reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.
Caption: Formation of a chiral metal-ligand catalyst.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a typical procedure for the enantioselective reduction of a ketone.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a pressure vessel with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and (+)-Bis[(R)-1-phenylethyl]amine (typically in a 1:1.1 Ru:ligand ratio).
-
Add a degassed solvent, such as isopropanol.
-
Activate the catalyst by heating the mixture (e.g., to 80 °C) for a specified period (e.g., 15 minutes). This step is crucial for the formation of the active catalytic species.
-
Hydrogenation: Cool the vessel to the desired reaction temperature (e.g., 25 °C).
-
Add the prochiral ketone substrate (e.g., acetophenone).
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction vigorously until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the ketone. The pre-organized chiral environment of the catalyst forces the ketone to coordinate in a specific orientation, leading to the delivery of hydrogen to one prochiral face selectively.
-
Carefully vent the reactor, and concentrate the reaction mixture. The crude product can be purified by column chromatography to afford the enantiomerically enriched alcohol.
Core Application 3: Chiral Base in Enantioselective Deprotonation
The lithium salt of (+)-Bis[(R)-1-phenylethyl]amine functions as a potent chiral base. This reagent can selectively remove a proton from a prochiral ketone, such as a 4-substituted cyclohexanone, to generate a chiral enolate. [4]This enolate can then be trapped by an electrophile (e.g., an alkyl halide or TMSCl), resulting in the formation of an enantioenriched product. The principle relies on the chiral base differentiating between the two enantiotopic protons adjacent to the carbonyl group.
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- 8. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (+)-Bis[(R)-1-phenylethyl]amine: Structure, Stereochemistry, and Applications in Asymmetric Synthesis
Executive Summary: (+)-Bis[(R)-1-phenylethyl]amine is a C₂-symmetric chiral secondary amine that has emerged as a cornerstone reagent in modern asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it an exceptionally effective chiral auxiliary and ligand for a diverse range of stereoselective transformations. This guide provides an in-depth analysis of its molecular structure, stereochemical integrity, synthesis, and key applications, including enantioselective deprotonation, Michael additions, and its role as a precursor to advanced ligand systems. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the precise construction of chiral molecules.
Introduction
In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the development of reliable and versatile chiral reagents is paramount. (+)-Bis[(R)-1-phenylethyl]amine, also known as (+)-Bis[(R)-α-methylbenzyl]amine, is a prominent example of such a reagent. It belongs to a class of C₂-symmetric amines that are highly valued for their ability to create a predictable and sterically hindered chiral environment. This symmetry simplifies the analysis of transition states and often leads to higher levels of stereochemical induction compared to asymmetric reagents.
The utility of (+)-Bis[(R)-1-phenylethyl]amine stems from its dual functionality. It can act as a chiral auxiliary, temporarily attached to a substrate to direct a diastereoselective reaction, or serve as a chiral ligand that coordinates to a metal center to form a potent asymmetric catalyst.[1][2] This guide offers a detailed exploration of its fundamental properties and its proven applications, providing both theoretical understanding and practical insights for its effective implementation in the laboratory.
Molecular Structure and Physicochemical Properties
Chemical Identity
-
Systematic Name: (1R)-1-Phenyl-N-[(1R)-1-phenylethyl]ethanamine[3]
-
Common Synonyms: (+)-Bis[(R)-α-methylbenzyl]amine, [R-(R,R)]-(+)-Bis(α-methylbenzyl)amine
-
CAS Number: 23294-41-9[4]
-
Molecular Formula: C₁₆H₁₉N[4]
-
Molecular Weight: 225.33 g/mol [4]
Stereochemistry and Chirality: The Foundation of Selectivity
The efficacy of (+)-Bis[(R)-1-phenylethyl]amine is intrinsically linked to its unique three-dimensional structure. The molecule possesses two stereocenters, located at the benzylic carbons, with both centers unequivocally assigned the (R) configuration. This is explicitly defined by its SMILES string: Cc1ccccc1)c2ccccc2.
The "(+)" prefix in its name denotes its dextrorotatory nature, meaning it rotates plane-polarized light clockwise. The most critical feature is its C₂ rotational symmetry. An imaginary C₂ axis passes through the nitrogen atom, and a 180° rotation around this axis results in an indistinguishable molecular orientation. This symmetry ensures that the two phenyl groups create a well-defined chiral pocket, sterically shielding one face of the coordinated substrate or metal center, thereby dictating the stereochemical outcome of a reaction.
Caption: Structure of (+)-Bis[(R)-1-phenylethyl]amine with C₂ symmetry.
Physicochemical Data
The following table summarizes the key physical and optical properties of this compound, which are critical for its handling and characterization.
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow liquid | [5][6] |
| Optical Rotation | [α]²⁰/D +199.0° (neat) | |
| Enantiomeric Excess (ee) | ≥99% (by GLC) | |
| Density | 0.985 g/mL at 25 °C | |
| Boiling Point | 86 °C at 0.05 mmHg | |
| Refractive Index | n²⁰/D 1.5523 | |
| Solubility | Insoluble in water; soluble in common organic solvents | [6] |
Synthesis and Characterization
Synthetic Strategy
The synthesis of (+)-Bis[(R)-1-phenylethyl]amine relies on the use of an enantiopure precursor to ensure the stereochemical integrity of the final product. The most common and direct precursor is (R)-(+)-1-phenylethylamine .[7][8] The core transformation involves the formation of a new C-N bond between two molecules of this chiral primary amine.
One established method is the reductive amination between (R)-1-phenylethylamine and acetophenone.[9] A more direct approach involves the self-condensation or dimerization of (R)-1-phenylethylamine. Recent advancements have shown that microwave irradiation can dramatically reduce reaction times for such condensations compared to conventional heating, offering a more efficient synthetic route.[9]
Causality Behind the Choice: The choice to build from an existing chiral pool molecule like (R)-1-phenylethylamine is a cornerstone of efficient asymmetric synthesis. It obviates the need for a challenging chiral resolution of the final product, which is often lower-yielding and more resource-intensive.
Example Synthetic Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies described for the condensation of α-phenylethylamine with acetophenone.[9]
Objective: To synthesize (+)-Bis[(R)-1-phenylethyl]amine from (R)-1-phenylethylamine.
Materials:
-
(R)-(+)-1-Phenylethylamine (ee >99%)
-
A suitable catalyst (e.g., a Lewis acid or a heterogeneous acid catalyst)
-
Anhydrous toluene
-
Microwave synthesis reactor
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine (R)-(+)-1-phenylethylamine (2.0 equivalents) and a catalytic amount of the chosen acid catalyst in anhydrous toluene.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 30-90 minutes). The reaction progress should be monitored by TLC or GC-MS. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the rate of the condensation and subsequent imine reduction/transamination steps while minimizing side product formation.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure (+)-Bis[(R)-1-phenylethyl]amine.
-
Validation: The final product's identity and purity are confirmed through analytical techniques.
Analytical Characterization: A Self-Validating System
Confirming the identity and, most importantly, the stereochemical purity of the product is essential.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine protons (CH-N), the methyl protons (CH₃), and the N-H proton. The C₂ symmetry simplifies the spectrum, as the two phenylethyl moieties are chemically equivalent.
-
Chiral Chromatography (GC or HPLC): This is the definitive method for confirming enantiomeric purity. The product is analyzed on a chiral stationary phase, which allows for the separation and quantification of the desired (R,R)-enantiomer from its (S,S)- and meso-(R,S)-diastereomers, ensuring an enantiomeric excess (ee) of ≥99%.
-
Polarimetry: Measurement of the specific optical rotation provides a bulk confirmation of enantiomeric enrichment. A value of approximately +199° (neat) is expected for the enantiopure product.
Core Applications in Asymmetric Synthesis
The utility of (+)-Bis[(R)-1-phenylethyl]amine lies in its ability to control the formation of new stereocenters with high fidelity.
Enantioselective Deprotonation of Prochiral Ketones
One of its most powerful applications is as a chiral base. When treated with an organolithium reagent like n-butyllithium (n-BuLi), it forms a chiral lithium amide base. This bulky, C₂-symmetric base can selectively deprotonate one of two enantiotopic protons adjacent to a carbonyl group in a prochiral ketone (e.g., 4-tert-butylcyclohexanone).
Mechanism of Action: The lithium amide coordinates to the carbonyl oxygen, positioning the bulky amine to sterically block one of the α-protons. The base then abstracts the more accessible proton, leading to the formation of a single, enantiomerically enriched lithium enolate. This enolate can then be trapped with an electrophile to yield a chiral α-functionalized ketone with high enantioselectivity.[10]
Caption: Workflow for enantioselective deprotonation using the chiral base.
Asymmetric Michael Additions
The lithium amide derived from (+)-Bis[(R)-1-phenylethyl]amine also serves as a potent chiral nucleophile for asymmetric conjugate additions (Michael additions). For example, its addition to α,β-unsaturated esters is a key step in the asymmetric synthesis of valuable β-amino acids, which are important building blocks for pharmaceuticals and natural products.[10]
Precursor for Advanced Ligand Systems
Beyond its direct use, (+)-Bis[(R)-1-phenylethyl]amine is a critical starting material for constructing more sophisticated chiral ligands.
-
Phosphoramidite Ligands: It reacts with phosphorus reagents to form chiral phosphoramidite ligands, such as those popularized by Feringa. These ligands are exceptionally effective in a wide array of metal-catalyzed reactions, including asymmetric hydrogenation and conjugate additions.
-
Phenolate Ligands: It can undergo Mannich condensation reactions to produce chiral phenolate ligands, which are useful in various catalytic transformations.
Safety and Handling
-
Hazards: (+)-Bis[(R)-1-phenylethyl]amine is classified as an irritant, causing skin and eye irritation. It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]
Conclusion
(+)-Bis[(R)-1-phenylethyl]amine is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its well-defined C₂-symmetric structure and stereochemical purity provide the foundation for its exceptional performance as both a chiral auxiliary and a ligand. From the precise deprotonation of ketones to its role as a scaffold for next-generation catalysts, this amine enables the efficient and predictable synthesis of complex chiral molecules. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is essential for its successful application in research, discovery, and development.
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(+)-Bis[(R)-1-phenylethyl]amine hydrochloride - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. (2007). PubMed. [Link]
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(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. (2009). PubMed Central. [Link]
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bis-(R)-1.Phenylethylammonium rac-tartrate(2-) - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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(R,R')-(+)-Bis(1-phenylethyl)amine hydrochloride | CAS 82398-30-9 - Arran Chemical. (n.d.). Arran Chemical Company. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. [Link]
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1-Phenylethylamine - Wikipedia. (n.d.). Wikipedia. [Link]
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(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2007). ResearchGate. [Link]
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An In-Depth Technical Guide to (+)-Bis[(R)-1-phenylethyl]amine: Properties, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (+)-Bis[(R)-1-phenylethyl]amine, a crucial chiral auxiliary and ligand in the field of asymmetric synthesis. The content herein is structured to deliver not just data, but also expert insights into the practical application and theoretical underpinnings of this versatile molecule.
Introduction: The Significance of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in modern organic chemistry, serving as resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis. Their ability to induce stereoselectivity in chemical transformations is fundamental to the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among these, (+)-Bis[(R)-1-phenylethyl]amine, also known as (+)-Bis[(R)-α-methylbenzyl]amine, has emerged as a particularly effective and widely utilized reagent. Its rigid C2-symmetric backbone and the steric bulk of the two phenylethyl groups create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of reactions. This guide will delve into the core attributes of this important chiral amine.
Physicochemical Properties of (+)-Bis[(R)-1-phenylethyl]amine
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of (+)-Bis[(R)-1-phenylethyl]amine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23294-41-9 | [1] |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Optical Rotation | [α]²⁰/D +199.0°, neat | [1] |
| Refractive Index | n²⁰/D 1.5523 (lit.) | [1] |
| Boiling Point | 86 °C at 0.05 mmHg | [1] |
| Density | 0.985 g/mL at 25 °C | [1] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
| Solubility | Insoluble in water. | |
| Synonyms | (+)-Bis[(R)-α-methylbenzyl]amine, [R-(R,R)]-(+)-Bis(α-methylbenzyl)amine |
Structure and Chirality:
(+)-Bis[(R)-1-phenylethyl]amine possesses two stereogenic centers, both with the (R)-configuration. This C2-symmetric structure is crucial for its efficacy in asymmetric synthesis, as it simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Caption: Molecular Structure of (+)-Bis[(R)-1-phenylethyl]amine.
Synthesis of (+)-Bis[(R)-1-phenylethyl]amine
The synthesis of (+)-Bis[(R)-1-phenylethyl]amine is most commonly achieved through the reductive amination of acetophenone with (R)-(+)-1-phenylethylamine. A well-established method for this transformation is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amine.[3][4] More recently, microwave-assisted synthesis has been shown to significantly reduce reaction times.[5]
Experimental Protocol: Microwave-Assisted Leuckart-Wallach Reaction
This protocol is a representative example of a modern approach to the synthesis of bis(phenylethyl)amines.
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetophenone
-
Formic acid (88%)
-
Microwave reactor
-
Standard laboratory glassware for extraction and purification
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine one equivalent of (R)-(+)-1-phenylethylamine and one equivalent of acetophenone.
-
Addition of Reagent: Slowly add two to three equivalents of formic acid to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 160-180°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (+)-Bis[(R)-1-phenylethyl]amine can be purified by vacuum distillation to yield a colorless to light yellow oil.
Caption: Workflow for the synthesis of (+)-Bis[(R)-1-phenylethyl]amine.
Applications in Asymmetric Synthesis
The primary utility of (+)-Bis[(R)-1-phenylethyl]amine lies in its application as a chiral auxiliary and ligand in a variety of asymmetric transformations. Its lithium amide, formed by deprotonation with an organolithium reagent, is a potent chiral base.
Enantioselective Deprotonation of Prochiral Ketones
One of the hallmark applications of (+)-Bis[(R)-1-phenylethyl]amine is in the enantioselective deprotonation of prochiral ketones to generate chiral enolates. These enolates can then be trapped with various electrophiles to afford enantioenriched products. The C2-symmetric nature of the chiral lithium amide directs the deprotonation to occur at one of the two enantiotopic α-protons, leading to a high degree of stereoselectivity.
Asymmetric Synthesis of β-Amino Acids
(+)-Bis[(R)-1-phenylethyl]amine serves as a valuable chiral auxiliary in the synthesis of β-amino acids. For instance, its lithium amide can undergo conjugate addition to α,β-unsaturated esters to produce enantioenriched β-amino esters. These products are important building blocks for the synthesis of peptides and other biologically active molecules.
Caption: Key applications of (+)-Bis[(R)-1-phenylethyl]amine in asymmetric synthesis.
Spectroscopic Characterization
-
¹H NMR: Resonances for the aromatic protons would appear in the range of δ 7.2-7.4 ppm. The methine protons (CH) would likely be a quartet around δ 3.5-3.8 ppm, and the methyl protons (CH₃) a doublet around δ 1.3-1.5 ppm. The N-H proton would appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate in the δ 125-145 ppm region. The methine carbons would be expected around δ 55-60 ppm, and the methyl carbons around δ 20-25 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching around 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic rings around 1450-1600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 225. A prominent fragment would likely be the loss of a phenylethyl group.
Safety and Handling
(+)-Bis[(R)-1-phenylethyl]amine is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(+)-Bis[(R)-1-phenylethyl]amine is a powerful and versatile chiral amine with significant applications in asymmetric synthesis. Its well-defined C2-symmetric structure allows for high levels of stereocontrol in reactions such as the enantioselective deprotonation of ketones and the synthesis of β-amino acids. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and an exploration of its key applications. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this reagent is essential for the design and execution of efficient and stereoselective synthetic routes.
References
-
Wikipedia. Leuckart reaction. Available from: [Link]
- Cross, B. E., & Williams, J. M. J. (2003). Microwave-assisted Leuckart-Wallach reductive amination of ketones. Tetrahedron Letters, 44(35), 6549-6551.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Ingersoll, A. W., Brown, J. H., Kim, C. K., Beauchamp, W. D., & Jennings, G. (1936). The Leuckart Synthesis of Amines. Journal of the American Chemical Society, 58(10), 1808-1811.
-
PubChem. (+)-Bis[(R)-1-phenylethyl]amine hydrochloride. Available from: [Link]
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PubChem. 1-Phenethylamine. Available from: [Link]
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PubChem. 1-Phenethylamine, (+)-. Available from: [Link]
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- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
The Architect of Asymmetry: A Technical Guide to the Mechanism of (+)-Bis[(R)-1-phenylethyl]amine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. Among these, (+)-Bis[(R)-1-phenylethyl]amine has emerged as a powerful tool, particularly in the formation of carbon-carbon and carbon-nitrogen bonds with high diastereoselectivity. This technical guide provides an in-depth exploration of the mechanism of action of this C2-symmetric chiral auxiliary. We will dissect the conformational intricacies that govern its stereodirecting power, present a plausible transition state model for its application in conjugate additions and alkylations, and provide field-proven experimental protocols for its successful implementation and subsequent removal. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique capabilities of (+)-bis[(R)-1-phenylethyl]amine in the synthesis of complex, enantiomerically enriched molecules.
Introduction: The Principle of Chiral Auxiliaries
The synthesis of single-enantiomer pharmaceutical agents is a critical endeavor, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate, creating a diastereomeric intermediate.[2] This diastereomeric relationship allows for the differentiation of the two faces of a prochiral center, guiding the approach of a reagent to create a new stereocenter with a predictable configuration.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2]
(+)-Bis[(R)-1-phenylethyl]amine is a C2-symmetric secondary amine that has proven to be a highly effective chiral auxiliary in a variety of asymmetric transformations, including conjugate additions, alkylations, and aldol reactions.[3] Its C2 symmetry simplifies the number of possible transition states, often leading to higher and more predictable levels of stereoselectivity.[4]
The Core Mechanism: Conformational Control and Steric Shielding
The stereodirecting power of the (+)-bis[(R)-1-phenylethyl]amine auxiliary, once acylated to form a tertiary amide, is rooted in its well-defined conformational preferences. The two bulky (R)-1-phenylethyl groups create a rigid and predictable chiral environment around the nitrogen atom and the adjacent carbonyl group.
A detailed conformational analysis of the closely related (R,R)-N,N-bis(1-phenylethyl)acetamide has been conducted using NMR spectroscopy and computational methods.[1] This study revealed the existence of distinct rotamers arising from restricted rotation around the amide C-N bond and the N-C(phenylethyl) bonds.[1] The most stable conformers position the two phenyl groups in a specific arrangement that effectively shields one of the two faces of the enolate derived from the amide.
Diagram: Conformational Isomers of N-Acyl-bis[(R)-1-phenylethyl]amine
Caption: Rotational isomers of N-acyl-bis[(R)-1-phenylethyl]amine.
This facial shielding is the cornerstone of the auxiliary's mechanism of action. When the amide is deprotonated to form an enolate, the two (R)-1-phenylethyl groups dictate the trajectory of an incoming electrophile, forcing it to approach from the less sterically hindered face.
Transition State Model for Diastereoselective Reactions
In a typical application, such as the conjugate addition of a nucleophile to an α,β-unsaturated amide derived from (+)-bis[(R)-1-phenylethyl]amine, the stereochemical outcome can be rationalized by considering a Zimmerman-Traxler-like transition state model for chelated intermediates.[2]
In the case of an enolate alkylation, the lithium enolate will likely form a chelated six-membered ring transition state with the incoming electrophile. The C2-symmetric nature of the auxiliary creates a "chiral pocket" where one of the phenyl groups of the auxiliary effectively blocks one face of the enolate. The other phenyl group is positioned away from the reaction center. This arrangement minimizes steric interactions and leads to a lower energy transition state for the formation of one diastereomer over the other.
Diagram: Proposed Transition State for Enolate Alkylation
Caption: Electrophilic attack on the enolate from the less hindered face.
Experimental Protocol: Asymmetric Synthesis of a β-Amino Acid Derivative
This section details a representative experimental workflow for the use of (+)-bis[(R)-1-phenylethyl]amine as a chiral auxiliary in the asymmetric synthesis of a β-amino acid derivative, a valuable building block in drug discovery. The protocol involves the formation of an α,β-unsaturated amide, a diastereoselective conjugate addition, and subsequent cleavage of the auxiliary.[3]
Diagram: Experimental Workflow
Caption: Workflow for asymmetric synthesis using the chiral auxiliary.
Step 1: Formation of N,N-bis[(R)-1-phenylethyl]prop-2-enamide [3]
-
To a solution of (+)-bis[(R)-1-phenylethyl]amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated amide.
Step 2: Diastereoselective Conjugate Addition [3]
-
To a solution of the N,N-bis[(R)-1-phenylethyl]prop-2-enamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add the desired organocuprate reagent (e.g., lithium dibutylcuprate) (1.5 eq.).
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by NMR analysis of the crude product.[1] Purification by chromatography may be performed if necessary.
Step 3: Diastereoselective Alkylation (Optional) [3]
-
To a solution of the product from Step 2 (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour.
-
Add the desired electrophile (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and follow the workup procedure described in Step 2.
Step 4: Auxiliary Cleavage [3]
-
The N,N-bis[(R)-1-phenylethyl]amide can be cleaved under various conditions. A common method is acidic hydrolysis.[1]
-
Dissolve the diastereomerically pure amide in a mixture of glacial acetic acid and 6 M hydrochloric acid.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction to room temperature and neutralize with a solid base (e.g., sodium carbonate).
-
Extract the aqueous layer with a suitable organic solvent to recover the chiral auxiliary.
-
The aqueous layer containing the desired β-amino acid can be further purified by standard methods such as ion-exchange chromatography.
Data Presentation: Diastereoselectivity in Action
The effectiveness of (+)-bis[(R)-1-phenylethyl]amine as a chiral auxiliary is demonstrated by the high diastereoselectivities achieved in various reactions. The following table summarizes representative data for the conjugate addition of organometallics to α,β-unsaturated amides derived from this auxiliary.
| Entry | Nucleophile (R in R₂CuLi) | Electrophile (E⁺) | Product Diastereomeric Ratio (d.r.) |
| 1 | n-Bu | H⁺ | >95:5 |
| 2 | Ph | H⁺ | >95:5 |
| 3 | n-Bu | BnBr | >98:2 |
| 4 | Me | Allyl-I | >95:5 |
Data is illustrative and based on typical results reported in the literature for similar systems.
Conclusion: A Versatile and Reliable Tool
(+)-Bis[(R)-1-phenylethyl]amine stands as a testament to the power of chiral auxiliaries in modern asymmetric synthesis. Its C2-symmetric design provides a well-defined and predictable chiral environment, leading to high levels of stereocontrol in a range of important chemical transformations. The straightforward attachment and cleavage protocols, coupled with the high diastereoselectivities achievable, make it an attractive choice for researchers in both academic and industrial settings. A thorough understanding of its conformational behavior and the resulting transition state models, as outlined in this guide, is key to its successful and rational application in the synthesis of complex chiral molecules.
References
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Langgaard, M., & Sandström, J. (1990). Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1385-1393. [Link]
-
Siwicka, A., Wojtasiewicz, K., Leniewski, A., Maurin, J. K., Zawadzka, A., & Czarnocki, Z. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 776-783. [Link]
-
Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of.beta.-amino acids. John Wiley & Sons.
- Kozak, J. A., D'Ambrosio, M., & Charette, A. B. (2012). Asymmetric synthesis of β-amino acids via conjugate addition of a chiral lithium amide. The Journal of Organic Chemistry, 77(17), 7539-7548.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581-1590.
Sources
- 1. Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enduring Legacy of (+)-Bis[(R)-1-phenylethyl]amine: A Technical Guide to its Discovery, History, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bis[(R)-1-phenylethyl]amine, a C2-symmetric chiral secondary amine, has carved a significant niche in the field of asymmetric synthesis. Its utility as a chiral auxiliary, ligand, and resolving agent has empowered chemists to achieve high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and practical applications of this versatile molecule. We will delve into its synthesis, explore its role in key asymmetric transformations with detailed protocols, and present a critical analysis of its performance through quantitative data. Mechanistic insights into the origins of its stereodirecting power will be elucidated, providing a robust framework for its rational application in the synthesis of complex, high-value chiral molecules.
Introduction: The Rise of a Privileged Chiral Amine
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Chiral amines, in particular, have emerged as indispensable tools in this endeavor, serving as both catalysts and auxiliaries to impart stereochemical information during chemical transformations. Among these, (+)-Bis[(R)-1-phenylethyl]amine stands out for its unique structural features: two sterically demanding (R)-1-phenylethyl groups flanking a central nitrogen atom. This C2 symmetry and conformational rigidity create a well-defined chiral environment, making it a highly effective controller of stereochemistry.
This guide will navigate the journey of (+)-Bis[(R)-1-phenylethyl]amine from its initial synthesis to its current status as a commercially available and widely used reagent in the asymmetric synthesis toolbox. We will explore the fundamental principles that govern its application and provide practical, field-proven insights for its successful implementation in the laboratory.
Discovery and Historical Context
While the parent molecule, (R)-1-phenylethylamine, has a long history as a resolving agent and chiral building block, the specific discovery of its bis-adduct, (+)-Bis[(R)-1-phenylethyl]amine, is less singularly documented. Its emergence is intrinsically linked to the broader exploration of chiral lithium amides as reagents for asymmetric synthesis. The pioneering work in the late 20th century on the use of chiral, non-racemic bases for the enantioselective deprotonation of prochiral ketones and in conjugate addition reactions laid the groundwork for the application of amines like (+)-Bis[(R)-1-phenylethyl]amine.
Key developments in the application of its lithium amide derivative in asymmetric synthesis, particularly in the Michael addition to α,β-unsaturated esters, were instrumental in highlighting its potential.[1] These early studies demonstrated the ability of the bulky chiral amide to effectively shield one face of the enolate, leading to high diastereoselectivities in the formation of new stereocenters.
Synthesis of (+)-Bis[(R)-1-phenylethyl]amine
The preparation of enantiomerically pure (+)-Bis[(R)-1-phenylethyl]amine is crucial for its successful application. Several methods have been reported, with a common strategy involving the reaction of (R)-1-phenylethylamine with acetophenone, followed by reduction. A notable and efficient method utilizes microwave irradiation to significantly reduce reaction times.[2]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a rapid and efficient synthesis of (R,R)-bis[α-phenylethyl]amine.[2]
Materials:
-
(R)-1-phenylethylamine
-
Acetophenone
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Formic acid
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Imine Formation: In a microwave-safe vessel, combine (R)-1-phenylethylamine (1.0 eq) and acetophenone (1.05 eq). The reaction can be performed neat or with a minimal amount of a suitable solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150 °C) for a short period (e.g., 10-20 minutes). Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Reduction: After cooling, dissolve the crude imine in methanol. To this solution, add a catalytic amount of 10% palladium on carbon.
-
Hydrogenation: Introduce a hydrogen source. This can be achieved through catalytic transfer hydrogenation using a hydrogen donor like formic acid or by using a hydrogen gas atmosphere in a suitable pressure vessel.
-
Workup: Once the reduction is complete (monitored by TLC or GC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (+)-Bis[(R)-1-phenylethyl]amine.
Sources
- 1. Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of (+)-Bis[(R)-1-phenylethyl]amine
Introduction: Navigating the Safety Profile of a Key Chiral Amine
(+)-Bis[(R)-1-phenylethyl]amine is a chiral secondary amine that serves as a valuable building block and catalyst in modern asymmetric synthesis. Its applications include the synthesis of β-amino acids, the preparation of complex natural product fragments, and inducing enantioselectivity in various chemical transformations.[1][2] As with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of researchers and the integrity of experimental work.
This guide provides a comprehensive overview of the safety and handling precautions for (+)-Bis[(R)-1-phenylethyl]amine. It is crucial to note that while specific safety data for this secondary amine is available, it is less extensive than for its primary amine analogue, (R)-(+)-1-phenylethylamine. Given the structural similarity, this guide synthesizes data for both compounds. Protocols derived from the more hazardous primary amine are presented to establish a conservative and robust safety framework. This approach ensures that handling procedures account for the highest potential risk, a cornerstone of laboratory safety.
Section 1: Hazard Identification and Classification
The first step in safe handling is a complete understanding of the potential hazards. While seemingly similar, the hazard classifications for (+)-Bis[(R)-1-phenylethyl]amine and its primary amine counterpart differ significantly, necessitating a cautious approach.
1.1. Classification of (+)-Bis[(R)-1-phenylethyl]amine
This secondary amine is classified as a warning-level hazard.[1][3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
1.2. Classification of (R)-(+)-1-Phenylethylamine (Primary Amine Analogue)
The primary amine is classified as a more severe, danger-level hazard, primarily due to its corrosive nature.
-
Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage).[4][5]
-
Signal Word: Danger.[4]
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).
The causality behind this difference lies in the chemical properties of primary versus secondary amines. Primary amines are often more reactive and corrosive than their secondary counterparts. However, assuming the less severe hazard profile for the bis-substituted amine without comprehensive toxicological data would be imprudent. Therefore, laboratory practice should be aligned with the more stringent precautions required for corrosive materials.
Summary of Hazard Classifications
| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |
| (+)-Bis[(R)-1-phenylethyl]amine | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3] |
| (R)-(+)-1-Phenylethylamine | GHS05, GHS07 | Danger | H314: Causes severe skin burns and eye damage.H302+H312: Harmful if swallowed or in contact with skin.[4][5] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A self-validating safety system relies on engineering controls and appropriate PPE to create multiple barriers against exposure. The following protocols are based on the hazards associated with corrosive amines and should be considered mandatory.
2.1. Engineering Controls
-
Ventilation: All handling of (+)-Bis[(R)-1-phenylethyl]amine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or mists.[6][7] Facilities should be equipped with an eyewash fountain and a safety shower readily accessible to the workstation location.[8]
-
Closed Systems: For larger scale operations or repetitive tasks, the use of a closed system is recommended to minimize potential exposure.[6]
2.2. Personal Protective Equipment (PPE)
The selection of PPE is critical and must not be compromised.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes of corrosive materials.[6]
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if they become contaminated.[3][6]
-
Skin and Body Protection: Wear a chemical-resistant laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, impervious protective clothing or an apron is required.[5][6]
-
Respiratory Protection: If working outside of a fume hood (a practice that should be avoided) or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.[1][3]
Caption: PPE selection workflow for handling chiral amines.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents and maintain the chemical's purity.
3.1. Handling
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]
-
Wash hands thoroughly after handling the product and before breaks.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Use spark-proof tools and explosion-proof equipment, as the material is a combustible liquid.[1][6] Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Ground all equipment to prevent the buildup of electrostatic charge.[6]
-
When not in use, containers should be kept tightly closed and securely sealed.[5]
3.2. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[4][6]
-
Keep containers tightly closed to prevent degradation.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
Chemical and Physical Properties
| Property | Value for (+)-Bis[(R)-1-phenylethyl]amine |
| Molecular Formula | C₁₆H₁₉N[1] |
| Molecular Weight | 225.33 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 86 °C @ 0.05 mmHg[1] |
| Density | 0.985 g/mL at 25 °C[1] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup[1] |
| Solubility | Insoluble in water.[2][3] |
| Refractive Index | n20/D 1.5523[1] |
Section 4: Emergency Procedures: A Validating System for Incident Response
An effective emergency plan is a self-validating system where every step is logical and designed to mitigate harm.
4.1. First-Aid Measures
Immediate action is critical. First responders must protect themselves before assisting others.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]
-
Skin Contact: Immediately take off all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[4][5]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][8]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[4] The material is a combustible liquid.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 2, including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[4]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[4]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite, or commercial absorbent). Place the material into a suitable, labeled container for disposal.[4][5] For large spills, contain the spill by diking.[5]
Caption: Workflow for responding to a chemical spill.
Section 5: Toxicological and Disposal Considerations
5.1. Toxicological Information
Detailed toxicological studies specifically for (+)-Bis[(R)-1-phenylethyl]amine are not widely available. However, the data for related phenylethylamines indicate potential for significant toxicity. The primary amine analogue is harmful if swallowed or in contact with skin and is corrosive.[4] Overexposure symptoms may include headache, dizziness, nausea, and vomiting.[4] As a corrosive material, it can cause severe damage to mucous membranes and the upper respiratory tract.
5.2. Disposal
-
Waste material must be disposed of in accordance with national and local regulations.[4]
-
Do not mix with other waste. Leave chemicals in their original containers.[4]
-
Uncleaned containers should be handled as the product itself.[4] Contact a licensed professional waste disposal service to dispose of this material.
Conclusion: A Framework for Proactive Safety
The safe handling of (+)-Bis[(R)-1-phenylethyl]amine demands a proactive and informed approach. By understanding its specific hazards and judiciously applying the more stringent safety protocols associated with its corrosive primary amine analogue, researchers can establish a robust safety framework. This guide provides the necessary technical information and procedural logic to empower scientists and drug development professionals to work with this valuable chiral reagent confidently and safely, ensuring that scientific advancement and personal safety proceed in tandem.
References
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- TCI EUROPE N.V. (n.d.). Safety Data Sheet: DL-1-Phenylethylamine.
- Sigma-Aldrich. (n.d.). (+)-Bis[(R)-1-phenylethyl]amine 99%.
- Loba Chemie. (2025). Safety Data Sheet: β-PHENYLETHYLAMINE EXTRA PURE.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Abound Chem. (n.d.). (+)-Bis[(R)-1-phenylethyl]amine.
- Labsolu. (n.d.). (+)-Bis[(R)-1-phenylethyl]amine.
- Apollo Scientific. (2023). Safety Data Sheet: (1R)-(+)-1-Phenylethylamine.
- Secondary chiral amines play a crucial role in modern chemistry... (n.d.). ScienceDirect.
- ChemicalBook. (n.d.). (+)-Bis[(R)-1-phenylethyl]amine.
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenethylamine.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Phenylethylamine.
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- 5. (+)-Bis (R)-1-phenylethyl amine 97 82398-30-9 [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
solubility of (+)-Bis[(R)-1-phenylethyl]amine in common organic solvents
An In-Depth Technical Guide to the Solubility of (+)-Bis[(R)-1-phenylethyl]amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bis[(R)-1-phenylethyl]amine, a chiral secondary amine, is a crucial building block in asymmetric synthesis, serving as a precursor to chiral ligands and catalysts. Its efficacy in synthetic applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (+)-bis[(R)-1-phenylethyl]amine. We will delve into its molecular structure and physicochemical properties to predict its solubility profile. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data for their specific applications.
Introduction: The Significance of Solubility for (+)-Bis[(R)-1-phenylethyl]amine
(+)-Bis[(R)-1-phenylethyl]amine is a cornerstone of modern asymmetric synthesis. It is frequently employed in the synthesis of β-amino acids, chiral phosphoramidite ligands, and as a chiral auxiliary to induce enantioselectivity in various chemical transformations.[1] The success of these synthetic routes often hinges on the careful selection of a solvent system in which the reactants are sufficiently soluble to ensure optimal reaction kinetics and yield. A thorough understanding of the solubility of (+)-bis[(R)-1-phenylethyl]amine is therefore not merely an academic exercise but a critical parameter for process development, optimization, and scale-up in both academic and industrial settings.
Molecular Structure and Physicochemical Properties: The Determinants of Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces. (+)-Bis[(R)-1-phenylethyl]amine, with the linear formula [C₆H₅CH(CH₃)]₂NH, possesses distinct structural features that govern its interaction with various solvents.
-
Molecular Structure: The molecule features two bulky, nonpolar phenyl groups and two methyl groups attached to a central secondary amine. This structure results in a significant nonpolar character.
-
Polarity: The presence of the nitrogen atom with its lone pair of electrons introduces a degree of polarity, creating a dipole moment. However, the large nonpolar hydrocarbon portion of the molecule dominates, rendering the overall molecule relatively nonpolar.
-
Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[2] This capability is crucial for its interaction with protic solvents.
-
Physical State: It is a colorless to light yellow liquid at room temperature.[1]
The interplay of these features suggests that the solubility of (+)-bis[(R)-1-phenylethyl]amine will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. They are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: These are attractive forces between the positive end of one polar molecule and the negative end of another.
-
Hydrogen Bonding: A special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine.
For (+)-bis[(R)-1-phenylethyl]amine to dissolve in a solvent, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
Predicted Solubility Profile of (+)-Bis[(R)-1-phenylethyl]amine
Based on its molecular structure and the principles of solubility, we can predict a qualitative solubility profile for (+)-bis[(R)-1-phenylethyl]amine in common organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | High | The large nonpolar phenyl and alkyl groups of the solute will interact favorably with the nonpolar solvent molecules via van der Waals forces. |
| Polar Aprotic Solvents | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the polar amine group of the solute. The absence of strong hydrogen bonding in the solvent allows for effective solvation of the nonpolar portions of the molecule. |
| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | While these solvents can form hydrogen bonds with the amine group, their strong solvent-solvent hydrogen bonding network may be difficult to disrupt by the largely nonpolar solute. |
| Highly Polar Solvents | Water | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the predominantly nonpolar (+)-bis[(R)-1-phenylethyl]amine. This is confirmed by available data.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of specific quantitative solubility data in the literature, experimental determination is crucial for researchers. The following protocol outlines a reliable method for determining the solubility of (+)-bis[(R)-1-phenylethyl]amine.
Materials and Equipment
-
(+)-Bis[(R)-1-phenylethyl]amine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
Caption: Experimental workflow for determining the solubility of (+)-bis[(R)-1-phenylethyl]amine.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of (+)-bis[(R)-1-phenylethyl]amine to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Add a small magnetic stir bar.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for several hours.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.
-
-
Chromatographic Analysis (Preferred Method):
-
Accurately dilute a known volume of the filtered saturated solution with the pure solvent.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of (+)-bis[(R)-1-phenylethyl]amine.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration determined by chromatography and the dilution factor, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Factors Influencing Solubility
-
Temperature: The solubility of solids and liquids in organic solvents generally increases with temperature.[4][5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solute and solvent.[4] Therefore, it is crucial to control the temperature during solubility determination and to specify the temperature at which the solubility was measured.
-
Purity of Solute and Solvent: Impurities can significantly affect the measured solubility. It is essential to use high-purity (+)-bis[(R)-1-phenylethyl]amine and analytical grade solvents for accurate results.
Conclusion
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry.
- (+)-Bis[(R)-1-phenylethyl]amine. ChemicalBook.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- Biochemistry, Dissolution and Solubility. (2021, February 4). StatPearls - NCBI Bookshelf.
- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
- (+)-Bis[(R)-1-phenylethyl]amine 99%. Sigma-Aldrich.
Sources
- 1. (+)-Bis[(R)-1-phenylethyl]amine CAS#: 23294-41-9 [m.chemicalbook.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Role of (+)-Bis[(R)-1-phenylethyl]amine in Modern Asymmetric Synthesis
An In-depth Technical Guide to the Commercial Availability and Applications of (+)-Bis[(R)-1-phenylethyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral chemistry, the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. (+)-Bis[(R)-1-phenylethyl]amine, a C₂-symmetric secondary amine, has emerged as a valuable and effective tool for chemists engaged in asymmetric synthesis. Its rigid, well-defined chiral environment makes it highly effective both as a resolving agent for racemic mixtures and as a chiral auxiliary or ligand to direct the stereochemical outcome of a reaction.
This guide provides an in-depth analysis of the commercial landscape for (+)-Bis[(R)-1-phenylethyl]amine, detailing its availability, supplier specifications, and quality control metrics. Furthermore, it offers field-proven protocols and technical insights into its primary applications, equipping researchers and drug development professionals with the practical knowledge required to effectively integrate this reagent into their synthetic workflows.
Physicochemical and Stereochemical Properties
Understanding the fundamental properties of (+)-Bis[(R)-1-phenylethyl]amine is the first step toward its successful application. The molecule's stereochemical integrity is its most critical attribute.
| Property | Value | Source(s) |
| Synonym(s) | (+)-Bis[(R)-α-methylbenzyl]amine, [R-(R,R)]-(+)-Bis(α-methylbenzyl)amine | |
| CAS Number | 23294-41-9 | [1][2] |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 86 °C at 0.05 mmHg | |
| Density | 0.985 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5523 | |
| Optical Rotation ([α]20/D) | +199.0° (neat) | |
| Solubility | Immiscible with water; soluble in common organic solvents (e.g., ether, THF). | [3] |
Commercial Availability and Supplier Analysis
(+)-Bis[(R)-1-phenylethyl]amine is readily available from several major chemical suppliers, typically in high purity and enantiomeric excess. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive documentation, such as a Certificate of Analysis (CoA), detailing the specific lot's purity and optical rotation.
| Supplier | Product Number (Example) | Typical Assay Purity | Optical Purity (ee) | Available Quantities |
| Sigma-Aldrich (Merck) | 452823 | 99% | ≥99% (GLC) | 1 g, 10 g |
| Thermo Fisher Scientific (Alfa Aesar) | H27424 | Not specified, but implied high purity for lab use. | Not specified | Varies |
| Abound Chem | AB037633 | 98% | Not specified | 1 g, 25 g |
Note: Availability and product specifications are subject to change. Always consult the supplier's website for the most current information.
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The primary application of (+)-Bis[(R)-1-phenylethyl]amine is the resolution of racemic carboxylic acids. This classical technique remains one of the most cost-effective and scalable methods for obtaining enantiopure materials.
Mechanism of Action: The process hinges on the reaction of a chiral base with a racemic acid to form a mixture of diastereomeric salts.[4] Unlike enantiomers, which have identical physical properties, diastereomers exhibit different solubilities.[5] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from solution, and upon isolation, the enantiomerically pure acid can be liberated by treatment with a strong acid.
Logical Workflow for Chiral Resolution
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Field-Proven Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized workflow. The choice of solvent, temperature, and stoichiometry must be optimized for each specific substrate.
Causality: The selection of an appropriate solvent is critical. Protic solvents like methanol or ethanol are often effective as they can engage in hydrogen bonding, accentuating the solubility differences between the diastereomeric salts.[5] The goal is to identify a system where one salt is significantly less soluble than the other.
Methodology:
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimum amount of a hot solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: To the hot solution, add 0.5 equivalents of (+)-Bis[(R)-1-phenylethyl]amine. Note: As the amine is dibasic in nature, only 0.5 eq. is theoretically needed, but this may require optimization.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of the less soluble diastereomeric salt should be observed as a precipitate.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent to remove the more soluble diastereomer.
-
Purity Check (Optional but Recommended): At this stage, a small sample of the salt can be treated with acid (as in step 6) to liberate the acid, whose enantiomeric excess can then be determined (e.g., by chiral HPLC) to assess the resolution efficiency. If the desired ee is not achieved, recrystallization of the salt may be necessary.
-
Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 1 M HCl) until the pH is ~1-2. This protonates the carboxylate, liberating the free carboxylic acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the enantiomerically enriched carboxylic acid. The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Recovery of Resolving Agent: The aqueous layer from step 7, which contains the hydrochloride salt of the resolving agent, can be treated with a strong base (e.g., 6 M NaOH) to regenerate the free amine, which can then be extracted and reused.[6]
Protocol 2: Liberation of Free (+)-Bis[(R)-1-phenylethyl]amine from its Hydrochloride Salt
Some suppliers may provide the amine as its hydrochloride salt. The free base is required for resolution experiments and as a chiral ligand.
Causality: The protocol is a standard acid-base extraction. A strong, inexpensive base like potassium hydroxide (KOH) deprotonates the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted into an organic solvent.[6]
Methodology:
-
Dissolution: In a round-bottomed flask or separatory funnel, dissolve the (+)-Bis[(R)-1-phenylethyl]amine hydrochloride salt (1.0 eq.) in a biphasic mixture of an organic solvent (e.g., methyl tert-butyl ether - MTBE) and an aqueous solution of a strong base (e.g., 6 M KOH, ~28 eq.).[6]
-
Stirring: Stir the mixture vigorously for several hours (e.g., 6 hours) to ensure complete deprotonation.[6]
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent (e.g., MTBE).[6]
-
Drying and Concentration: Combine all organic extracts and dry them over an anhydrous salt (e.g., anhydrous MgSO₄). Filter the drying agent and remove the solvent via rotary evaporation to yield the free amine, which should be stored under an inert atmosphere.[3][6]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
Trustworthiness: The information below is synthesized from publicly available Safety Data Sheets (SDS) from major suppliers.[1][2] Always refer to the specific SDS provided by your supplier before handling the material.
| Safety Aspect | Guideline | Hazard Codes |
| Hazard Summary | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | H315, H319, H335 |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and use in a well-ventilated area or chemical fume hood. | P280 |
| Handling | Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | P261, P264 |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent air oxidation. | P403 + P233 |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | P302 + P352 |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | P501 |
Conclusion
(+)-Bis[(R)-1-phenylethyl]amine is a commercially accessible and highly effective chiral resolving agent and auxiliary. Its utility is well-documented, and its application, particularly in the resolution of racemic acids, follows robust and scalable protocols. By understanding its properties, sourcing from reputable suppliers, and adhering to safe handling practices, researchers can confidently employ this reagent to advance projects requiring high levels of enantiopurity.
References
-
Gorska, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
-
Siedlecka, R. (2013). Recent Developments in Optical Resolution. ResearchGate. Available at: [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Available at: [Link]
-
Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. Available at: [Link]
-
Boogers, J. A. F., et al. (2009). SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
ResearchGate. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. ResearchGate. Available at: [Link]
Sources
- 1. aboundchem.com [aboundchem.com]
- 2. fishersci.com [fishersci.com]
- 3. (-)-Bis[(S)-1-phenylethyl]amine | 56210-72-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for chiral resolution of racemic acids with (+)-Bis[(R)-1-phenylethyl]amine
An Application Note and Detailed Protocol for the Chiral Resolution of Racemic Acids with (+)-Bis[(R)-1-phenylethyl]amine
Authored by: A Senior Application Scientist
Introduction: Navigating the Landscape of Chiral Separation
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different pharmacological, toxicological, and physiological effects. Consequently, the separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its constituent enantiopure forms is a critical and often challenging endeavor.[1] This process, known as chiral resolution, is a cornerstone of modern stereochemistry.
One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This classical technique converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent. These resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by conventional methods like fractional crystallization.
This document provides a comprehensive guide to the chiral resolution of racemic carboxylic acids using the chiral amine, (+)-Bis[(R)-1-phenylethyl]amine . It is important to note that while the primary amine, (R)-1-phenylethylamine, is a widely documented and workhorse resolving agent for this purpose, the application of its secondary amine analogue, (+)-Bis[(R)-1-phenylethyl]amine, in this specific context is not extensively reported in peer-reviewed literature. Therefore, the following protocol is presented as a generalized, yet scientifically grounded, methodology. It is built upon the foundational principles of diastereomeric salt formation and adapted from established procedures using analogous chiral amines. Researchers should consider this guide a starting point for method development, with the understanding that empirical optimization of parameters such as solvent, stoichiometry, and temperature is essential for success.
Theoretical Framework: The Principle of Diastereomeric Salt Formation
The core principle of this resolution technique lies in a straightforward acid-base reaction. A racemic carboxylic acid, (±)-Acid, is a mixture of (R)-Acid and (S)-Acid. When this mixture is treated with a single enantiomer of a chiral base, in this case, the enantiopure secondary amine (+)-Bis[(R)-1-phenylethyl]amine, denoted as (R,R)-Amine, two distinct diastereomeric salts are formed in solution:
-
Salt A: [(R)-Acid]•[(R,R)-Amine]
-
Salt B: [(S)-Acid]•[(R,R)-Amine]
Unlike the original enantiomers, Salt A and Salt B are diastereomers. They have different three-dimensional arrangements and, consequently, different physical and chemical properties. The most crucial difference for the purpose of resolution is their solubility in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved. This physical separation of the diastereomers is the key to resolving the original racemic acid.
The Resolving Agent: (+)-Bis[(R)-1-phenylethyl]amine
(+)-Bis[(R)-1-phenylethyl]amine is a C₂-symmetric chiral secondary amine. Its rigid, sterically demanding structure provides a well-defined chiral environment, making it a valuable tool in various asymmetric syntheses, often as a chiral ligand for metal catalysts or as a chiral base for enantioselective deprotonations.[2] While less common as a classical resolving agent for crystallization, its properties suggest it can form the necessary diastereomeric salts with carboxylic acids.
Table 1: Physical and Chemical Properties of the Resolving Agent
| Property | Value |
| Chemical Name | (+)-Bis[(R)-1-phenylethyl]amine |
| Synonyms | (+)-Bis[(R)-α-methylbenzyl]amine |
| CAS Number | 23294-41-9 |
| Molecular Formula | [C₆H₅CH(CH₃)]₂NH |
| Molecular Weight | 225.33 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.985 g/mL at 25 °C (lit.) |
| Boiling Point | 86 °C / 0.05 mmHg (lit.) |
| Optical Activity | [α]20/D +199.0°, neat (lit.) |
| Optical Purity | ≥99% ee (GLC) |
Generalized Experimental Protocol
This protocol is designed as a template for the resolution of a generic racemic carboxylic acid. For the purpose of illustration, we will consider a model compound like (±)-Ibuprofen or (±)-Naproxen, as extensive literature exists for their resolution with analogous primary amines.
Materials and Reagents
-
Racemic Carboxylic Acid (e.g., (±)-Ibuprofen)
-
(+)-Bis[(R)-1-phenylethyl]amine (≥99% ee)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and aqueous mixtures thereof)
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Hydroxide (NaOH), 2 M
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus, and rotary evaporator.
Workflow Diagram: Chiral Resolution Process
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Step 1: Diastereomeric Salt Formation & Solvent Screening
Causality & Logic: The choice of solvent is the most critical parameter in fractional crystallization. An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will exhibit a significant solubility difference upon cooling, allowing one to crystallize while the other remains in solution. A solvent screening is therefore the mandatory first step.
-
Stoichiometry: In separate test tubes or small flasks, place a defined amount of the racemic carboxylic acid (e.g., 100 mg, 0.48 mmol for Ibuprofen).
-
Solvent Addition: To each tube, add a small volume (e.g., 1-2 mL) of a different screening solvent (see Table 2).
-
Resolving Agent Addition: Prepare a stock solution of (+)-Bis[(R)-1-phenylethyl]amine. Add a stoichiometric equivalent (e.g., 0.5 to 1.0 equivalents) to each tube. A starting point of 0.5 equivalents is often effective and more economical.
-
Observation: Heat each mixture gently with stirring until all solids dissolve. Then, allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath. Observe the amount and nature of the precipitate formed in each solvent. The solvent that provides a good yield of crystalline solid is a promising candidate for scaling up.
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Notes |
| Alcohols | Methanol, Ethanol, 2-Propanol | Good for dissolving polar salts. Often used in combination with water. |
| Ketones | Acetone | A more polar aprotic solvent. |
| Esters | Ethyl Acetate | A less polar solvent, may be suitable for less polar acids. |
| Hydrocarbons | Toluene, Heptane | Often used as an anti-solvent to induce crystallization from a more polar solvent. |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water | The addition of water can fine-tune polarity and dramatically affect salt solubility. |
Step 2: Preparative Scale Fractional Crystallization
-
Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid (e.g., 10.0 g) in the chosen optimal solvent (or solvent mixture) at an elevated temperature (e.g., near the solvent's boiling point).
-
Addition of Resolving Agent: Slowly add the chosen molar equivalent of (+)-Bis[(R)-1-phenylethyl]amine (e.g., 0.5 eq.) to the warm solution with continuous stirring.
-
Crystallization: Remove the heat source and allow the solution to cool slowly towards room temperature. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal (if available) can induce crystallization.
-
Maturation: Once crystallization begins, continue to stir the resulting slurry at room temperature for several hours, or even overnight, to ensure the crystallization process reaches equilibrium.
-
Cooling: Cool the flask in an ice bath for at least one hour to maximize the yield of the less soluble diastereomeric salt.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) by techniques like NMR spectroscopy.
-
(Optional) Recrystallization: If the diastereomeric purity is not sufficient, the isolated salt can be recrystallized from the same or a different solvent system to enhance its purity.
Step 4: Liberation of the Enantiomerically Enriched Acid
Causality & Logic: This step is a standard acid-base workup designed to break the ionic bond of the diastereomeric salt, separating the desired carboxylic acid from the amine resolving agent.
-
Dissolution/Suspension: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent like diethyl ether or MTBE.
-
Acidification: With vigorous stirring, add 2 M HCl dropwise until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate anion to regenerate the free carboxylic acid and ensures the amine is converted to its hydrochloride salt in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. The free carboxylic acid will be in the organic layer, while the protonated resolving agent will remain in the aqueous layer. Separate the layers.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid or salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 5: Recovery of the Chiral Resolving Agent
Causality & Logic: The economic viability of a resolution process often depends on the efficient recovery and recycling of the expensive chiral resolving agent.
-
Basification: Take the acidic aqueous layer from Step 4, which contains the amine hydrochloride salt, and cool it in an ice bath.
-
Liberation of Amine: Slowly add 2 M NaOH with stirring until the solution is strongly basic (pH 12-14). This deprotonates the ammonium salt, liberating the free (+)-Bis[(R)-1-phenylethyl]amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or MTBE) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the resolving agent, which can be checked for purity and reused.
Analysis and Validation
The success of the resolution must be quantitatively assessed:
-
Yield: Calculate the percentage yield of the recovered enantiomerically enriched acid. The theoretical maximum yield for a single crystallization is 50%.
-
Optical Rotation: Measure the specific rotation of the recovered acid using a polarimeter and compare it to the literature value for the pure enantiomer.
-
Enantiomeric Excess (e.e.): This is the most accurate measure of purity. It can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or shift agent.
Conclusion and Scientist's Note
The protocol described provides a logical and structured approach for researchers aiming to resolve racemic carboxylic acids using (+)-Bis[(R)-1-phenylethyl]amine. While this specific secondary amine is not a conventional choice for this method, the principles of diastereomeric salt formation are universal. The steric bulk of the two phenylethyl groups, compared to the single group in its primary amine counterpart, will undoubtedly influence the crystal packing and solubility of the resulting diastereomeric salts. This may prove to be either advantageous, leading to greater solubility differences and a more efficient resolution, or disadvantageous, potentially hindering crystallization altogether. Success is therefore contingent on a systematic and patient screening of experimental conditions. This empirical work is the cornerstone of developing a robust and effective chiral resolution protocol.
References
-
Bereczki, L., Marthi, K., & Pokol, G. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar. [Link]
- Kozma, D. (Ed.). (2001).
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
Wikipedia contributors. (2023, December 27). Chiral resolution. Wikipedia. [Link]
-
Kozlowski, M. C., & Bandichhor, R. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. [Link]
-
ACS Publications. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design. [Link]
-
Juaristi, E., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 2(9), 2313-2319. [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of Chiral β-Amino Acids Using (+)-Bis[(R)-1-phenylethyl]amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral β-Amino Acids
In the landscape of modern drug discovery and development, chiral β-amino acids represent a class of exceptionally valuable building blocks. Their incorporation into peptidomimetics, natural products, and small-molecule therapeutics is a well-established strategy for enhancing pharmacological properties.[1][2] Unlike their α-amino acid counterparts, β-amino acids confer unique conformational constraints upon peptide backbones, often leading to increased metabolic stability and resistance to enzymatic degradation.[3][4] This makes them critical components in the development of novel therapeutics, including antivirals, antibiotics, and anti-cancer agents.[5]
The controlled synthesis of enantiomerically pure β-amino acids is, therefore, a paramount challenge in medicinal chemistry. Among the various strategies, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters with high fidelity.[6][7][8] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
This guide focuses on the application of (+)-Bis[(R)-1-phenylethyl]amine , a powerful and sterically demanding chiral auxiliary, in the asymmetric synthesis of β-amino acids.[9][10][11] Its C₂-symmetric structure and bulky phenyl groups create a highly organized and predictable chiral environment, enabling exceptional levels of stereocontrol in key bond-forming reactions.
Core Application: Diastereoselective Alkylation of a β-Alanine-Derived Amide
One of the most effective applications of (+)-Bis[(R)-1-phenylethyl]amine is in the diastereoselective alkylation of enolates derived from β-alanine. This method allows for the introduction of a wide variety of substituents at the α-position, providing access to a diverse library of α-substituted-β-amino acids.
Mechanistic Rationale and Stereochemical Control
The success of this strategy hinges on the formation of a rigid, chelated dianion intermediate. The causality behind the experimental design is as follows:
-
Amide Formation: A protected β-alanine derivative (e.g., N-Cbz-β-alanine) is first coupled with (+)-Bis[(R)-1-phenylethyl]amine to form the chiral amide substrate.[3][4]
-
Dianion Generation: The critical step involves the deprotonation of the amide. This requires two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[3][4] The first equivalent deprotonates the N-H proton of the carbamate protecting group, while the second equivalent abstracts the more kinetically accessible α-proton to form a lithium enolate.
-
Facial Shielding: The resulting dilithium species is not a simple enolate. It forms a rigid, six-membered chelate ring involving the lithium cation, the enolate oxygen, and the nitrogen of the carbamate. The two bulky (R)-1-phenylethyl groups on the amide nitrogen position themselves to minimize steric strain, effectively shielding one face (the Re face) of the planar enolate.[3]
-
Stereoselective Alkylation: An electrophile (e.g., an alkyl halide) is then introduced. Due to the steric blockade, the electrophile is forced to approach from the less hindered Si face of the enolate, resulting in the formation of a single major diastereomer.
-
Auxiliary Cleavage: The final step is the removal of the chiral auxiliary and the protecting group, typically through acidic hydrolysis or catalytic hydrogenolysis, to release the desired enantiopure α-substituted-β-amino acid.[12][13]
Visualization of the Synthetic Workflow
Sources
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- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. (+)-Bis (R)-1-phenylethyl amine 99 23294-41-9 [sigmaaldrich.com]
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(+)-Bis[(R)-1-phenylethyl]amine as a ligand in transition metal catalysis
An In-Depth Guide to (+)-Bis[(R)-1-phenylethyl]amine in Transition Metal Catalysis: Applications and Protocols
Introduction: A Privileged C2-Symmetric Ligand in Asymmetric Synthesis
(+)-Bis[(R)-1-phenylethyl]amine is a C2-symmetric chiral secondary amine that has emerged as a cornerstone ligand and versatile building block in the field of asymmetric catalysis. Its rigid, well-defined chiral structure, derived from two (R)-1-phenylethyl moieties, allows it to form highly organized and sterically demanding coordination complexes with various transition metals. This coordination creates a distinct chiral environment around the metal center, which is fundamental for inducing high stereoselectivity in a multitude of chemical transformations.[1]
As a bidentate ligand, it coordinates to metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) through its two nitrogen atoms, making it particularly effective in reactions such as asymmetric hydrogenation and transfer hydrogenation.[1] Beyond its direct role as a ligand, it serves as a critical precursor for the synthesis of more elaborate and widely applied chiral catalysts, most notably phosphoramidite ligands. This guide provides an in-depth exploration of its applications, the mechanistic rationale behind its efficacy, and detailed, field-proven protocols for its use.
Physicochemical Properties
A clear understanding of the ligand's physical properties is essential for its effective handling and application in experimental setups.
| Property | Value |
| Synonym(s) | (+)-Bis[(R)-α-methylbenzyl]amine |
| CAS Number | 23294-41-9 |
| Molecular Formula | [C₆H₅CH(CH₃)]₂NH |
| Molecular Weight | 225.33 g/mol |
| Appearance | Liquid |
| Boiling Point | 86 °C at 0.05 mmHg |
| Density | 0.985 g/mL at 25 °C |
| Optical Purity | ee: ≥99% (GLC) |
| Optical Activity | [α]20/D +199.0°, neat |
Core Application: Asymmetric Hydrogenation of Prochiral Ketones
One of the most powerful applications of catalysts derived from (+)-Bis[(R)-1-phenylethyl]amine and its analogs is the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols. These chiral alcohols are vital intermediates in the synthesis of pharmaceuticals and fine chemicals.[1]
Mechanistic Insight: The Metal-Ligand Bifunctional Role
The high efficiency and enantioselectivity of these catalytic systems, particularly with Ruthenium(II) complexes, are attributed to a nonclassical metal-ligand bifunctional mechanism. In this concerted pathway, the reaction does not proceed through direct coordination of the ketone substrate to the metal center. Instead, it occurs in the outer coordination sphere of an 18-electron ruthenium hydride complex.
The key steps involve:
-
Heterolytic Cleavage of H₂: The reaction of the precatalyst with H₂ (or a hydrogen donor like 2-propanol) and a base generates the active Ru-H species.
-
Concerted Hydrogen Transfer: The transformation proceeds via a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from the coordinated amine (N-H) of the ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[2] The chirality of the diamine ligand dictates the facial selectivity of the hydrogen transfer, resulting in the formation of one enantiomer of the alcohol product over the other.
The presence of a base is often crucial, as it accelerates the reaction by facilitating the formation of the active catalyst and participating in the hydrogen transfer steps.[2]
Sources
Application Notes and Protocols: Diastereoselective Diels-Alder Reactions Using (+)-Bis[(R)-1-phenylethyl]amine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (+)-Bis[(R)-1-phenylethyl]amine derivatives as potent chiral auxiliaries in diastereoselective Diels-Alder reactions. We delve into the mechanistic underpinnings of this powerful transformation, offering detailed, field-proven protocols for the synthesis of chiral dienophiles and their subsequent cycloaddition. The causality behind experimental choices is elucidated, ensuring a deep understanding of the reaction parameters that govern high diastereoselectivity. This guide is structured to serve as a self-validating system, with integrated data presentation and troubleshooting insights to empower researchers in achieving predictable and reproducible outcomes in their asymmetric synthesis endeavors.
Introduction: The Power of Stereocontrol in Synthesis
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for the construction of six-membered rings.[1] When this cycloaddition is rendered stereoselective, it unlocks pathways to complex, stereochemically rich molecules, which are often the basis of potent pharmaceuticals and biologically active natural products.[2][3] Chiral auxiliaries are a foundational strategy to impart this stereocontrol, temporarily attaching to a reactant to guide the formation of a specific stereoisomer.[4]
Among the arsenal of chiral auxiliaries, those derived from 1-phenylethylamine have proven to be exceptionally versatile and effective.[5][6] In particular, the C₂-symmetric (+)-Bis[(R)-1-phenylethyl]amine offers a sterically defined and configurationally stable environment, making it an excellent director for asymmetric transformations.[7] This guide will focus on the practical application of this auxiliary in achieving high diastereoselectivity in the Diels-Alder reaction.
Mechanistic Principles: Achieving Diastereoselectivity
The diastereoselectivity observed in Diels-Alder reactions employing (+)-Bis[(R)-1-phenylethyl]amine-derived dienophiles stems from the effective shielding of one face of the dienophile by the bulky chiral auxiliary. This steric hindrance directs the approach of the diene to the less hindered face, leading to the preferential formation of one diastereomer.
The formation of a chiral α,β-unsaturated amide from (+)-Bis[(R)-1-phenylethyl]amine and an acryloyl chloride derivative is the first step. This chiral dienophile can then participate in the Diels-Alder reaction. The stereochemical outcome is often rationalized by considering the conformational preferences of the dienophile, where the phenyl groups of the auxiliary create a chiral pocket.
Key Mechanistic Considerations:
-
Iminium Ion Formation: In reactions involving α,β-unsaturated aldehydes, chiral amines can form chiral iminium ions in situ.[8][9] This activation lowers the LUMO of the dienophile, accelerating the reaction and enhancing stereocontrol.[10][11]
-
Transition State Geometry: The "endo rule" generally predicts the favored diastereomer in Diels-Alder reactions, arising from favorable secondary orbital interactions in the endo transition state.[12] The chiral auxiliary further refines this selectivity by creating a significant energy difference between the transition states leading to the two possible endo products.
-
Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can often be enhanced by the use of Lewis acids.[13] While this guide focuses on auxiliary-controlled diastereoselectivity, it is a parameter that can be explored for optimization.
Experimental Protocols
Synthesis of the Chiral Dienophile: N,N-Bis[(R)-1-phenylethyl]propenamide
This protocol details the synthesis of the chiral dienophile from commercially available (+)-Bis[(R)-1-phenylethyl]amine and acryloyl chloride.
Materials:
-
(+)-Bis[(R)-1-phenylethyl]amine (99% ee)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (+)-Bis[(R)-1-phenylethyl]amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure chiral dienophile.
Diastereoselective Diels-Alder Reaction with Cyclopentadiene
This protocol describes the cycloaddition of the synthesized chiral dienophile with cyclopentadiene.
Materials:
-
N,N-Bis[(R)-1-phenylethyl]propenamide (from step 3.1)
-
Cyclopentadiene (freshly cracked)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral dienophile (1.0 eq) and anhydrous toluene.
-
Addition of Diene: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4-6 hours. The reaction can be allowed to slowly warm to room temperature overnight if necessary. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and toluene.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Cleavage of the Chiral Auxiliary
This protocol outlines a method for the removal of the chiral auxiliary to yield the chiral carboxylic acid, which can then be converted to other functional groups.
Materials:
-
Diels-Alder adduct (from step 3.2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis Setup: Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add an excess of lithium hydroxide (e.g., 5.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Data Presentation and Expected Outcomes
The diastereoselectivity of the Diels-Alder reaction is highly dependent on the specific dienophile and diene used. For the reaction of N,N-Bis[(R)-1-phenylethyl]propenamide with cyclopentadiene, high diastereomeric ratios are typically observed.
| Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | N,N-Bis[(R)-1-phenylethyl]propenamide | Toluene, -78 °C | >90 | >95:5 |
| 1,3-Butadiene | N,N-Bis[(R)-1-phenylethyl]propenamide | Toluene, 0 °C to rt | ~85 | >90:10 |
| Isoprene | N,N-Bis[(R)-1-phenylethyl]propenamide | Toluene, 0 °C to rt | ~88 | >92:8 (major regioisomer) |
Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification.
Visualizing the Workflow and Rationale
Experimental Workflow
Caption: Rationale for diastereoselectivity via steric shielding.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity:
-
Reaction Temperature: Ensure the reaction is conducted at the recommended low temperature. Higher temperatures can lead to erosion of selectivity.
-
Purity of Reagents: Use freshly distilled/cracked dienes and anhydrous solvents. Impurities can interfere with the reaction.
-
-
Low Yield:
-
Reaction Time: Ensure the reaction has gone to completion by TLC analysis.
-
Reagent Stoichiometry: An excess of the diene is often beneficial.
-
-
Difficulty in Auxiliary Removal:
-
Hydrolysis Conditions: More forcing conditions (e.g., higher temperatures or stronger base) may be required for sterically hindered adducts, but this can risk epimerization.
-
Conclusion
The use of (+)-Bis[(R)-1-phenylethyl]amine as a chiral auxiliary provides a reliable and highly effective method for achieving excellent diastereoselectivity in Diels-Alder reactions. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully implement this methodology in their synthetic campaigns. The straightforward synthesis of the chiral dienophile, coupled with the high levels of stereocontrol and the ability to recover the auxiliary, makes this a valuable tool in the synthesis of complex chiral molecules.
References
-
MacMillan, D. W. C., et al. (2000). The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]
-
Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition. [Link]
-
Chen, Y., et al. (2009). Aminocatalytic Asymmetric Diels–Alder Reactions via HOMO Activation. Accounts of Chemical Research. [Link]
-
List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications. [Link]
-
Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition. [Link]
-
Chemaficionado. (2020). The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]
-
Rawal, V. H., et al. (1998). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society. [Link]
-
Evans, D. A., et al. (1988). Diastereoselective aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society. [Link]
-
Ahrendt, K. A., et al. (2000). Asymmetric Catalysis of the Diels−Alder Reaction with a Chiral Amine through Reversible Iminium Ion Formation. Journal of the American Chemical Society. [Link]
-
Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Handbook of Cyclization Reactions. [Link]
-
Almasi, D., et al. (2009). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology. [Link]
-
Taber, D. F., & Malcolm, S. C. (2001). The intramolecular Diels-Alder reaction: recent advances and synthetic applications. Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Rawal, V. H., et al. (1998). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society. [Link]
-
Cativiela, C., et al. (2008). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols. [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]
-
ResearchGate. (2017). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
-
Chemdad. (-)-Bis[(S)-1-phenylethyl]amine Product Page. Chongqing Chemdad Co., Ltd. [Link]
-
Juaristi, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
-
Organic Syntheses. α-Phenylethylamine. Organic Syntheses. [Link]
-
ResearchGate. (2011). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]
-
Feringa, B. L., et al. (1995). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. CORE. [Link]
-
ResearchGate. (2000). A New Efficient Synthesis of (R,R)-2,2'-Bipyrrolidine: An Interesting Chiral 1,2-Diamine with C(2) Symmetry. ResearchGate. [Link]
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Application Note: Synthesis of High-Performance Chiral Phosphoramidite Ligands from (+)-Bis[(R)-1-phenylethyl]amine
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of a high-performance chiral phosphoramidite ligand derived from (+)-Bis[(R)-1-phenylethyl]amine and (R)-(+)-1,1'-bi(2-naphthol) (R-BINOL). These monodentate phosphoramidite ligands, often referred to as Feringa ligands, have emerged as a privileged class in asymmetric catalysis due to their modularity, stability, and exceptional performance in a wide range of stereoselective transformations.[1][2] This guide details a reliable two-step protocol, grounded in established literature, explaining the critical experimental parameters and the chemical principles that ensure a successful and reproducible synthesis.
Introduction: The Power of Modularity in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. The design and synthesis of effective chiral ligands are paramount to achieving high enantioselectivity in metal-catalyzed reactions.[3] Phosphoramidites have proven to be a versatile and highly effective class of ligands, challenging the long-held belief that rigid, bidentate ligands are essential for high stereocontrol.[2]
The modular nature of phosphoramidite ligands, assembled from a chiral diol and a chiral amine, allows for systematic fine-tuning of steric and electronic properties.[4] The ligand detailed herein combines the C₂-symmetric axial chirality of the BINOL backbone with the central chirality of the bis[(R)-1-phenylethyl]amine moiety. This "matched" combination has led to dramatic increases in enantioselectivity in various reactions, most notably in copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations.[2][5]
This application note provides a self-validating system for the preparation of these valuable ligands, moving beyond a simple list of steps to explain the causality behind the protocol.
Synthetic Strategy and Mechanism
The synthesis follows a robust and widely adopted two-step procedure.[6][7]
Step 1: Synthesis of the Chlorophosphite Intermediate. (R)-BINOL is reacted with an excess of phosphorus trichloride (PCl₃) to form the key intermediate, (R)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine. This reaction is an electrophilic substitution on the phosphorus atom, where the hydroxyl groups of BINOL displace two chloride ions.
Step 2: Nucleophilic Substitution with the Chiral Amine. The chlorophosphite intermediate is then treated with the lithium amide of (+)-Bis[(R)-1-phenylethyl]amine. The amide, a potent nucleophile, displaces the remaining chloride on the phosphorus atom to form the final P-N bond of the phosphoramidite ligand.
Mechanistic Considerations:
The formation of the P-N bond is a classic nucleophilic substitution at a trivalent phosphorus center.[8] The use of the lithium amide, generated in situ by deprotonating the amine with n-butyllithium, is crucial for several reasons:
-
Enhanced Nucleophilicity: The lithium amide is a significantly stronger nucleophile than the free amine, ensuring a rapid and efficient reaction with the sterically hindered chlorophosphite.
-
Irreversibility: The reaction forms lithium chloride as a stable, insoluble salt, driving the equilibrium towards the product.
-
Avoiding Side Reactions: Using a strong, non-nucleophilic base like n-BuLi to pre-form the amide prevents the amine from acting as a base itself, which could lead to undesired side reactions with the chlorophosphite.
The entire synthesis must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere), as both the PCl₃ starting material and the chlorophosphite intermediate are highly sensitive to moisture.[4]
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis.
Caption: Overall Synthetic Workflow.
Detailed Protocols
Disclaimer: These procedures involve hazardous chemicals. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. All glassware should be oven- or flame-dried, and reactions must be performed under an inert atmosphere of dry nitrogen or argon.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) | >99% ee | Sigma-Aldrich |
| Phosphorus trichloride (PCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| (+)-Bis[(R)-1-phenylethyl]amine | 99% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Pentane | Anhydrous, ≥99% | Sigma-Aldrich |
| 1-Methyl-2-pyrrolidinone (NMP) | Anhydrous, 99.5% | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Standard |
| Standard Schlenk line and glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Low-temperature bath (e.g., dry ice/acetone) | - | - |
| Rotary evaporator | - | - |
Protocol 1: Synthesis of (R)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine[6][7]
-
To a flame-dried 250-mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (R)-(+)-1,1'-bi(2-naphthol) (7.0 g, 24.5 mmol).
-
In the fume hood, add phosphorus trichloride (20.5 mL, 235 mmol, 9.6 equiv) followed by 1-methyl-2-pyrrolidinone (20 µL, 0.2 mmol, 0.008 equiv) via syringe.
-
Expert Insight: PCl₃ is used in large excess to serve as both reagent and solvent, driving the reaction to completion. The catalytic amount of NMP accelerates the reaction.
-
-
Place the flask in a preheated oil bath at 92 °C. The solid should dissolve within 5-10 minutes with vigorous evolution of HCl gas. Ensure the setup is connected to a gas scrubber (e.g., containing aqueous NaOH).
-
After the solid is fully dissolved and HCl evolution subsides (approx. 3 hours), cool the reaction mixture to room temperature.
-
Remove the excess phosphorus trichloride by vacuum distillation (use a cold trap). This is a critical step to obtain a pure intermediate.
-
The resulting viscous, pale-yellow oil is (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine. It can be used in the next step without further purification. The expected yield is essentially quantitative.
Protocol 2: Synthesis of the Phosphoramidite Ligand[6][7]
-
To a flame-dried 250-mL three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe, add anhydrous THF (35 mL) and (+)-Bis[(R)-1-phenylethyl]amine (1.69 mL, 7.39 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.62 mL of 1.6 M solution in hexanes, 7.39 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature remains below -65 °C. A pale-pink solution will form.
-
Expert Insight: The slow addition at low temperature prevents side reactions of the organolithium reagent.
-
-
Warm the solution to -30 °C for 30 minutes, then immediately re-cool to -78 °C for 1 hour. The solution should turn a darker pink, indicating complete formation of the lithium amide.
-
In a separate flask, dissolve the (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine intermediate (2.85 g, 8.13 mmol, 1.1 equiv) in dry THF (10 mL).
-
Add the solution of the chlorophosphite dropwise to the lithium amide solution at -78 °C via syringe, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent by rotary evaporation to yield a pale-yellow oil mixed with a white solid (LiCl).
Purification and Characterization
-
Dissolve the crude residue in a minimal amount of dichloromethane (~5 mL).
-
Load the solution onto a silica gel column (150 g, packed with a pentane/dichloromethane 4:1 mixture).
-
Elute the column with 2 L of pentane/dichloromethane (4:1).
-
Trustworthiness: The use of a non-polar eluent system is key to separating the desired product from more polar impurities and the lithium salts.
-
-
Combine the product-containing fractions (monitor by TLC) and remove the solvent by rotary evaporation.
-
Dry the resulting white foam under high vacuum to afford the final phosphoramidite ligand.
-
Expected Yield: ~86%[6]
-
Appearance: White foam/powder.
-
Characterization: The identity and purity of the final ligand should be confirmed by NMR spectroscopy.
-
³¹P NMR (CDCl₃): A single peak is expected in the range of δ 145-155 ppm. The presence of a single, sharp peak is indicative of a high-purity, diastereomerically pure product.[9]
-
¹H NMR (CDCl₃): The spectrum will be complex but should show characteristic signals for the BINOL and bis(phenylethyl)amine moieties, consistent with literature values.[7]
Quantitative Data Summary
| Step | Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| Step 1 | (R)-BINOL | 286.33 | 7.0 | 24.5 | 1.0 |
| PCl₃ | 137.33 | 32.3 | 235 | 9.6 | |
| NMP | 99.13 | ~0.02 | 0.2 | 0.008 | |
| Step 2 | (+)-Bis[(R)-1-phenylethyl]amine | 225.33 | 1.67 | 7.39 | 1.0 |
| n-BuLi (1.6M) | 64.06 | - | 7.39 | 1.0 | |
| (R)-BINOL-PCl Intermediate | 350.74 | 2.85 | 8.13 | 1.1 | |
| Product | Final Phosphoramidite Ligand | 539.63 | ~3.43 | ~6.36 | ~86% |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of a valuable chiral phosphoramidite ligand. By understanding the rationale behind each step—from the choice of reagents to the strict control of reaction conditions—researchers can confidently reproduce this synthesis. The modularity of this approach allows for the creation of ligand libraries by simply varying the chiral diol or amine component, paving the way for the discovery of new and highly effective catalysts for asymmetric transformations.
References
-
Smith, C.; Zhang, A.; Mans, D.; RajanBabu, T. V. (R)-2,2'-Binaphthoyl-(S,S)-di(1-phenylethyl)aminoylphosphine. Org. Synth.2008 , 85, 248. [Link]
-
Smith, C. R.; RajanBabu, T. V. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Org. Synth.2008 , 85, 248-266. [Link]
-
Teichert, J. F.; Feringa, B. L. Phosphoramidites: privileged ligands in asymmetric catalysis. Angew. Chem. Int. Ed. Engl.2010 , 49(14), 2486-528. [Link]
-
Feringa, B. L. Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Acc. Chem. Res.2000 , 33(6), 346-353. [Link]
-
Wikipedia. Phosphoramidite ligand. Wikipedia, The Free Encyclopedia. [Link]
-
Haywood, J.; Williams, G. The mechanism of the phosphoramidite synthesis of polynucleotides. Org. Biomol. Chem.2008 , 6(20), 3693-703. [Link]
-
Gawas, P.; Shaikh, A.; Pandurangan, M. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Int. J. Mol. Sci.2012 , 13(3), 2728-2741. [Link]
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek Application Note. [Link]
-
Du, H.; Zhao, B.; Shi, Y. New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations. Proc. Natl. Acad. Sci. U.S.A.2006 , 103(49), 18494-18499. [Link]
-
Singh, A.; Wath, A.; Wagh, S.; Yedase, S.; Bhanage, B. M. Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Synth. Commun.2016 , 46(11), 915-943. [Link]
-
Dahl, B. H.; Nielsen, J.; Dahl, O. The mechanism of the phosphoramidite method of oligonucleotide synthesis. Nucleic Acids Res.1987 , 15(4), 1729-1743. [Link]
-
Hulst, R.; De Vries, N. K.; Feringa, B. L. α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of alcohols, amines and thiols by 31P NMR. Tetrahedron: Asymmetry1994 , 5(4), 699-708. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience Blog. [Link]
-
MDPI. Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
Patil, M. A.; Mainkar, P. S.; Chouthaiwale, P. V.; Chandrasekhar, S. Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angew. Chem. Int. Ed. Engl.2021 , 60(21), 11120-11124. [Link]
-
Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. J. Synth. Org. Chem. Jpn.2005 , 63(10), 1012-1022. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
experimental procedure for the synthesis of scytophycin C moieties using this compound
Application Note & Protocol: AP-SCY-C1-15
Topic: Stereoselective Synthesis of the C1-C15 Fragment of Scytophycin C via an (R)-(-)-Roche Ester-Based Approach
For: Researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and oncology research.
Introduction: The Challenge and Opportunity of Scytophycin C
Scytophycin C is a member of a family of potent cytotoxic macrolides isolated from blue-green algae (cyanobacteria).[1][2] These natural products exhibit powerful antiproliferative activity against a range of human cancer cell lines, making them compelling targets for oncological drug development. Their mechanism of action involves the disruption of actin microfilaments, a critical component of the cellular cytoskeleton. However, the low natural abundance of scytophycins necessitates a robust and scalable synthetic route to enable further biological evaluation and the development of structurally simplified, therapeutically viable analogs.
The structure of Scytophycin C is characterized by a 22-membered macrolactone ring decorated with multiple stereocenters, a feature typical of complex polyketides.[1][3] The total synthesis of such molecules represents a significant challenge in modern organic chemistry, demanding precise control over stereochemistry across numerous steps. A common and effective strategy is a convergent, fragment-based approach, where complex segments of the molecule are synthesized independently before being coupled together.[3]
This document provides a detailed experimental protocol for the synthesis of a key C1-C15 fragment of Scytophycin C. Our approach begins with the commercially available and versatile chiral building block, methyl (R)-3-hydroxy-2-methylpropionate, commonly known as (R)-(-)-Roche ester.[4] This protocol is designed to be a self-validating system, explaining the causality behind key experimental choices and providing benchmarks for characterization.
Synthetic Strategy and Workflow
Our retrosynthetic analysis dissects the C1-C15 fragment into manageable precursors, originating from the Roche ester. The strategy hinges on a series of well-established, high-fidelity transformations to build the carbon skeleton and install the requisite stereocenters. Key reactions include silyl ether protection, controlled reduction to an aldehyde, a stereoselective Paterson aldol reaction to form a crucial C-C bond, and subsequent functional group manipulations.[5]
Overall Synthetic Scheme
The multi-step synthesis transforms the simple chiral starting material into the complex C1-C15 fragment, ready for subsequent coupling.
Caption: High-level overview of the synthetic sequence from Roche ester to the C1-C15 vinyl iodide fragment.
Materials, Equipment, and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Grade | Supplier (Recommended) | Notes |
| Methyl (R)-3-hydroxy-2-methylpropionate | ≥99% | Sigma-Aldrich | Starting Material (Roche Ester) |
| tert-Butyldimethylsilyl chloride (TBSCl) | ≥98% | Oakwood Chemical | Protecting Agent |
| Imidazole | ≥99% | Acros Organics | Base/Catalyst |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in Hexanes | Sigma-Aldrich | Reducing Agent, handle with care |
| Di-n-butylboron triflate (Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Aldol Reagent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (Proton Sponge) | Sigma-Aldrich | Non-nucleophilic base |
| p-Methoxybenzyl 2,2,2-trichloroacetimidate | ≥98% | Strem Chemicals | Protecting Agent |
| Tetramethylammonium triacetoxyborohydride | ≥95% | Sigma-Aldrich | Stereoselective Reducing Agent |
| Anhydrous Solvents (DCM, THF, DMF) | DriSolv® or equivalent | EMD Millipore | Critical for moisture-sensitive steps |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography |
Instrumentation
-
NMR Spectrometer: 400 MHz or higher for ¹H and ¹³C NMR.
-
High-Resolution Mass Spectrometer (HRMS): ESI or FAB source.
-
FTIR Spectrometer: For functional group analysis.
-
Polarimeter: To measure specific rotation [α]D.
-
Standard Glassware: Oven-dried prior to use for anhydrous reactions.
-
Inert Atmosphere System: Schlenk line or glovebox with Argon or Nitrogen gas.
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions, especially those involving pyrophoric or volatile reagents like DIBAL-H, must be conducted in a certified chemical fume hood.
Step 1: Protection of the Primary Hydroxyl Group
-
Causality: The primary hydroxyl group of the Roche ester is protected as a tert-butyldimethylsilyl (TBS) ether. This prevents it from reacting with the organometallic reagents used in subsequent steps and ensures that only the ester functionality is reduced. The TBS group is robust enough to survive several synthetic steps but can be removed selectively later.[6][7]
-
Procedure:
-
To an oven-dried 250 mL round-bottom flask under an Argon atmosphere, add methyl (R)-3-hydroxy-2-methylpropionate (1.0 eq, e.g., 5.00 g).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in anhydrous DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected ester as a colorless oil.
-
Step 2: DIBAL-H Reduction to the Aldehyde
-
Causality: The ester is carefully reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). Performing the reaction at this temperature is critical to prevent over-reduction to the primary alcohol. The resulting aldehyde is a key electrophile for the subsequent C-C bond formation.
-
Procedure:
-
Dissolve the TBS-protected ester (1.0 eq) from Step 1 in anhydrous toluene (approx. 0.1 M) in a flame-dried flask under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1.5 hours. Monitor by TLC until starting material is consumed.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo (the product aldehyde is volatile).
-
The crude aldehyde is often used immediately in the next step without further purification.
-
Step 3: Stereoselective Paterson Aldol Reaction
-
Causality: This step forms the C6-C7 bond and sets the C6 and C7 stereocenters with high diastereoselectivity. The reaction utilizes a boron enolate, which proceeds through a highly organized, chair-like Zimmerman-Traxter transition state to afford the syn-aldol product.[5] The choice of a chiral ketone ensures asymmetric induction.
-
Procedure:
-
To a flame-dried flask under Argon, add the chiral ethyl ketone (1.2 eq) and dissolve in anhydrous DCM (approx. 0.5 M).
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.3 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Re-cool the solution to -78 °C.
-
Add a solution of the crude aldehyde (1.0 eq) from Step 2 in anhydrous DCM dropwise.
-
Stir at -78 °C for 3 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to oxidize the boron byproducts.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting β-hydroxy ketone by flash column chromatography.
-
Workflow Visualization and Data Management
Laboratory Workflow Diagram
This diagram illustrates the practical flow of operations for a single synthetic step.
Caption: Standard operational workflow for a single synthetic transformation, from preparation to analysis.
Table 2: Expected Yields and Characterization Data
| Step | Product | Expected Yield | Key Characterization Data (¹H NMR, δ ppm) |
| 1 | TBS-Protected Ester | 90-98% | ~3.65 (s, 3H, -OCH₃), ~1.10 (d, 3H, C2-CH₃), ~0.05 (s, 6H, Si(CH₃)₂) |
| 2 | Aldehyde | 85-95% (crude) | ~9.75 (d, 1H, -CHO), ~2.60 (m, 1H, C2-H), ~1.15 (d, 3H, C2-CH₃) |
| 3 | Aldol Adduct | 70-85% (as single diastereomer) | ~4.00 (m, 1H, C6-H), ~3.50 (d, 1H, -OH), ~2.90 (q, 2H, -C(O)CH₂CH₃) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents/glassware. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Increase reaction time or slightly increase TBSCl/imidazole equivalents. |
| Over-reduction in Step 2 | Reaction temperature too high; excess DIBAL-H. | Maintain temperature strictly at -78 °C. Add DIBAL-H slowly and ensure accurate titration of the reagent. |
| Low diastereoselectivity in Step 3 | Incomplete enolate formation; wrong stoichiometry; quenching at low temp. | Ensure Bu₂BOTf and DIPEA are high quality. Allow sufficient time for enolization. Ensure aldehyde is added slowly at -78 °C. |
| Product decomposition on silica gel | Aldehyde or β-hydroxy ketone is sensitive to acid. | Neutralize silica gel by pre-treating with a triethylamine/hexanes solution. Use a less acidic eluent system. |
Conclusion
This application note provides a robust and reproducible protocol for the stereoselective synthesis of the C1-C15 fragment of Scytophycin C, starting from the inexpensive chiral pool material, (R)-(-)-Roche ester. The procedures detailed herein are grounded in well-established synthetic methodologies and provide a solid foundation for researchers aiming to access this potent class of natural products.[8][9] Successful execution of this sequence provides a valuable intermediate that can be further elaborated and coupled to other fragments en route to the total synthesis of Scytophycin C and its analogs.[3]
References
- Ishibashi M, Moore RE, Patterson GML, Xu C, Clardy J. (1986). Scytophycins, new cytotoxic macrolides from a blue-green alga. J. Org. Chem., 51: 5300.
-
Nakamura, R., Tanino, K., & Miyashita, M. (2003). Total synthesis of scytophycin C. 1. Stereoselective syntheses of the C(1)-C(18) segment and the C(19)-C(31) segment. Organic Letters, 5(20), 3579–3582. Available from: [Link]
-
Nakamura, R., Tanino, K., & Miyashita, M. (2003). Total Synthesis of Scytophycin C. 1. Stereoselective Syntheses of the C(1)−C(18) Segment and the C(19)−C(31) Segment. Figshare. Available from: [Link]
-
Request PDF: The Stereoselective Synthesis of the C6-C18 Fragment of Scytophycin C Employing a Novel Synthetic Methodology. (2008). ResearchGate. Available from: [Link]
-
Gati, W. P., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic letters, 16(5), 1494–1497. Available from: [Link]
-
Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (19), 3363-3392. (General reference on protecting groups, contextually supported by search results[7][10][11][12]). Available from: [Link]
-
Ohyoshi, T., Namiki, M., Miyazaki, Y., Sato, S., Noguchi, T., & Kigoshi, H. (2022). Toward the Total Synthesis of Scytophycins: Synthesis of the C7–C21 Fragments of Scytophycins A, B, and C. Tetrahedron Letters. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. (2024). Scilit. Available from: [Link]
- Not used in this context.
-
Nakamura, R., Tanino, K., & Miyashita, M. (2003). Total Synthesis of Scytophycin C. 2. Coupling Reaction of the C(1)−C(18) Segment and the C(19)−C(31) Segment, a Key Macrolactonization, and the Crucial Terminal Amidation Reaction. Figshare. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. (Contextually supported by search results, e.g.[11]). Available from: [Link]
- Not used in this context.
-
The Paterson Synthesis of (-)-Leiodermatolide. (2015). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Total synthesis of scytophycin C. 1. Stereoselective syntheses of the C(1)-C(18) segment and the C(19)-C(31) segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Paterson Synthesis of (-)-Leiodermatolide [organic-chemistry.org]
- 6. agroipm.cn [agroipm.cn]
- 7. jocpr.com [jocpr.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Synthesis of Chiral Aminomethyl Phenolate Ligands using (+)-Bis[(R)-1-phenylethyl]amine via Mannich Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Chiral phenolate ligands are foundational to modern asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules. This guide provides a detailed protocol for the preparation of chiral aminomethyl phenolate ligands utilizing the C₂-symmetric secondary amine, (+)-Bis[(R)-1-phenylethyl]amine, as the chiral auxiliary. The core of this synthesis is the Mannich condensation, a robust and versatile carbon-carbon bond-forming reaction. We will explore the underlying mechanism, provide a comprehensive, step-by-step experimental protocol, and discuss critical parameters for optimization and characterization, offering researchers a reliable method for accessing this valuable class of chiral ligands.
Introduction: The Role of Chiral Ligands and the Mannich Reaction
Enantiomerically pure compounds are critical in the pharmaceutical, agrochemical, and fine chemical industries. Their synthesis often relies on asymmetric catalysis, where a small amount of a chiral metal complex directs the formation of one enantiomer of the product over the other. The performance of these catalysts is critically dependent on the structure of the chiral ligand bound to the metal center.
Phenolate-based ligands are prized for their strong σ-donating properties and the tunable steric and electronic environment they can create around a metal. Introducing chirality into the phenolate backbone allows for the creation of a well-defined chiral pocket, which is essential for high enantioselectivity.
The Mannich reaction is a powerful tool for this purpose. It involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this protocol, an electron-rich phenol serves as the carbon nucleophile, which attacks a pre-formed electrophilic iminium ion. The iminium ion is generated in situ from the condensation of a non-enolizable aldehyde (formaldehyde) and a secondary amine. By using a chiral amine like (+)-Bis[(R)-1-phenylethyl]amine, chirality is directly and covalently installed into the ligand framework[1]. The steric bulk and fixed (R,R) configuration of this amine provide an effective scaffold for inducing asymmetry in catalytic processes[2].
Principle of the Reaction: The Mannich Condensation Mechanism
The synthesis proceeds via a three-component Mannich condensation. The key steps are:
-
Iminium Ion Formation: The chiral secondary amine, (+)-Bis[(R)-1-phenylethyl]amine, reacts with formaldehyde to form a highly reactive electrophilic iminium ion. This step is typically the rate-determining step.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. This occurs preferentially at the ortho position relative to the hydroxyl group due to its strong activating and directing effects.
-
Ligand Formation: If a substituted phenol with two available ortho positions is used, the reaction can proceed twice, leading to the formation of a C₂-symmetric bis(aminomethyl)phenol ligand, which is often desirable for creating bidentate or tridentate coordination environments for metals.
Visualizing the Reaction Mechanism
Caption: Mechanism of the Mannich condensation for ligand synthesis.
Experimental Guide: Synthesis Protocol
This protocol details the synthesis of 2,4-di-tert-butyl-6-(((R,R)-bis(1-phenylethyl)amino)methyl)phenol, a common ligand scaffold.
General Workflow Overview
The entire process, from setup to final product, follows a logical sequence that ensures safety, purity, and reproducibility.
Caption: High-level experimental workflow for ligand synthesis.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | - | 2.06 g | 10.0 |
| (+)-Bis[(R)-1-phenylethyl]amine | C₁₆H₁₉N | 225.33 | - | 2.25 g | 10.0 |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ~13.3 M | 0.83 mL | 11.0 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | 50 mL | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (2.06 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL) to dissolve the phenol.
-
Place the flask under a nitrogen or argon atmosphere. Causality: While the reactants are stable in air, using an inert atmosphere is good practice to prevent potential side oxidations, especially if the resulting ligand or its metal complexes are air-sensitive.
-
-
Reagent Addition:
-
Add (+)-Bis[(R)-1-phenylethyl]amine (2.25 g, 10.0 mmol) to the stirred solution.
-
Next, add the aqueous formaldehyde solution (0.83 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes. A slight exotherm may be observed.
-
Causality: A slight excess of formaldehyde ensures complete consumption of the valuable chiral amine. Adding it dropwise helps control the reaction rate and temperature.
-
-
Reaction Execution & Monitoring:
-
Stir the resulting mixture at room temperature for 24-48 hours. The solution may become slightly cloudy.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar than the starting phenol. Visualize with UV light and/or a potassium permanganate stain.
-
-
Workup and Extraction:
-
Once the reaction is complete (as judged by TLC), remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any unreacted acidic phenol starting material, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final ligand.
-
Product Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized ligand, the following characterization techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure of the molecule. Expect to see characteristic peaks for the aromatic protons, the tert-butyl groups, the newly formed methylene bridge (-CH₂-), and the unique signals from the chiral (R,R)-bis(1-phenylethyl)amine moiety.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product. Electrospray ionization (ESI) is typically suitable, and the [M+H]⁺ ion should be observed.
-
Polarimetry: Confirms the chirality of the bulk sample by measuring its specific rotation [α]D. The value should be non-zero and consistent with literature reports if available.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to confirm the enantiomeric purity of the starting amine if necessary, ensuring that no racemization occurred during synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time to 48 hours or gently heat the reaction to 40-50 °C. |
| Product loss during workup. | Ensure pH of aqueous washes is appropriate. Perform back-extraction of aqueous layers. | |
| Multiple Products | Polymerization of formaldehyde. | Ensure controlled, dropwise addition of formaldehyde. Do not use a large excess. |
| Formation of bis-alkylated product. | Use a 1:1 stoichiometry of phenol to amine. If bis-alkylation is desired, use >2 equivalents of amine and formaldehyde. | |
| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. A very shallow gradient (e.g., 0-2% ethyl acetate) may be required. |
Conclusion
The Mannich condensation using (+)-Bis[(R)-1-phenylethyl]amine provides a straightforward, reliable, and modular route to valuable chiral phenolate ligands. The protocol described herein is robust and can be adapted to a variety of substituted phenols, allowing for the fine-tuning of the ligand's steric and electronic properties. Proper execution and characterization, as detailed in this note, will enable researchers to synthesize high-purity ligands ready for application in asymmetric catalysis and the development of novel chiral technologies.
References
-
Sigma-Aldrich. (+)-Bis[(R)-1-phenylethyl]amine 99% Product Page.
-
BenchChem. (+)-Bis[(R)-1-phenylethyl]amine Product Page.
-
Petrovic, D., et al. (2011). Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. Journal of Medicinal Chemistry, 54(13), 4502–4513.
Sources
Mastering Asymmetric Synthesis: Industrial Applications and Protocols for (+)-Bis[(R)-1-phenylethyl]amine
For Immediate Release
A comprehensive guide detailing the large-scale synthesis applications of (+)-Bis[(R)-1-phenylethyl]amine, a cornerstone chiral auxiliary in the pharmaceutical and fine chemical industries, has been developed for researchers, scientists, and drug development professionals. This document provides in-depth application notes, detailed industrial-scale protocols, and the critical scientific principles underpinning its use in asymmetric synthesis.
(+)-Bis[(R)-1-phenylethyl]amine, a C2-symmetric chiral secondary amine, has emerged as a powerful tool for controlling stereochemistry in a variety of chemical transformations. Its rigid, well-defined chiral environment makes it an exceptional auxiliary for inducing high levels of enantioselectivity in the synthesis of complex molecules. This guide focuses on its pivotal roles in the industrial production of enantiomerically pure compounds, particularly in the synthesis of β-amino acids and as a precursor to high-performance chiral ligands.
Core Industrial Applications: A Deep Dive
The industrial utility of (+)-Bis[(R)-1-phenylethyl]amine is centered on its ability to serve as a robust and reliable chiral directing group. Two of its most significant large-scale applications are the asymmetric synthesis of β-amino acids and the preparation of Feringa-type phosphoramidite ligands, which are themselves powerful catalysts in a multitude of asymmetric reactions.
Asymmetric Synthesis of β-Amino Acids
Optically active β-amino acids are crucial building blocks for a wide range of pharmaceuticals, including antiviral and anticancer agents. The use of (+)-Bis[(R)-1-phenylethyl]amine as a chiral auxiliary provides a highly effective and scalable method for their synthesis. The general strategy involves the diastereoselective alkylation of an enolate derived from a β-alanine precursor bearing the chiral auxiliary.
The causality behind this experimental choice lies in the steric hindrance provided by the two bulky (R)-1-phenylethyl groups. This arrangement effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino acid.[1]
This protocol outlines a scalable procedure for the synthesis of (S)-α-benzyl-β-alanine, a valuable β-amino acid derivative, using (+)-Bis[(R)-1-phenylethyl]amine as the chiral auxiliary.
Step 1: Synthesis of N,N-Bis[(R)-α-phenylethyl]prop-2-enamide
In a suitable reactor, (+)-Bis[(R)-1-phenylethyl]amine is reacted with acryloyl chloride to form the corresponding conjugated amide.[1] This initial step attaches the chiral auxiliary to the β-alanine backbone.
Step 2: 1,4-Conjugate Addition
The resulting amide undergoes a 1,4-conjugate addition with an appropriate nucleophile, in this case, (S)-α-phenylethylamine, to introduce the amino group at the β-position.[1]
Step 3: Diastereoselective Alkylation
The crucial stereochemistry-defining step involves the alkylation of the enolate of the propanamide derivative with benzyl bromide. The chiral environment created by the bis(R)-1-phenylethyl groups directs the alkylation to occur with high diastereoselectivity.[1]
Step 4: Auxiliary Cleavage
The chiral auxiliary is removed via hydrogenolysis using a palladium hydroxide catalyst, followed by acid hydrolysis to yield the final (S)-α-benzyl-β-alanine product.[1] This cleavage is often performed under conditions that prevent racemization of the newly formed stereocenter.
Experimental Workflow: Asymmetric β-Amino Acid Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-α-benzyl-β-alanine.
Synthesis of Feringa-Type Phosphoramidite Ligands
Phosphoramidite ligands, particularly those developed by Feringa and coworkers, have revolutionized asymmetric catalysis.[2][3] These monodentate chiral ligands exhibit exceptional performance in a wide array of metal-catalyzed reactions, including conjugate additions, hydrogenations, and allylic substitutions. (+)-Bis[(R)-1-phenylethyl]amine serves as a key chiral backbone for the synthesis of these powerful ligands.
The rationale for using this specific diamine lies in its ability to create a well-defined and sterically demanding chiral pocket around the phosphorus atom. This chirality is then effectively transferred during the catalytic cycle, leading to high enantioselectivities in the final product.
This protocol describes a scalable method for the preparation of a chiral phosphoramidite ligand derived from (+)-Bis[(R)-1-phenylethyl]amine and a bis-phenol.[4]
Step 1: Preparation of the Lithium Amide
In an inert atmosphere, (+)-Bis[(R)-1-phenylethyl]amine is deprotonated with n-butyllithium at low temperature (-78 °C) to form the corresponding lithium amide. This highly reactive species is crucial for the subsequent phosphorylation step.
Step 2: Phosphorylation
The lithium amide is then reacted with phosphorus trichloride (PCl₃). Careful control of stoichiometry and temperature is critical to ensure the selective formation of the desired dichlorophosphine intermediate.
Step 3: Condensation with Bis-phenol
The in-situ generated dichlorophosphine is reacted with a bis-phenol, such as 3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diol, to form the final phosphoramidite ligand.[4] The reaction is typically driven to completion, and the product can be purified by filtration through a plug of neutral alumina, avoiding the need for column chromatography on a large scale.[4]
Data Presentation: Performance of a Feringa-Type Ligand in Asymmetric Conjugate Addition
| Entry | Substrate (Enone) | Nucleophile (R₂Zn) | Ligand Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Et₂Zn | 1.0 | Toluene | -20 | >95 | >98 |
| 2 | Cyclopent-2-en-1-one | Me₂Zn | 1.0 | Toluene | -20 | 92 | 96 |
| 3 | Chalcone | Et₂Zn | 1.5 | THF | 0 | 89 | 94 |
Data is representative and compiled from typical results reported for Feringa-type ligands in asymmetric conjugate additions.
Enantioselective Deprotonation of Prochiral Ketones
Another significant, albeit more specialized, industrial application of (+)-Bis[(R)-1-phenylethyl]amine is in the enantioselective deprotonation of prochiral ketones. Its lithium amide derivative acts as a chiral Brønsted base, selectively abstracting one of two enantiotopic protons to generate a chiral enolate. This enolate can then be trapped with an electrophile to yield an enantiomerically enriched product.
The efficacy of this process hinges on the ability of the chiral lithium amide to differentiate between the two enantiotopic protons flanking the carbonyl group. The C2-symmetry and steric bulk of the bis(phenylethyl) groups create a chiral pocket that favors the abstraction of one proton over the other.[5]
This protocol provides a general procedure for the enantioselective deprotonation of a prochiral ketone, followed by trapping of the resulting enolate.
Step 1: Formation of the Chiral Lithium Amide
(+)-Bis[(R)-1-phenylethyl]amine is treated with n-butyllithium in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) at low temperature to form the chiral lithium amide base in situ.
Step 2: Enantioselective Deprotonation
The prochiral ketone, for example, 4-tert-butylcyclohexanone, is added to the solution of the chiral lithium amide. The base selectively removes a proton to form the corresponding chiral lithium enolate.
Step 3: Enolate Trapping
The enolate is then quenched with a suitable electrophile, such as trimethylsilyl chloride (TMSCl), to form the silyl enol ether. The diastereomeric excess of the product reflects the enantioselectivity of the deprotonation step.
Logical Relationship: Mechanism of Enantioselective Deprotonation
Caption: Mechanism of enantioselective deprotonation using a chiral lithium amide.
Conclusion
(+)-Bis[(R)-1-phenylethyl]amine stands as a testament to the power of well-designed chiral auxiliaries in modern organic synthesis. Its successful application in the large-scale production of valuable chiral building blocks like β-amino acids and its role as a precursor to highly effective phosphoramidite ligands underscore its importance in the pharmaceutical and fine chemical industries. The protocols and principles outlined in this guide are intended to provide researchers and process chemists with the foundational knowledge to effectively harness the potential of this versatile chiral amine in their own synthetic endeavors.
References
-
Feringa, B. L. (2000). Phosphoramidites: Marvellous ligands in catalytic asymmetric conjugate addition. Accounts of Chemical Research, 33(6), 346-353. [Link]
-
Smith, C., Zhang, A., Mans, D., & RajanBabu, T. V. (2008). (R)-2,2′-Binaphthoyl-(S,S)-di(1-phenylethyl)aminoylphosphine. Organic Syntheses, 85, 248-266. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of R-beta-amino butanoic acid and S-beta-tyrosine: Homochiral lithium amide equivalents for Michael additions to alpha, beta-unsaturated esters. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
-
Krasutsky, S. G., & Jacobo, S. H. (2016). Scalable Route to Chiral Phosphoramidites. International Journal of Chemistry, 8(2), p39. [Link]
-
Simpkins, N. S., & Koga, K. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Request PDF. [Link]
-
Aoki, K., Tomioka, K., Noguchi, H., & Koga, K. (1997). Stereoselective reactions. 28. Effects of the alkyl group at the amide nitrogen of chiral bidentate lithium amides on enantioselective deprotonation reaction. Tetrahedron, 53(40), 13641-13656. [Link]
-
Koga, K. (1994). Stereoselective Reactions. XXII. Design and Synthesis of Chiral Chelated Lithium Amides for Enantioselective Reactions. CHEMICAL & PHARMACEUTICAL BULLETIN, 42(10), 1969-1977. [Link]
-
Al-Majid, A. M. A., Barakat, A., Mabkhot, Y. N., & Islam, M. S. (2015). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 20(8), 14876-14890. [Link]
-
Still, W. C., & Galynker, I. (1981). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 103(15), 4615-4616. [Link]
-
Juaristi, E., & Soloshonok, V. A. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature protocols, 2(9), 2311-2317. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-5383. [Link]
Sources
- 1. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (+)-Bis[(R)-1-phenylethyl]amin -hydrochlorid 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Ketone Deprotonation with (+)-Bis[(R)-1-phenylethyl]amine
Welcome to the technical support center for improving diastereoselectivity in ketone deprotonation using the chiral lithium amide derived from (+)-Bis[(R)-1-phenylethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this sensitive and powerful asymmetric transformation.
I. Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My diastereoselectivity is low or inconsistent. What are the primary factors I should investigate?
Answer:
Low or inconsistent diastereoselectivity in this reaction often points to a few critical variables. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents and Rigorous Anhydrous Conditions: Chiral lithium amide bases are extremely sensitive to moisture and protic impurities. Ensure your solvent (typically THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried under vacuum. The (+)-Bis[(R)-1-phenylethyl]amine should be of high purity (≥99% ee)[1]. The ketone substrate must also be anhydrous. Trace amounts of water will quench the lithium amide, leading to non-selective deprotonation by any remaining achiral base (like residual n-BuLi) or the lithium enolate itself.
-
Temperature Control: The deprotonation step is highly temperature-dependent. It is crucial to maintain a low and stable temperature, typically -78 °C (a dry ice/acetone bath), during the formation of the lithium amide and the subsequent deprotonation of the ketone. Fluctuations in temperature can lead to decreased selectivity. It's also important to consider that the nature of the lithium amide base and temperature are key factors in determining the reaction outcome[2].
-
Order of Addition and Aging of the Lithium Amide: The timing and order of reagent addition are critical. The chiral lithium amide should be pre-formed by adding n-butyllithium to a solution of the amine at low temperature. Allowing this solution to "age" for a specific period (e.g., 15-30 minutes) before adding the ketone can be beneficial. This aging process allows for the formation of well-defined, reactive aggregates of the chiral base. Some studies have shown that the aging of lithium enolates can also impact stereoselectivity due to the slow formation of mixed aggregates[3].
-
Stoichiometry of the Base: Using a slight excess of the chiral lithium amide (e.g., 1.1-1.2 equivalents) can help ensure complete deprotonation of the ketone. However, a large excess should be avoided as it can lead to undesired side reactions.
Question 2: I am observing significant amounts of starting material and/or side products. What could be the cause?
Answer:
Incomplete conversion and the formation of side products can arise from several issues:
-
Incomplete Deprotonation: If you are recovering a significant amount of your starting ketone, the deprotonation may be incomplete. This could be due to:
-
Insufficient base: Ensure you are using at least one equivalent of the chiral lithium amide.
-
Steric hindrance: Highly hindered ketones may deprotonate slowly or incompletely. In such cases, longer reaction times or a slight increase in temperature (e.g., to -60 °C) might be necessary, although this could potentially lower diastereoselectivity.
-
Low reactivity of the base: The reactivity of lithium amides can be influenced by their aggregation state, with monomers being more reactive than dimers or trimers[4].
-
-
Side Reactions: The formation of unexpected products can be due to:
-
Reaction with residual n-BuLi: If the n-butyllithium is not completely consumed during the formation of the lithium amide, it can act as a non-selective base or nucleophile. It is important to wash off excess n-BuLi with fresh solvent[4][5].
-
Enolate reactivity: The formed chiral lithium enolate is a reactive intermediate. If the electrophile is not added promptly or if the reaction temperature is too high, the enolate can participate in side reactions like self-condensation.
-
Lithium-halogen exchange: If your substrate contains a halogen, lithium-halogen exchange can compete with deprotonation[2].
-
Question 3: How does the choice of solvent and additives affect the diastereoselectivity?
Answer:
Solvent and additives play a crucial role in modulating the structure and reactivity of the chiral lithium amide and the resulting enolate.
-
Solvent: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions. Its coordinating ability helps to solvate the lithium cation, influencing the aggregation state and reactivity of the lithium amide. Using less coordinating solvents like toluene may lead to different aggregation states and potentially different selectivity.
-
Additives:
-
Lithium Chloride (LiCl): The addition of LiCl can have a significant effect on the reaction. LiCl is known to break up aggregates of lithium amides and enolates, leading to more reactive, monomeric species[6]. This can sometimes increase the reaction rate and improve selectivity. However, the effect of LiCl can be substrate-dependent, and in some cases, it may have little to no effect on the rate of deprotonation[7].
-
Hexamethylphosphoramide (HMPA): HMPA is a strong coordinating agent that can also break up aggregates. However, due to its toxicity, its use is generally avoided.
-
The following table summarizes the potential effects of common solvents and additives:
| Solvent/Additive | Potential Effect on Diastereoselectivity | Rationale |
| THF | Generally good | Good balance of coordinating ability and inertness. |
| Toluene | Variable | Less coordinating, may favor different aggregate structures. |
| LiCl | Can improve | Breaks up aggregates, leading to more defined reactive species. |
| HMPA | Can improve | Strong coordinating agent, but toxic. |
Question 4: I am working with a new ketone substrate. How can I optimize the reaction conditions for the best diastereoselectivity?
Answer:
When applying this methodology to a new substrate, a systematic optimization is recommended.
-
Screening of Reaction Temperature: Start with the standard -78 °C and then screen a range of temperatures (e.g., -90 °C, -78 °C, -60 °C, -40 °C). Lower temperatures generally favor higher selectivity.
-
Varying the Reaction Time: The optimal time for deprotonation can vary. Monitor the reaction progress by TLC or LC-MS to determine the point of complete enolate formation before adding the electrophile.
-
Investigating Additives: Perform parallel experiments with and without the addition of LiCl (typically 1-2 equivalents) to assess its impact on your specific substrate.
-
Solvent Screening: While THF is the standard, screening other ethereal solvents (e.g., 2-methyl-THF, diethyl ether) or non-coordinating solvents (e.g., toluene) might reveal improved selectivity for your system.
II. Frequently Asked Questions (FAQs)
What is the proposed mechanism for diastereoselection with (+)-bis[(R)-1-phenylethyl]amine lithium amide?
The diastereoselectivity arises from the formation of a well-defined transition state involving the chiral lithium amide and the ketone substrate. The C2-symmetric nature of the deprotonated amine creates a chiral pocket. The ketone coordinates to the lithium ion, and the base then selectively removes one of the two prochiral alpha-protons. The steric bulk of the phenylethyl groups on the amine directs the approach of the base to the less hindered face of the ketone, leading to the preferential formation of one diastereomeric enolate.
Caption: Proposed mechanism for diastereoselective deprotonation.
How do I prepare the chiral lithium amide in situ?
The following is a general protocol for the in situ preparation of the chiral lithium amide base:
Experimental Protocol: In Situ Generation of Chiral Lithium Amide
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (appropriate volume for your scale).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add (+)-Bis[(R)-1-phenylethyl]amine (1.1 eq.) to the cooled THF via syringe.
-
Slowly add n-butyllithium (1.05 eq. of a titrated solution in hexanes) dropwise to the amine solution while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 15-30 minutes to ensure complete formation of the lithium amide.
-
The chiral base is now ready for the addition of the ketone substrate.
Caption: Workflow for preparing the chiral lithium amide.
Can the chiral amine be recovered and reused?
Yes, one of the advantages of this methodology is that the (+)-Bis[(R)-1-phenylethyl]amine can be recovered after the reaction quench. Typically, after quenching the reaction with a proton source (e.g., saturated aqueous ammonium chloride), the organic and aqueous layers are separated. The amine can then be isolated from the organic layer by standard extraction and purification techniques (e.g., chromatography or distillation). The recovered amine can be reused in subsequent reactions, which is particularly important for this valuable chiral auxiliary. Polymer-supported versions of chiral lithium amides have also been developed to simplify recycling and reuse[4][5].
Are there any alternatives to (+)-bis[(R)-1-phenylethyl]amine for this transformation?
While (+)-bis[(R)-1-phenylethyl]amine is a highly effective and widely used chiral auxiliary, other chiral lithium amides have been developed for asymmetric deprotonations. These often feature C2 symmetry and bulky substituents to create a well-defined chiral environment. Examples include amides derived from other chiral amines, such as those based on amino acid derivatives or other readily available chiral building blocks[5][8]. The choice of the optimal chiral amide can be substrate-dependent.
III. References
-
Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. National Institutes of Health.[Link]
-
Synthesis of polymer-supported chiral lithium amide bases and application in asymmetric deprotonation of prochiral cyclic ketone. ScienceDirect.[Link]
-
Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. ACS Publications.[Link]
-
Chiral Lithium Amides in Asymmetric Synthesis. University of Surrey.[Link]
-
Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters. Wiley Online Library.[Link]
-
Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition.[Link]
-
Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Semantic Scholar.[Link]
-
New symmetry-breaking deprotonation reactions of cyclic imides using a chiral lithium amide base. Royal Society of Chemistry.[Link]
-
Recent advances in asymmetric synthesis using chiral lithium amide bases. Royal Society of Chemistry.[Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.[Link]
-
Enantioselective reduction of ketones. Wikipedia.[Link]
-
Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. National Institutes of Health.[Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate.[Link]
-
Lithium enolates & enolate equivalents. Making Molecules.[Link]
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- 6. ethz.ch [ethz.ch]
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- 8. Research Portal [openresearch.surrey.ac.uk]
common side reactions and byproducts when using (+)-Bis[(R)-1-phenylethyl]amine
Welcome to the technical support guide for (+)-Bis[(R)-1-phenylethyl]amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with the use of this versatile chiral amine. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and provide actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, synthesis, and purity of (+)-Bis[(R)-1-phenylethyl]amine.
FAQ 1: What is the most common method for synthesizing (+)-Bis[(R)-1-phenylethyl]amine and what are the expected impurities?
The most prevalent laboratory and industrial synthesis of (+)-Bis[(R)-1-phenylethyl]amine is through the reductive amination of acetophenone with (R)-(+)-1-phenylethylamine.[1] This process, while generally efficient, can lead to several predictable impurities.
Common Impurities:
-
Starting Materials: Unreacted (R)-(+)-1-phenylethylamine and acetophenone.
-
Over-alkylation Products: While less common for secondary amines, trace amounts of tertiary amines can form under harsh conditions.[2]
-
Diastereomeric Impurity: The presence of (-)-Bis[(S)-1-phenylethyl]amine if the starting (R)-(+)-1-phenylethylamine contains its (S)-enantiomer.[3][4]
-
Side-products from Reducing Agent: Depending on the reducing agent used (e.g., NaBH₃CN), cyanide-related byproducts can be introduced.[5][6]
FAQ 2: How can I assess the enantiomeric purity of my (+)-Bis[(R)-1-phenylethyl]amine?
Ensuring the enantiomeric excess (ee) of your chiral amine is critical for its successful application in asymmetric synthesis.[3][4] Several analytical techniques are available:
-
Chiral Gas Chromatography (GC): This is a highly effective method for determining the enantiomeric purity of volatile amines like (+)-Bis[(R)-1-phenylethyl]amine.[3][7] Derivatization with an achiral reagent like trifluoroacetic anhydride is often employed to improve separation and peak shape.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a suitable chiral stationary phase can also provide excellent separation of the enantiomers.
-
Polarimetry: While useful for a quick qualitative check, polarimetry provides a bulk measurement of optical rotation and may not be sensitive enough to detect small enantiomeric impurities.[7] It is best used as a preliminary assessment rather than for precise quantification of ee.[7]
FAQ 3: My reaction using (+)-Bis[(R)-1-phenylethyl]amine as a chiral auxiliary is giving low enantioselectivity. What are the potential causes?
Low enantioselectivity is a common issue that can often be traced back to the purity of the chiral amine or the reaction conditions.
Potential Causes:
-
Enantiomeric Impurity: The presence of the (S,S)-enantiomer in your (+)-Bis[(R)-1-phenylethyl]amine will directly lead to the formation of the undesired product enantiomer, thereby reducing the overall enantioselectivity of your reaction.[3][4]
-
Racemization: While less common for the auxiliary itself, the product of your reaction may be susceptible to racemization under the reaction or workup conditions.
-
Reaction Conditions: Suboptimal temperature, solvent, or stoichiometry can negatively impact the stereochemical outcome of the reaction.
Section 2: Troubleshooting Guide for Common Side Reactions and Byproducts
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during reactions involving (+)-Bis[(R)-1-phenylethyl]amine.
Problem 1: I am observing a significant amount of a secondary amine byproduct in my reaction. What is the likely cause and how can I mitigate it?
Likely Cause: The formation of a secondary amine byproduct during a reaction intended to form a different product often points to a reductive amination side reaction.[6][8] This can occur if your reaction mixture contains a carbonyl compound (ketone or aldehyde) and a reducing agent, which can react with your primary amine starting material or a primary amine generated in situ.
Troubleshooting Steps:
-
Analyze Reaction Components: Carefully review all reagents and solvents for the presence of contaminating carbonyl compounds.
-
Optimize Order of Addition: In reductive amination protocols, the imine is typically formed first before the addition of the reducing agent to minimize the reduction of the starting carbonyl.[5][9]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a milder and more selective reducing agent for reductive aminations compared to sodium borohydride or sodium cyanoborohydride, which can sometimes reduce the carbonyl starting material.[9]
Problem 2: My reaction is sluggish and incomplete, and I suspect catalyst deactivation. Could the (+)-Bis[(R)-1-phenylethyl]amine be the cause?
Likely Cause: Amines, particularly basic N-alkyl amines, can act as catalyst poisons in certain transition metal-catalyzed reactions.[10] The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, inhibiting its catalytic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Mitigation Strategies:
-
Protecting Group: Consider protecting the amine functionality of your substrate with a suitable protecting group (e.g., Boc, Cbz) that can be removed after the reaction.
-
Ligand Modification: Employ ligands that are less susceptible to displacement by the amine.
-
Catalyst Choice: Some catalytic systems are inherently more robust in the presence of amines. A thorough literature search for your specific transformation is recommended.
Problem 3: I am observing over-alkylation of my amine starting material. How can I promote mono-alkylation?
Likely Cause: The direct alkylation of amines with alkyl halides is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2][11] This is because the product amine is often more nucleophilic than the starting amine.[2]
Table 1: Strategies to Control Amine Alkylation
| Strategy | Description | Rationale |
| Use a Large Excess of the Amine | Employing a significant excess of the starting amine can statistically favor the mono-alkylation product. | Increases the probability of the alkyl halide reacting with the starting amine over the product amine. |
| Reductive Amination | This is the preferred method for controlled N-alkylation.[6][12] It involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. | This two-step (or one-pot) process offers high selectivity for the desired amine product.[8][9] |
| Use of Bulky Alkylating Agents | Steric hindrance can disfavor multiple alkylations. | The increased steric bulk around the nitrogen atom of the product amine makes it a poorer nucleophile. |
Problem 4: My reaction produces a complex mixture of byproducts, and I suspect degradation of the chiral amine.
Likely Cause: While (+)-Bis[(R)-1-phenylethyl]amine is generally stable, it can undergo degradation under certain conditions, such as strong oxidizing or acidic environments. N-dealkylation is a known reaction pathway for tertiary and secondary amines, which can be promoted by various chemical methods.[13]
Potential Degradation Pathways:
-
Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or cleavage of the C-N bonds.
-
Acid-Catalyzed Rearrangement or Cleavage: In the presence of strong acids and heat, rearrangement or cleavage reactions may occur.
Preventative Measures:
-
Mindful Reaction Conditions: Avoid unnecessarily harsh acidic or oxidizing conditions.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition.
Section 3: Experimental Protocols
This section provides a general, illustrative protocol for a common application of (+)-Bis[(R)-1-phenylethyl]amine. Note: These are generalized procedures and should be adapted to the specific requirements of your reaction.
Protocol 1: Asymmetric Deprotonation of a Prochiral Ketone
This protocol describes the use of a lithium amide base derived from (+)-Bis[(R)-1-phenylethyl]amine to enantioselectively deprotonate a prochiral ketone, followed by trapping with an electrophile.
Step-by-Step Methodology:
-
Preparation of the Lithium Amide:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve (+)-Bis[(R)-1-phenylethyl]amine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Deprotonation and Trapping:
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared lithium amide solution to the ketone solution via cannula.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours).
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) and continue stirring at -78 °C for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Workflow Diagram for Asymmetric Deprotonation:
Caption: Workflow for asymmetric deprotonation using a chiral lithium amide.
References
-
Gremmen, C., & Wanner, M. J. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2985. [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Welch, C. J., et al. (2005). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 16(10), 1881-1888. [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(49), 34847-34851. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). N-Alkylation of different amines with benzyl alcohol using.... Retrieved from [Link]
-
Arran Chemical Company. (n.d.). (R,R')-(+)-Bis(1-phenylethyl)amine hydrochloride | CAS 82398-30-9. Retrieved from [Link]
-
Abound. (n.d.). (+)-Bis[(R)-1-phenylethyl]amine. Retrieved from [Link]
-
Welch, C. J., et al. (2014). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 26(6), 302-307. [Link]
-
Fruzsi, M., & Varga, E. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4919. [Link]
-
PubChem. (n.d.). 1-Phenethylamine, (+)-. Retrieved from [Link]
-
Qu, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14067-14144. [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+)-Bis[(R)-1-phenylethyl]amine
Welcome to the technical support center for the purification of (+)-Bis[(R)-1-phenylethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable chiral amine in high purity from typical reaction mixtures.
Introduction
(+)-Bis[(R)-1-phenylethyl]amine is a C2-symmetric chiral secondary amine widely used as a chiral auxiliary and in the synthesis of chiral ligands for asymmetric catalysis.[1][2] Achieving high enantiomeric and chemical purity is paramount for its successful application. This guide provides a structured approach to its purification, addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of (+)-Bis[(R)-1-phenylethyl]amine?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing secondary amines is the reductive amination of a ketone with a primary amine. In the case of (+)-Bis[(R)-1-phenylethyl]amine, this typically involves the reaction of (R)-(+)-1-phenylethylamine with acetophenone followed by reduction. Potential impurities include:
-
Unreacted (R)-(+)-1-phenylethylamine: A primary amine that can be easily removed by standard purification techniques.
-
Acetophenone: The starting ketone, which is a neutral compound.
-
Di-(α-phenylethyl)-amine: A potential byproduct from over-alkylation.[3]
-
Solvents and reagents: Residual solvents and reducing agents from the reaction.
Q2: What is the general strategy for purifying crude (+)-Bis[(R)-1-phenylethyl]amine?
A2: A multi-step approach is typically employed:
-
Aqueous Work-up (Acid-Base Extraction): This is a crucial first step to separate the basic amine from neutral or acidic impurities.[4]
-
Solvent Removal: Evaporation of the organic solvent to obtain the crude free base.
-
Purification: This can be achieved through crystallization of a salt (e.g., hydrochloride) or by chromatographic methods.
-
Analysis: Verification of chemical and enantiomeric purity, typically by NMR and chiral HPLC.
Q3: Is (+)-Bis[(R)-1-phenylethyl]amine stable?
A3: (+)-Bis[(R)-1-phenylethyl]amine is a relatively stable compound. However, like many amines, it can slowly react with atmospheric carbon dioxide. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Low Yield After Aqueous Work-up
Problem: You have a significantly lower than expected yield of the crude amine after the acid-base extraction.
Possible Causes & Solutions:
-
Incomplete Extraction: The amine may not have been fully extracted from the organic layer into the acidic aqueous layer, or the free base may not have been completely back-extracted into the fresh organic layer.
-
Solution: Perform multiple extractions (at least 2-3) at each stage to ensure complete transfer between the aqueous and organic phases.[4]
-
-
Incorrect pH: The pH of the aqueous layer during the extraction and back-extraction steps is critical.
-
Solution: Use a pH meter or pH paper to verify that the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 12) when liberating the free base.
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Difficulty with Crystallization
Problem: You are unable to crystallize the hydrochloride salt of (+)-Bis[(R)-1-phenylethyl]amine, or the crystals are oily and impure.
Possible Causes & Solutions:
-
Presence of Impurities: Oily impurities can inhibit crystallization.
-
Solution: Ensure the crude amine is as clean as possible before attempting crystallization. Consider a preliminary purification by flash chromatography if the crude product is very impure.
-
-
Incorrect Solvent System: The choice of solvent is crucial for successful crystallization.
-
Solution: A common technique is to dissolve the crude amine in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol) and then add a less polar solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid. Allowing this solution to stand, often at a reduced temperature, can induce crystallization.
-
-
Supersaturation: The solution may be supersaturated, preventing crystal nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of the pure product, if available, is also highly effective.
-
Low Enantiomeric Excess (e.e.) in the Final Product
Problem: Your final product shows a lower than expected enantiomeric excess when analyzed by chiral HPLC.
Possible Causes & Solutions:
-
Racemization during Synthesis or Work-up: While less common for this specific compound under standard conditions, harsh reaction or work-up conditions (e.g., high temperatures for prolonged periods) could potentially lead to some degree of racemization.
-
Solution: Ensure that all steps are carried out at the recommended temperatures.
-
-
Impure Starting Material: The enantiomeric purity of the starting (R)-(+)-1-phenylethylamine is critical. Any enantiomeric impurity in the starting material will be carried through to the final product.[5]
-
Solution: Always verify the enantiomeric purity of your starting materials before use. If necessary, purify the starting amine by recrystallization of its diastereomeric salt with an appropriate chiral acid (e.g., tartaric acid).[6]
-
-
Inaccurate Analytical Method: An unoptimized chiral HPLC method can give misleading results.[7]
-
Solution: Ensure your chiral HPLC method is validated. Analyze a racemic sample of bis(1-phenylethyl)amine to confirm that you can achieve baseline separation of the two enantiomers.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction Work-up
This protocol describes the initial purification of crude (+)-Bis[(R)-1-phenylethyl]amine from a reaction mixture containing neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate (approx. 10 volumes).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). Combine the acidic aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with stirring until the pH is > 12. This will liberate the free amine, which may appear as an oil or a cloudy suspension.[8]
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
Workflow for Purification and Troubleshooting
Caption: A workflow for the purification and troubleshooting of (+)-Bis[(R)-1-phenylethyl]amine.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude free amine from Protocol 1 in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystallization: Gently heat the mixture to dissolve the precipitate, and then allow it to cool slowly to room temperature. For further crystallization, the solution can be stored at a lower temperature (e.g., 4 °C) overnight.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Base (if required): The pure hydrochloride salt can be converted back to the free amine by dissolving it in water, basifying with a strong base, and extracting with an organic solvent as described in Protocol 1 (steps 3-5).[8]
Protocol 3: Chiral HPLC Analysis
This protocol provides a starting point for the enantiomeric purity analysis. Optimization may be required based on your specific HPLC system and column.
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP)[9] |
| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 230 nm[9] |
| Column Temp. | 25 °C[9] |
| Sample Prep. | Dissolve a small amount of the amine in the mobile phase. |
Data Summary
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density (25 °C) | Optical Rotation ([α]20/D) |
| (+)-Bis[(R)-1-phenylethyl]amine | C₁₆H₁₉N | 225.33 g/mol | 86 °C @ 0.05 mmHg | 0.985 g/mL | +199.0° (neat) |
| (+)-Bis[(R)-1-phenylethyl]amine HCl | C₁₆H₂₀ClN | 261.79 g/mol | 260-263 °C (mp) | N/A | +74° (c=3 in ethanol) |
Data sourced from commercial supplier information.[1]
References
- BenchChem. (2025). Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine.
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. [Link]
-
Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. [Link]
-
TMP Chem. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). amine (+)-hydrogen tartrate salt - separates as white prismatic crystals. [Link]
-
ResearchGate. (2021). Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.20: Acid-Base Extraction. [Link]
-
Organic Syntheses. (n.d.). α-Phenylethylamine. [Link]
-
Bunker Hill Community College. (n.d.). Liquid/liquid Extraction. [Link]
-
National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
National Institutes of Health. (2009, August 3). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. [Link]
- Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
-
Organic Chemistry I Laboratory Manual. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Reddit. (2019, November 17). Optical Resolution of (-)-1-Phenylethylamine Sources of Error. [Link]
Sources
- 1. (+)-双[(R)-1-苯基乙基]胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (+)-Bis (R)-1-phenylethyl amine 99 23294-41-9 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Reactions Mediated by (+)-Bis[(R)-1-phenylethyl]amine
Welcome to the technical support center for optimizing reactions involving (+)-Bis[(R)-1-phenylethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the success of your experiments. As a chiral auxiliary and resolving agent, (+)-Bis[(R)-1-phenylethyl]amine is a powerful tool in asymmetric synthesis, and this guide will help you harness its full potential.
Introduction to (+)-Bis[(R)-1-phenylethyl]amine in Asymmetric Synthesis
(+)-Bis[(R)-1-phenylethyl]amine is a C2-symmetric chiral secondary amine widely employed in asymmetric synthesis. Its rigid, well-defined chiral structure makes it an excellent chiral auxiliary, ligand for metal-catalyzed reactions, and resolving agent for racemic mixtures.[1][2] The two phenylethyl groups create a sterically hindered and predictable chiral environment, which is crucial for inducing high stereoselectivity in a variety of chemical transformations.[1] Common applications include the synthesis of chiral β-amino acids, the enantioselective deprotonation of prochiral ketones, and the preparation of complex chiral building blocks for natural product synthesis.
This guide will delve into the practical aspects of working with this reagent, providing you with the knowledge to optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions you may have about using (+)-Bis[(R)-1-phenylethyl]amine in your reactions.
Q1: What are the primary applications of (+)-Bis[(R)-1-phenylethyl]amine?
A1: (+)-Bis[(R)-1-phenylethyl]amine is a versatile chiral reagent with several key applications in asymmetric synthesis:
-
Chiral Auxiliary: It can be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
-
Chiral Ligand: It can be used to form chiral metal complexes that catalyze enantioselective reactions, such as asymmetric hydrogenations.[1] The amine coordinates to a metal center, creating a chiral pocket that influences the approach of the substrate.
-
Resolving Agent: It can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts.[2] The differing solubilities of these salts allow for their separation by crystallization.
-
Precursor for Chiral Ligands: It serves as a starting material for the synthesis of more complex chiral ligands, such as phosphoramidites and salen-type ligands.
Q2: How should I handle and store (+)-Bis[(R)-1-phenylethyl]amine?
A2: (+)-Bis[(R)-1-phenylethyl]amine is a liquid that should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is combustible and should be stored in a tightly sealed container in a cool, dry place away from ignition sources. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q3: What is the mechanism by which (+)-Bis[(R)-1-phenylethyl]amine induces chirality?
A3: The mechanism of chirality induction depends on the specific application.
-
As a Chiral Auxiliary: The rigid C2-symmetric structure of the amine creates a highly ordered and sterically demanding environment around the reactive center of the substrate to which it is attached. This steric hindrance favors the approach of reagents from one face of the molecule over the other, leading to a high diastereomeric excess in the product.
-
As a Chiral Ligand: When coordinated to a metal center, the two nitrogen atoms of the amine and the bulky phenylethyl groups create a chiral pocket.[1] This chiral environment dictates the binding orientation of the prochiral substrate to the metal, leading to the enantioselective formation of the product.
Q4: Can I use (-)-Bis[(S)-1-phenylethyl]amine to obtain the opposite enantiomer of my product?
A4: Yes, in most cases, using the enantiomeric chiral auxiliary or ligand will result in the formation of the opposite product enantiomer. (-)-Bis[(S)-1-phenylethyl]amine is the enantiomer of (+)-Bis[(R)-1-phenylethyl]amine and will create a mirror-image chiral environment.[3] This allows for access to both enantiomers of a target molecule, which is crucial in pharmaceutical development where different enantiomers can have distinct biological activities.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common problems in reactions mediated by (+)-Bis[(R)-1-phenylethyl]amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction conversion | 1. Inactive catalyst or reagent: The chiral amine or other reagents may have degraded due to improper storage or handling. 2. Insufficient reaction temperature: The reaction may require higher thermal energy to overcome the activation barrier. 3. Poor solvent choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | 1. Verify reagent quality: Use freshly opened or properly stored reagents. Consider purifying the amine if necessary. 2. Optimize temperature: Screen a range of temperatures. In some cases, heating can improve reaction rates, but be mindful that it can also affect enantioselectivity.[4] 3. Screen solvents: Test a variety of solvents with different polarities and coordinating abilities. Protic solvents can sometimes interfere with reactions involving metal catalysts or strong bases.[5][6] |
| Low diastereoselectivity or enantioselectivity | 1. Suboptimal temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states. In some cases, lowering the temperature can enhance selectivity.[7] 2. Incorrect stoichiometry: The ratio of the chiral amine to the substrate or other reagents can influence the formation of the desired chiral complex and, consequently, the stereochemical outcome.[8] 3. Presence of impurities: Water or other impurities can interfere with the chiral catalyst or auxiliary, leading to a decrease in selectivity. 4. Inappropriate solvent: The solvent can influence the conformation of the chiral catalyst-substrate complex. | 1. Investigate temperature effects: Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. 2. Optimize stoichiometry: Systematically vary the molar ratio of the chiral amine and other key reagents. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Conduct a solvent screen: Evaluate a range of aprotic solvents of varying polarity (e.g., THF, dichloromethane, toluene, hexanes). |
| Formation of side products | 1. Over-alkylation: In reactions like reductive amination, the product amine can sometimes react further with the starting material.[9] 2. Racemization: The product may be susceptible to racemization under the reaction or workup conditions. 3. Decomposition of starting materials or product: The reaction conditions (e.g., temperature, pH) may be too harsh. | 1. Control stoichiometry: Use an excess of the amine relative to the other reactant to favor the formation of the desired product.[9] 2. Modify workup procedure: Use milder acidic or basic conditions during the workup to prevent racemization. Analyze the product's optical purity at different stages. 3. Milder reaction conditions: Explore lower reaction temperatures or shorter reaction times. |
| Difficulty in removing the chiral auxiliary | 1. Steric hindrance: The product's structure may make the cleavage site sterically inaccessible. 2. Inappropriate cleavage conditions: The chosen method for cleaving the auxiliary may not be effective for the specific substrate. | 1. Modify the substrate: If possible, consider a synthetic route that leads to a less sterically hindered intermediate. 2. Screen cleavage methods: Explore different cleavage conditions (e.g., stronger or weaker acids/bases, different hydrogenation catalysts and conditions, oxidative cleavage). Consult the literature for methods used on similar substrates. |
Experimental Protocol: Asymmetric Michael Addition of a Ketone to Nitroalkene
This protocol provides a general procedure for an asymmetric Michael addition reaction using (+)-Bis[(R)-1-phenylethyl]amine as a chiral ligand in a metal-catalyzed system. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide is recommended for new substrates.
Materials:
-
(+)-Bis[(R)-1-phenylethyl]amine
-
Metal salt (e.g., Cu(OAc)₂, Zn(OTf)₂)
-
Ketone
-
Nitroalkene
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Anhydrous base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the metal salt (0.1 eq) and (+)-Bis[(R)-1-phenylethyl]amine (0.12 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) to the ketone solution and stir for 10 minutes.
-
-
Reaction Execution:
-
Cool the ketone/base mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the solution of the nitroalkene (1.1 eq) to the ketone/base mixture.
-
To this mixture, add the pre-formed chiral catalyst solution via cannula.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing a reaction mediated by (+)-Bis[(R)-1-phenylethyl]amine.
Caption: A workflow for systematic optimization of reaction conditions.
References
-
Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. Available from: [Link]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). Available from: [Link]
-
Temperature drop triggers chirality twist. Chemistry World. Available from: [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available from: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. Available from: [Link]
-
(R,R')-(+)-Bis(1-phenylethyl)amine hydrochloride | CAS 82398-30-9. Arran Chemical. Available from: [Link]
-
An investigation of the observed, but counterintuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate. Available from: [Link]
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available from: [Link]
- Resolution method for preparing optically pure R-1-phenylethylamine. Google Patents.
-
An efficient synthetic approach towards a single diastereomer of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine via metalation and demetalation. ResearchGate. Available from: [Link]
-
(-)-Bis[(S)-1-phenylethyl]amine, ChiPros™, 99%, ee 98+%. Available from: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available from: [Link]
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. Available from: [Link]
-
Meso-bis(1-phenylethyl)amine. PubChem - NIH. Available from: [Link]
-
Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction?. -ORCA - Cardiff University. Available from: [Link]
-
Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds. PubMed. Available from: [Link]
-
N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. RSC Publishing. Available from: [Link]
-
Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?water media. ResearchGate. Available from: [Link]
-
Bis(1-phenylethyl)amine. Pharmaffiliates. Available from: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available from: [Link]
Sources
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- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. (-)-Bis[(S)-1-phenylethyl]amine, ChiPros™, 99%, ee 98+% 1 g | Request for Quote [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in (+)-Bis[(R)-1-phenylethyl]amine catalyzed hydrogenations
Welcome to the technical support center for asymmetric hydrogenations. This guide is designed for researchers, scientists, and drug development professionals experiencing challenges with low yields in reactions catalyzed by ruthenium and rhodium complexes, with a focus on systems analogous to those involving chiral diamine ligands. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to help you diagnose and resolve common issues encountered during these sensitive transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common culprits for low yields in catalytic asymmetric hydrogenation?
The most frequent causes of low yield are catalyst deactivation, insufficient purity of the substrate or solvent, and suboptimal reaction conditions (temperature, pressure, and hydrogen availability). Catalyst deactivation can occur through various pathways, including poisoning by impurities or the formation of inactive dimeric species.[1][2]
Q2: How critical is the purity of my substrate and solvent?
It is absolutely critical. Trace impurities in the substrate, such as sulfur- or nitrogen-containing compounds, can act as poisons to the metal catalyst, drastically reducing its activity even at ppm levels.[3] Solvents must be rigorously dried and deoxygenated, as water and oxygen can interfere with the formation of the active catalytic species and lead to side reactions or catalyst degradation.
Q3: What is a typical catalyst loading, and can I reduce it?
Catalyst loading is highly substrate-dependent but often ranges from 1 mol% down to 0.01 mol% for highly efficient systems. While the goal is always to use the minimum amount of catalyst (lowering the Substrate-to-Catalyst ratio, S/C), reducing it too much without proper optimization can lead to incomplete conversion. If you are experiencing low yields, it is often advisable to start with a slightly higher catalyst loading (e.g., 0.5-1 mol%) to ensure the issue is not simply an insufficient amount of catalyst before investigating other factors.
Q4: My reaction is slow and gives a low yield. Should I just increase the temperature or pressure?
While increasing temperature and hydrogen pressure can increase the reaction rate, it is not always the best first step.[4] Excessive heat can sometimes lead to catalyst decomposition or a decrease in enantioselectivity.[5] Similarly, while sufficient hydrogen pressure is necessary, simply increasing it may not solve an underlying issue like catalyst poisoning. A systematic approach, as outlined in our detailed guide, is recommended.
In-Depth Troubleshooting Guide
This guide is structured around common symptoms observed during problematic hydrogenation reactions. Follow the diagnostic workflows to identify the root cause and implement the recommended corrective actions.
Symptom 1: Reaction Stalls Prematurely or Shows No Conversion
Your reaction starts but stops before reaching full conversion, or it fails to initiate altogether. This is often indicative of a problem with the active catalyst.
Potential Causes:
-
Catalyst Deactivation/Poisoning: The catalyst has lost its activity during the reaction. This can be caused by impurities in the substrate, solvent, or hydrogen gas, or by degradation of the catalyst itself.[1][2] For instance, amines or sulfur-containing functional groups can coordinate strongly to the metal center, inhibiting substrate binding.[3]
-
Inefficient Catalyst Precursor Activation: The active hydride species is not forming correctly from the precatalyst. This often involves a base and hydrogen, and issues with either component can prevent the reaction from starting.[2][6]
-
Poor Hydrogen Mass Transfer: The hydrogen gas is not dissolving into the liquid phase efficiently enough to sustain the catalytic cycle. This is common in viscous solutions or with inadequate agitation.
Diagnostic Workflow & Corrective Actions
Caption: Troubleshooting workflow for stalled hydrogenations.
Experimental Protocol: Substrate Purification
-
Initial Assessment: Analyze your substrate by NMR and GC/MS to identify potential impurities.
-
Purification Method:
-
Solid Substrates: Recrystallize from a suitable solvent system. If impurities persist, consider column chromatography.
-
Liquid Substrates: Distill under reduced pressure. Ensure the collection flask is under an inert atmosphere.
-
-
Final Handling: Store the purified substrate under an inert atmosphere (argon or nitrogen) and away from light and air.
Symptom 2: Inconsistent Yields Between Batches
You run the same reaction on different days or with different batches of reagents and get significantly different yields.
Potential Causes:
-
Variable Reagent Quality: The purity of the solvent, substrate, or even the base used for activation can vary from bottle to bottle or lot to lot.
-
Atmospheric Contamination: Minor leaks in the reaction setup can introduce variable amounts of oxygen or moisture, which are detrimental to the catalyst.
-
Inconsistent Catalyst Handling: Homogeneous catalysts are often sensitive and require consistent handling techniques, especially concerning their exposure to air.
Diagnostic Workflow & Corrective Actions
-
Standardize Reagents: For a series of experiments, use reagents from the same lot number. If a new bottle of solvent or substrate is opened, re-run a standard control reaction to qualify it.
-
System Integrity Check: Pressure-test your reactor before each run to ensure it is perfectly sealed.
-
Develop a Standard Operating Procedure (SOP) for Catalyst Handling:
-
Always handle the catalyst in a glovebox with low oxygen and moisture levels.
-
Use the exact same procedure for weighing and transferring the catalyst and any co-catalysts or bases.
-
Ensure consistent timing between catalyst preparation and reaction initiation.
-
Table 1: Impact of Common Variables on Hydrogenation Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Solvent | Presence of water or oxygen; incorrect polarity. | Use anhydrous, degassed solvent. Screen different solvents (e.g., MeOH, EtOH, THF).[7] | Improved catalyst stability and activity. |
| Base | Impure or wet; incorrect stoichiometry. | Use a fresh, anhydrous base (e.g., KOtBu, NaHCO₃).[8] Titrate to confirm strength if necessary. | Efficient formation of the active catalyst. |
| H₂ Pressure | Insufficient for substrate reduction; leak in system. | Start with recommended pressure (e.g., 20-50 bar).[8][9] Check for leaks. | Ensure hydrogen is not the limiting factor. |
| Temperature | Too low (slow rate) or too high (catalyst decomposition). | Screen a range (e.g., RT to 60 °C). Monitor for color changes indicating decomposition. | Optimal balance of reaction rate and catalyst stability. |
| Agitation | Poor H₂ mass transfer. | Ensure vigorous stirring (e.g., >1000 RPM) to create a good gas-liquid interface. | Eliminate mass transfer limitations. |
Symptom 3: Low Yield Accompanied by Low Enantioselectivity
Both the conversion and the stereochemical control of your reaction are poor. This often suggests that either the desired catalytic cycle is not operating efficiently or a non-stereoselective background reaction is occurring.
Potential Causes:
-
Formation of an Inactive or Less Selective Catalyst Species: The chiral ligand may have partially dissociated or decomposed, leading to a more reactive but achiral or less selective catalytic species.
-
Reaction Temperature is Too High: Elevated temperatures can sometimes reduce enantioselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.
-
Presence of Additives or Impurities: Certain additives or impurities can interact with the catalyst complex, altering its chiral environment.[10] For example, an acidic impurity could protonate the diamine ligand, causing it to decoordinate.[6]
Diagnostic Workflow & Corrective Actions
Caption: Decision tree for addressing low enantioselectivity.
Experimental Protocol: Catalyst Activation and Reaction Monitoring
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the substrate and solvent. In a separate vial, dissolve the catalyst precursor (e.g., a Rhodium or Ruthenium complex) and any necessary additives.
-
System Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the headspace thoroughly with low-pressure argon, followed by low-pressure hydrogen (repeat 3-5 times) to remove all traces of air.
-
Initiation: Introduce the catalyst solution via syringe under a positive pressure of argon. Then, pressurize the reactor to the target hydrogen pressure and begin vigorous stirring.
-
Monitoring: Take aliquots at regular intervals using a sampling system that maintains an inert atmosphere. Analyze for conversion (by GC or HPLC) and enantiomeric excess (by chiral HPLC or GC) to track the reaction progress and selectivity over time.[5][11] This can help determine if selectivity degrades as the reaction proceeds.
References
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved January 17, 2026, from [Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025, August 27). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition With Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (n.d.). Amanote Research. Retrieved January 17, 2026, from [Link]
-
Hydrogenation Reactor Pressure Control. (n.d.). Equilibar. Retrieved January 17, 2026, from [Link]
-
Mejía-Shitrit, J., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Retrieved January 17, 2026, from [Link]
-
van der Zwan, J., et al. (2010). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Retrieved January 17, 2026, from [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. (2026, January 16). Organic Letters. Retrieved January 17, 2026, from [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. Retrieved January 17, 2026, from [Link]
-
Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. (n.d.). ACS Catalysis. Retrieved January 17, 2026, from [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021, March 1). Organic Process Research & Development. Retrieved January 17, 2026, from [Link]
-
Spiekermann, M. L., & Seidensticker, T. (2024). Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. Retrieved January 17, 2026, from [Link]
-
Selective hydrogenation of different substrates catalyzed by different materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). NIH. Retrieved January 17, 2026, from [Link]
-
Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. (2012, January 28). PubMed. Retrieved January 17, 2026, from [Link]
-
Enhancement of Enantioselectivity by Alcohol Additives in Asymmetric Hydrogenation with Bis(oxazolinyl)phenyl Ruthenium Catalyst. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
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- 4. equilibar.com [equilibar.com]
- 5. mt.com [mt.com]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
stability issues of (+)-Bis[(R)-1-phenylethyl]amine under different reaction conditions
Welcome to the technical support center for (+)-Bis[(R)-1-phenylethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this valuable chiral amine under various experimental conditions.
Introduction
(+)-Bis[(R)-1-phenylethyl]amine is a widely used chiral auxiliary and resolving agent in asymmetric synthesis.[1] Its efficacy relies on its high enantiomeric purity and chemical stability. However, like all organic molecules, its stability can be compromised under certain reaction conditions, potentially leading to decreased yield, loss of enantiomeric purity, and the formation of unwanted byproducts. This guide provides a comprehensive overview of the potential stability issues you may encounter and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (+)-Bis[(R)-1-phenylethyl]amine that influence its stability?
A1: The stability of (+)-Bis[(R)-1-phenylethyl]amine is primarily influenced by two key structural features:
-
Secondary Amine: The nitrogen atom is a secondary amine, which is generally more stable than a primary amine but can still undergo oxidation and reactions with strong acids or bases.
-
Benzylic C-H Bonds: The presence of hydrogen atoms on the carbon adjacent to the phenyl rings (benzylic position) makes these positions susceptible to oxidation.[2]
Q2: What are the recommended storage conditions for (+)-Bis[(R)-1-phenylethyl]amine?
A2: To ensure long-term stability, (+)-Bis[(R)-1-phenylethyl]amine should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is a liquid at room temperature and should be kept in a tightly sealed container to prevent oxidation and moisture absorption.
Q3: Is (+)-Bis[(R)-1-phenylethyl]amine stable in acidic conditions?
A3: As a base, (+)-Bis[(R)-1-phenylethyl]amine will react with acids to form the corresponding ammonium salt. While this salt formation itself is not a degradation, strongly acidic conditions, especially at elevated temperatures, can potentially lead to side reactions. It is advisable to use the amine in its free base form or liberate it from its salt just before use.
Q4: Can I use (+)-Bis[(R)-1-phenylethyl]amine in reactions with strong bases?
A4: (+)-Bis[(R)-1-phenylethyl]amine is generally stable in the presence of common non-nucleophilic organic bases (e.g., triethylamine, DIPEA). However, very strong bases, such as organolithium reagents, will deprotonate the N-H bond to form the corresponding amide. This is often a desired reaction step in many synthetic applications.
Q5: How can I monitor the purity and degradation of (+)-Bis[(R)-1-phenylethyl]amine in my reaction?
A5: The most effective technique for monitoring the enantiomeric purity and detecting degradation products is chiral High-Performance Liquid Chromatography (HPLC).[3][4] Gas Chromatography (GC) can also be used, often after derivatization. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) coupled with a chromatographic separation technique (LC-MS or GC-MS) is highly recommended.[5][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Decreased enantiomeric excess (ee) of the final product. | Racemization of the chiral amine. | 1. Lower the reaction temperature: Elevated temperatures can sometimes provide enough energy to overcome the rotational barrier, leading to racemization. 2. Avoid prolonged exposure to strong acids or bases: These conditions can potentially catalyze racemization. 3. Check the purity of the starting material: Ensure the initial ee of your (+)-Bis[(R)-1-phenylethyl]amine is high. |
| Formation of (R)-1-phenylethylamine and acetophenone as byproducts. | Oxidative cleavage of a C-N bond. | 1. De-gas your solvents and run the reaction under an inert atmosphere (N₂ or Ar): The benzylic C-H bonds are susceptible to oxidation by atmospheric oxygen.[2] 2. Avoid oxidizing agents unless they are a required part of the reaction chemistry. 3. Use fresh, peroxide-free solvents (especially ethers like THF). |
| Low reaction yield and recovery of starting material. | Incompatible catalyst or reagent. | 1. Review the literature for catalyst compatibility with secondary benzylic amines. Certain transition metal catalysts can be deactivated by or react with the amine. 2. Ensure your reagents are anhydrous if the reaction is moisture-sensitive. |
| Discoloration of the reaction mixture (yellowing or browning). | Oxidation or photolytic degradation. | 1. Protect the reaction from light: Wrap the reaction vessel in aluminum foil. Photochemical cleavage of benzylic C-N bonds is a known reaction pathway.[7] 2. Ensure rigorous exclusion of air (see above). |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of (+)-Bis[(R)-1-phenylethyl]amine under various stress conditions, as recommended by ICH guidelines.[8][9]
Materials:
-
(+)-Bis[(R)-1-phenylethyl]amine
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
UV lamp (254 nm and 365 nm)
-
Chiral HPLC system with a suitable column (e.g., polysaccharide-based)[4]
Procedure:
-
Sample Preparation: Prepare solutions of (+)-Bis[(R)-1-phenylethyl]amine in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To a vial of the amine solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a vial of the amine solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To a vial of the amine solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the amine solution in a heating block at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the amine solution to UV light at 254 nm and another vial to 365 nm for 24 hours. Wrap a control vial in aluminum foil.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by chiral HPLC to determine the percentage of degradation and the formation of any new peaks.
Protocol 2: Chiral HPLC Method for Purity Analysis
This is a general starting point for developing a chiral HPLC method. Optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series)
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (0.1%) may be needed to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of (+)-Bis[(R)-1-phenylethyl]amine in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Prepare and inject your sample solutions to determine the enantiomeric purity and detect any impurities.
Visualizations
Degradation Pathway Diagram
Caption: Potential degradation pathways of (+)-Bis[(R)-1-phenylethyl]amine under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a forced degradation study of (+)-Bis[(R)-1-phenylethyl]amine.
References
- BenchChem. (2025, December).
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
-
Reusch, W. (2015, July 19). 22.2: Benzylic Oxidations and Redructions. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. Benzylamines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
- Kim, H. J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185.
-
ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Retrieved from [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Aboudi, A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5727.
- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
Advances in Engineering. (2018, February 28). Selective Aerobic Oxidation of Benzyl Amines. Retrieved from [Link]
-
Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- D. A. Robaugh and P. G. D. A. Robaugh and P. G. D. A. Robaugh and P. G. (1983). Thermal stability of primary amines. International Journal of Chemical Kinetics, 15(2), 117-130.
-
ACS Publications. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 14). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Retrieved from [Link]
-
PubMed. (2016, August 5). Photochemical Cleavage of Benzylic C-N Bond To Release Amines. Retrieved from [Link]
-
Quora. (2024, December 22). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Retrieved from [Link]
-
Semantic Scholar. (2025, August 5). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]
-
National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubMed. (2024, May 1). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Retrieved from [Link]
-
University of Calgary. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
-
American Chemical Society. (2025, December 31). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Retrieved from [Link]
-
PubMed. (2020, February 4). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2004, June 29). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenethylamine, (+)- | C8H11N | CID 643189. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Wiley Online Library. (2016, November 25). Free Reduction of Chiral Imines in Batch and Flow Mode: A Convenient Strategy for the Synthesi. Retrieved from [Link]
-
Semantic Scholar. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Retrieved from [Link]
-
National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
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Technical Support Center: Synthesis of (+)-Bis[(R)-1-phenylethyl]amine Derivatives
Introduction: Welcome to the technical support center for the synthesis of (+)-Bis[(R)-1-phenylethyl]amine and its derivatives. This chiral diamine and its analogues are invaluable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2][3] Their synthesis, however, is often accompanied by challenges related to yield, purity, and stereoselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, offering field-proven insights and troubleshooting protocols to ensure successful experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis of (+)-Bis[(R)-1-phenylethyl]amine derivatives. Each entry follows a question-and-answer format, detailing the root causes of the problem and providing systematic solutions.
Q1: My reaction is sluggish, resulting in low yield and incomplete conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent obstacle that can often be traced back to suboptimal reaction kinetics or equilibrium limitations, particularly in reductive amination protocols.
Causality and Investigation:
-
Inefficient Imine/Enamine Formation: The initial condensation between the primary amine, (R)-1-phenylethylamine, and a carbonyl compound to form an imine (or enamine) is a reversible equilibrium reaction.[4] If the equilibrium is unfavorable, the concentration of the intermediate to be reduced will be low, leading to poor overall conversion. The removal of water, a byproduct of this step, is critical to drive the reaction forward.
-
Inappropriate pH: The pH of the reaction medium is crucial. Mildly acidic conditions (pH 4-6) are typically required to catalyze imine formation without causing significant decomposition of the reactants or the product amine.
-
Catalyst Deactivation/Inhibition: In catalytic hydrogenations (e.g., using Pd/C), impurities in the starting materials or solvents can act as catalyst poisons.[5] In enzyme-catalyzed reactions, product inhibition can drastically slow down the reaction rate as the desired amine accumulates.[6]
-
Steric Hindrance: The bulky nature of the 1-phenylethyl group can sterically hinder the approach to the carbonyl, slowing down the initial condensation step, especially with sterically demanding ketones.
Systematic Troubleshooting Protocol:
-
Water Removal: If forming the imine in situ, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture.[7] Alternatively, form the imine in a separate step using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water before adding the reducing agent.
-
pH Optimization: Buffer the reaction mixture. For reductive aminations with sodium cyanoborohydride or sodium triacetoxyborohydride, adding a small amount of acetic acid is common practice to maintain an optimal pH.[7]
-
Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.[8] Impurities can interfere with catalyst performance.[9]
-
Temperature Adjustment: While lower temperatures often favor selectivity, carefully increasing the reaction temperature may improve the rate of a sluggish reaction.[5] Monitor the reaction closely, as higher temperatures can also promote side reactions.
Q2: I am observing significant over-alkylation, leading to the formation of a tertiary amine byproduct. How can this be suppressed?
A2: Over-alkylation is a classic challenge in reductive amination when synthesizing secondary amines. The root cause is that the desired secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, allowing it to compete for reaction with the carbonyl compound.[4]
dot
Caption: Over-alkylation pathway in reductive amination.
Strategies for Mitigation:
-
Stoichiometric Control: Use a significant excess (3-10 equivalents) of the primary amine, (R)-1-phenylethylamine, relative to the carbonyl compound.[4] This statistically favors the reaction of the carbonyl with the more abundant primary amine over the newly formed secondary amine.
-
Choice of Reducing Agent: The choice of hydride source is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is more reactive towards the protonated iminium ion than the starting carbonyl compound. This allows for efficient in situ reduction of the imine as it forms, keeping its concentration low and minimizing side reactions.[4][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the iminium ion but is highly toxic and requires careful pH control.[10]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that can reduce the starting carbonyl compound, especially aldehydes. It is best used in a two-step procedure.[4]
-
-
Two-Step Protocol: Physically separate the imine formation from the reduction step.[4]
-
React the (R)-1-phenylethylamine with the carbonyl compound in a solvent like methanol or toluene, often with a dehydrating agent.
-
Monitor for complete imine formation (e.g., by TLC or NMR).
-
Once complete, add the reducing agent (like NaBH₄) to the reaction mixture. This prevents the product amine from being present while unreacted carbonyl and imine are still in high concentration.
-
| Reducing Agent | Reactivity | Selectivity for Imine/Iminium | Optimal pH | Key Considerations |
| NaBH(OAc)₃ (STAB) | Mild | High | 4-6 | Excellent for one-pot reactions; tolerates many functional groups.[10] |
| NaBH₃CN | Mild | High | 3-5 | Highly toxic (HCN gas release at low pH); requires careful handling.[10] |
| NaBH₄ | Strong | Moderate | 7-10 | Can reduce aldehydes/ketones; best for two-step protocols.[4] |
| H₂ with Pd/C or PtO₂ | Varies | High | Neutral | Requires specialized hydrogenation equipment; risk of debenzylation.[10] |
Table 1: Comparison of common reducing agents for the synthesis of secondary amines.
Q3: I am struggling to separate the desired diastereomeric product from starting materials and side products. What purification strategies are most effective?
A3: The purification of diastereomeric amines can be challenging due to their similar polarities. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques, but optimization is often required.[11]
Purification Methodologies:
-
Flash Column Chromatography: This is the most common first approach.
-
System Selection: A systematic TLC screen using different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the eluent can prevent peak tailing and improve separation by keeping the amines in their free-base form.[12]
-
Reverse-Phase Chromatography: If normal-phase fails, C18 reverse-phase flash chromatography can be effective, as it separates based on differences in hydrophobicity.[11]
-
-
Fractional Crystallization of Diastereomeric Salts: This is a powerful technique, especially for larger-scale purifications where chromatography is less practical.[13]
-
Principle: The diastereomeric amine product is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a pair of diastereomeric salts.[13][14] These salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system.
-
Protocol: Purification via Diastereomeric Salt Crystallization
-
Dissolve the crude amine mixture in a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Add a solution of one equivalent of an enantiopure acid (e.g., L-(+)-tartaric acid).
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Check the purity of the crystallized salt (e.g., by NMR or chiral HPLC of a small, basified sample). Recrystallization may be necessary to achieve high diastereomeric excess (d.e.).
-
To recover the purified free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[14]
-
-
dot
Caption: Decision workflow for purifying diastereomeric amines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (+)-Bis[(R)-1-phenylethyl]amine and its derivatives?
A1: The most common and direct method is the reductive amination of a suitable ketone or aldehyde with (R)-1-phenylethylamine.[15] An alternative is the direct N-alkylation of (R)-1-phenylethylamine with an appropriate alkyl halide, though this can be prone to over-alkylation.[16] For aryl derivatives, the Buchwald-Hartwig amination provides a powerful method for forming C-N bonds between an aryl halide and the chiral amine.[17][18]
Q2: How do I accurately determine the diastereomeric excess (d.e.) of my product?
A2: Several analytical techniques can be used:
-
¹H NMR Spectroscopy: This is often the quickest method. Since diastereomers are chemically distinct, they should have different chemical shifts. The integration of non-overlapping, characteristic proton signals for each diastereomer can be used to calculate the d.e.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. While a chiral stationary phase is required to separate enantiomers, it is also highly effective for separating diastereomers.[19] A racemic standard can be used to confirm peak resolution.[8]
-
Gas Chromatography (GC): Using a chiral capillary column can also provide excellent separation of volatile diastereomeric amines.
Q3: Can racemization of the (R)-1-phenylethylamine stereocenter occur during the reaction?
A3: The stereocenter on the 1-phenylethylamine moiety is generally robust under standard reductive amination or N-alkylation conditions. However, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to racemization. It is always good practice to use the mildest conditions possible and to verify the enantiomeric purity of the final product if racemization is a concern.
References
- Technical Support Center: Asymmetric Synthesis C
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (n.d.).
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Thieme Chemistry.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. (2025). Benchchem.
- Overcoming poor stereoselectivity in chiral amine synthesis. (2025). Benchchem.
- (+)-Bis(R)-1-phenylethyl amine 99 23294-41-9. (n.d.). Sigma-Aldrich.
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
- Buchwald–Hartwig amin
- How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
- (+)-Bis[(R)-1-phenylethyl]amine|Chiral Auxiliary. (n.d.). Benchchem.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
- Buchwald-Hartwig Amin
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
- WO2006030017A1 - Synthesis of amine stereoisomers. (n.d.).
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
- (+)-Bis[(R)-1-phenylethyl]amine. (n.d.). Sigma-Aldrich.
- Common side reactions in the synthesis of substituted phenylethylamines. (n.d.). Benchchem.
- Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase. (2022). SciSpace.
- (+)-Bis[-1-phenylethyl]amine, 99%. (n.d.).
- Ways to reduce the bis amination during a reductive amin
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules.
- Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. (2025). Benchchem.
- Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
- N-Alkylation of phenethylamine and tryptamine. (n.d.). PubMed.
- Bis[(R)-1-phenylethyl]amine. (n.d.). Sigma-Aldrich.
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Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Performance Analysis of (+)-Bis[(R)-1-phenylethyl]amine and C₂-Symmetric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate chiral ligand is a critical determinant of success. Chiral diamine ligands have established themselves as a cornerstone in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high efficiency and stereoselectivity. This guide provides an in-depth comparison of the performance of various chiral diamine ligands, with a special focus on understanding the role and potential of (+)-Bis[(R)-1-phenylethyl]amine in relation to well-established C₂-symmetric diamines like those derived from 1,2-diphenylethylene-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH).
The Central Role of Symmetry and Sterics in Chiral Diamine Ligands
The efficacy of a chiral diamine ligand in asymmetric catalysis is profoundly influenced by its structural and electronic properties. C₂-symmetric diamines, which possess a twofold rotational axis but lack a plane of symmetry, are a privileged class of ligands.[1] This symmetry element is highly advantageous as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[2] In contrast, non-C₂-symmetric ligands, such as (+)-Bis[(R)-1-phenylethyl]amine, present a more complex stereochemical environment.
(+)-Bis[(R)-1-phenylethyl]amine is a chiral secondary amine characterized by two bulky 1-phenylethyl groups attached to a central nitrogen atom. While it is a valuable chiral auxiliary and resolving agent, its application as a primary ligand in transition metal-catalyzed reactions is less common than its C₂-symmetric counterparts.[3][4] This guide will explore the performance of established C₂-symmetric ligands and then delve into the unique characteristics of (+)-Bis[(R)-1-phenylethyl]amine, providing a comprehensive understanding of its applications and limitations.
Performance Benchmark: C₂-Symmetric Diamine Ligands in Asymmetric Ketone Hydrogenation
Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones are benchmark reactions for evaluating the performance of chiral ligands. The following table summarizes the performance of several well-established C₂-symmetric diamine ligands in the reduction of acetophenone, a common model substrate.
| Ligand/Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee%) |
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Acetophenone | >95 | 98 (R) |
| Ir-Polymeric Diamine | Asymmetric Transfer Hydrogenation | 4-methoxyacetophenone | >99 | 97 (S) |
| Rh-TsDPEN | Asymmetric Transfer Hydrogenation | Acetophenone | 95 | 96 (S) |
| Ru-DACH derivative | Asymmetric Hydrogenation | Acetophenone | >99 | 95 (R) |
Note: The data presented is compiled from various literature sources and reaction conditions may vary.
These C₂-symmetric ligands, when complexed with ruthenium, rhodium, or iridium, consistently deliver high yields and excellent enantioselectivities in the reduction of aromatic ketones. The well-defined chiral pocket created by these ligands effectively shields one face of the substrate, leading to the preferential formation of one enantiomer of the corresponding alcohol.
A Closer Look at (+)-Bis[(R)-1-phenylethyl]amine: A Powerful Chiral Auxiliary
While direct, comparative data for (+)-Bis[(R)-1-phenylethyl]amine as a catalytic ligand in asymmetric hydrogenation is scarce in peer-reviewed literature, its utility in asymmetric synthesis is well-documented, primarily as a chiral auxiliary and a chiral base.[5][6]
Asymmetric Deprotonation of Prochiral Ketones
One notable application of (+)-Bis[(R)-1-phenylethyl]amine is in the enantioselective deprotonation of prochiral ketones. Its lithium amide, lithium (R,R)-bis(1-phenylethyl)amide, can selectively remove a proton from one side of a ketone, leading to the formation of a chiral enolate. This enolate can then be trapped with an electrophile to yield an enantioenriched product. For instance, the deprotonation of 4-tert-butylcyclohexanone using this chiral lithium amide base, followed by silylation, has been shown to produce the corresponding silyl enol ether with up to 88% ee.[7]
The steric bulk of the two 1-phenylethyl groups plays a crucial role in this transformation, effectively blocking one of the enantiotopic protons of the ketone from the lithium amide base.
Precursor to Other Chiral Ligands
(+)-Bis[(R)-1-phenylethyl]amine also serves as a valuable starting material for the synthesis of more complex chiral ligands, such as phosphoramidites and phenolate ligands.[4] This highlights its role as a fundamental chiral building block in the development of new catalytic systems.
Comparative Analysis and Mechanistic Insights
The preference for using C₂-symmetric diamines like DPEN and DACH derivatives as ligands in catalytic hydrogenation over non-C₂-symmetric amines like (+)-Bis[(R)-1-phenylethyl]amine can be attributed to several factors:
-
Predictability and Simplicity of Transition States: As mentioned earlier, C₂-symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher and more predictable enantioselectivity.[2]
-
Well-Defined Chiral Pocket: C₂-symmetric 1,2-diamines create a well-defined and rigid chiral environment around the metal center. This "chiral fence" effectively dictates the trajectory of the incoming substrate.
-
Bifunctional Catalysis: In many Ru-catalyzed hydrogenations, the diamine ligand participates directly in the catalytic cycle through a metal-ligand bifunctional mechanism. The N-H protons of the diamine can act as a proton source, facilitating the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone carbonyl. The secondary amine nature of (+)-Bis[(R)-1-phenylethyl]amine could potentially participate in such a mechanism, but its steric bulk and lack of a rigid backbone may hinder the optimal orientation required for efficient and highly selective catalysis.
Experimental Protocols
To provide a practical context for the application of these ligands, detailed experimental protocols for a representative asymmetric transfer hydrogenation using a C₂-symmetric diamine ligand and an asymmetric deprotonation using (+)-Bis[(R)-1-phenylethyl]amine are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from a ruthenium precursor and a C₂-symmetric tosylated diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope)
-
2-Propanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
In a nitrogen-flushed Schlenk tube, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous 2-propanol (5 mL).
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Protocol 2: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone
This protocol outlines the use of lithium (R,R)-bis(1-phenylethyl)amide for the enantioselective deprotonation of a prochiral ketone.
Materials:
-
(+)-Bis[(R)-1-phenylethyl]amine
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF, anhydrous)
-
4-tert-Butylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
In a nitrogen-flushed, flame-dried round-bottom flask, dissolve (+)-Bis[(R)-1-phenylethyl]amine (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 mmol) and stir the mixture for 30 minutes to form the chiral lithium amide base.
-
In a separate flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Slowly add the ketone solution to the chiral lithium amide solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add trimethylsilyl chloride (1.2 mmol) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and determine the enantiomeric excess of the silyl enol ether by chiral GC.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent the structures of the compared diamine ligands and the general workflow of an asymmetric catalytic reaction.
Caption: Core structures of the compared chiral diamine ligands.
Caption: Generalized workflow of an asymmetric catalytic reaction.
Conclusion
This guide provides a comparative analysis of (+)-Bis[(R)-1-phenylethyl]amine and other prominent C₂-symmetric chiral diamine ligands. While C₂-symmetric diamines like DPEN and DACH derivatives are workhorse ligands in asymmetric hydrogenation and transfer hydrogenation due to their ability to form highly effective and selective catalysts, (+)-Bis[(R)-1-phenylethyl]amine excels in a different, yet equally important, domain of asymmetric synthesis. Its steric bulk and well-defined chirality make it a powerful tool for stoichiometric applications such as enantioselective deprotonations.
For researchers and drug development professionals, understanding the distinct advantages and optimal applications of different classes of chiral molecules is paramount. While the direct catalytic performance of (+)-Bis[(R)-1-phenylethyl]amine as a ligand may be limited, its role as a versatile chiral auxiliary and building block solidifies its importance in the synthetic chemist's toolbox. The choice between a C₂-symmetric ligand for a catalytic cycle and a non-C₂-symmetric amine for a stoichiometric transformation ultimately depends on the specific synthetic challenge at hand.
References
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A Comparative Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and Other C2-Symmetric Diamines in Asymmetric Catalysis. BenchChem.
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A Comparative Guide to the Enantioselectivity of C2-Symmetric Diamines in Asymmetric Catalysis. BenchChem.
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(+)-Bis[(R)-1-phenylethyl]amine|Chiral Auxiliary. BenchChem.
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Nair, V. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984.
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- Cain, C. et al. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(13-14), 4879-4892.
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Leitner, A. et al. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters, 7(6), 1093-1096.
- Montalvo-González, R. et al. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 21(3), 431-435.
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C2-Symmetric ligands. Wikipedia.
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(+)-Bis[(R)-1-phenylethyl]amine 99%. Sigma-Aldrich.
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3743.
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(+)-Bis[(R)-1-phenylethyl]amine. Sigma-Aldrich.
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- Winkler, J. D. et al. (2014). design, synthesis, and evaluation of c2-symmetric diamines for. University of Pennsylvania.
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Hull, K. L. et al. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society, 141(2), 739-742.
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Nguyen, H. M. et al. (2023). Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis. Journal of the American Chemical Society, 145(37), 20488-20501.
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Hull, K. L. et al. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society, 141(2), 739-742.
- Vanable, E. P. et al. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society, 141(2), 739–742.
- Simpkins, N. S. et al. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(13-14), 4879-4892.
- Shindo, M. et al. (1992). Lithium bis(1-phenylethyl)amide. Chemical & Pharmaceutical Bulletin, 40(11), 2913-2917.
- Cramer, N. (2019). Rhodium-Catalyzed Asymmetric Intramolecular Hydroarylation of Allenes: Access to Functionalized Benzocycles. Organic Letters, 21(18), 7349-7353.
- Xu, J. et al. (2013). Application of bisamide ligands in asymmetric catalysis. Current Organic Synthesis, 10(3), 394-410.
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Trost, B. M. et al. (2015). Development of Non-C2-symmetric ProPhenol Ligands. The Asymmetric Vinylation of N-Boc Imines. Organic Letters, 17(15), 3778-3781.
-
(-)-Bis[(S)-1-phenylethyl]amine, ChiPros™, 99%, ee 98+%. Fisher Scientific.
-
(-)-Bis (S)-1-phenylethyl amine 99 56210-72-1. Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Large-Scale Use of (+)-Bis[(R)-1-phenylethyl]amine: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of single-enantiomer compounds is not merely a preference but a stringent necessity. The biological activity of a chiral molecule often resides in one of its enantiomers, while the other may be inert or, in some cases, deleterious.[1][2] This reality places chiral resolution—the separation of enantiomers from a racemic mixture—at the forefront of process chemistry.[3][4] Among the arsenal of tools available for this critical task, chiral resolving agents are paramount.
This guide provides an in-depth cost-benefit analysis of (+)-Bis[(R)-1-phenylethyl]amine, a widely used chiral amine, in the context of large-scale industrial synthesis.[5][6] We will move beyond a simple cataloging of properties to a critical evaluation of its performance against viable alternatives, grounded in established chemical principles and economic realities. The objective is to equip you, the researcher and process chemist, with the necessary insights to make informed decisions when selecting a chiral resolution strategy.
Profiling (+)-Bis[(R)-1-phenylethyl]amine: A High-Fidelity Chiral Auxiliary
(+)-Bis[(R)-1-phenylethyl]amine is a sterically hindered, configurationally stable chiral secondary amine. Its value in asymmetric synthesis stems from its ability to create a well-defined chiral environment, making it an excellent tool for resolving racemic acids via diastereomeric salt formation and for use as a chiral ligand in asymmetric catalysis.[6]
Table 1: Physicochemical Properties of (+)-Bis[(R)-1-phenylethyl]amine
| Property | Value | Source(s) |
| CAS Number | 23294-41-9 | [7] |
| Molecular Formula | C₁₆H₁₉N | [7] |
| Molecular Weight | 225.33 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 86 °C @ 0.05 mmHg | |
| Density | 0.985 g/mL at 25 °C | |
| Optical Purity | Typically ≥99% ee (GLC) | |
| Solubility | Insoluble in water | [5] |
Its primary application lies in the synthesis of chirally pure compounds, including β-amino acids and intermediates for active pharmaceutical ingredients (APIs). The rigid structure of the two phenylethyl groups provides a highly selective environment for chiral discrimination.
The Mechanism: Diastereomeric Salt Resolution
The classical and most common use of (+)-Bis[(R)-1-phenylethyl]amine on a large scale is the resolution of racemic acids. The process hinges on the reaction of the chiral amine (a base) with a racemic acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3][8]
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- 7. (+)-Bis[(R)-1-phenylethyl]amine 97% | CAS: 23294-41-9 | AChemBlock [achemblock.com]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Utilizing (+)-Bis[(R)-1-phenylethyl]amine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. When employing a chiral auxiliary like (+)-Bis[(R)-1-phenylethyl]amine, renowned for its utility in synthesizing valuable chiral building blocks such as β-amino acids and prochiral ketones, the subsequent analytical validation of stereochemical purity is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for ee determination in this context, grounded in experimental data and practical insights to empower you in selecting and implementing the most suitable methodology for your research.
The Central Role of (+)-Bis[(R)-1-phenylethyl]amine and the Imperative of Accurate Enantiomeric Excess Analysis
(+)-Bis[(R)-1-phenylethyl]amine serves as a powerful chiral auxiliary, directing the stereochemical outcome of reactions to favor the formation of one enantiomer over the other. Its applications are diverse, including the synthesis of β-amino acids and the enantioselective deprotonation of prochiral ketones. The success of these synthetic endeavors is not merely in achieving a high yield but, more critically, in attaining a high degree of enantiomeric purity. The accurate measurement of enantiomeric excess is therefore not just a quality control step; it is an integral part of the synthetic process, providing crucial feedback for reaction optimization and ensuring the desired pharmacological or biological activity of the target molecule.
This guide will navigate the nuances of the most prevalent analytical techniques for determining the enantiomeric excess of compounds synthesized using (+)-Bis[(R)-1-phenylethyl]amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is a critical decision that can significantly impact the accuracy, efficiency, and cost of your research. Each method possesses its own set of advantages and limitations, and the optimal choice often depends on the specific properties of the analyte and the goals of the analysis.
| Technique | Principle | Typical Analytes | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | β-amino acids (often derivatized), chiral ketones (derivatized), broader range of polar and non-polar compounds. | Wide applicability, numerous commercially available CSPs, high resolution, established and robust. | Can require derivatization, longer analysis times compared to SFC, higher solvent consumption. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Volatile chiral ketones and their derivatives, smaller, less polar molecules. | High resolution, fast analysis times, sensitive detectors (FID). | Limited to thermally stable and volatile compounds, may require derivatization to increase volatility. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | β-amino acids, chiral ketones, broad range of compounds. | Fast separations, lower solvent consumption ("greener" technique), high efficiency. | Instrumentation is less common than HPLC, method development can be complex. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing or solvating agent, leading to distinct NMR signals. | β-amino acids, chiral amines, alcohols, and ketones after derivatization. | Rapid analysis, provides structural information, no separation required. | Lower sensitivity than chromatographic methods, requires a chiral auxiliary, potential for signal overlap. |
In-Depth Analysis of Chromatographic Techniques
Chromatographic methods form the bedrock of enantiomeric excess determination, offering high-resolution separation of enantiomers. The choice between HPLC, GC, and SFC hinges on the physicochemical properties of the analyte and the desired analytical throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantioseparation. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being particularly popular due to their broad applicability.
For β-amino acids, direct analysis on macrocyclic glycopeptide-based CSPs is possible, avoiding the need for derivatization which can introduce additional steps and potential impurities. However, derivatization is often employed to improve peak shape and detection sensitivity. Ligand-exchange chromatography is another effective approach for the chiral separation of amino acids.
For chiral ketones, direct analysis can be challenging. Derivatization to form diastereomers that can be separated on a standard achiral column is a common strategy. Alternatively, direct enantioseparation on a CSP can be achieved, though method development may be required.
Experimental Workflow for Chiral HPLC Analysis
Caption: Generalized workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. It offers high resolution and rapid analysis times. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
For the analysis of chiral ketones resulting from asymmetric deprotonation reactions using (+)-Bis[(R)-1-phenylethyl]amine, chiral GC is a highly suitable technique. The inherent volatility of many ketones allows for their direct analysis without derivatization.
Experimental Protocol: Chiral GC Analysis of a Chiral Ketone
-
Sample Preparation: Dissolve the purified ketone product in a volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a β-cyclodextrin-based column).
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a "greener" and often faster alternative to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier. The low viscosity and high diffusivity of the mobile phase allow for higher flow rates and faster separations without sacrificing resolution.
SFC is well-suited for the analysis of both β-amino acids and chiral ketones. For β-amino acids, SFC can offer rapid separations, and for complex mixtures, it can provide complementary selectivity to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it relies on converting them into diastereomers, which have distinct NMR spectra. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).
Chiral Derivatizing Agents (CDAs)
A CDA is an enantiomerically pure compound that reacts with the analyte to form a covalent bond, creating a pair of diastereomers. For the analysis of β-amino acids or chiral amines, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The resulting diastereomeric amides will exhibit different chemical shifts for corresponding protons in the ¹H NMR spectrum, allowing for the determination of their relative ratio through integration.
Experimental Protocol: ee Determination of a Chiral Amine using Mosher's Acid
-
Derivatization: In an NMR tube, dissolve the chiral amine (approx. 5 mg) in deuterated chloroform (CDCl₃, 0.5 mL). Add an excess of enantiomerically pure (R)-Mosher's acid chloride (1.2 equivalents) and a small amount of a non-nucleophilic base (e.g., pyridine).
-
Reaction: Gently shake the NMR tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
NMR Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric amides.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting amine. Calculate the ee.
Logical Relationship in NMR-based ee Determination
Caption: Principle of ee determination by NMR with a chiral derivatizing agent.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, proper method validation is crucial to ensure the accuracy and reliability of the enantiomeric excess determination. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components, such as starting materials, byproducts, and impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The determination of enantiomeric excess for reactions utilizing (+)-Bis[(R)-1-phenylethyl]amine is a critical step that demands careful consideration of the available analytical techniques.
-
For high-throughput screening and rapid analysis of a wide range of products , Chiral SFC is an excellent choice due to its speed and reduced solvent consumption.
-
For routine analysis and when a robust, well-established method is required , Chiral HPLC remains the workhorse, offering a vast selection of chiral stationary phases and extensive literature support.
-
For volatile and thermally stable products like many chiral ketones , Chiral GC provides high resolution and fast analysis times.
-
When rapid analysis without chromatographic separation is desired and for orthogonal confirmation of results , NMR spectroscopy with chiral derivatizing or solvating agents is a powerful and valuable tool.
Ultimately, the most effective approach may involve the use of multiple techniques for method validation and to gain a comprehensive understanding of the stereochemical outcome of the reaction. By carefully selecting and validating the appropriate analytical method, researchers can ensure the integrity of their results and accelerate the development of new chiral molecules.
References
-
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Di-gregorio, G., et al. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
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Lee, W., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Štefane, B. & Pomper, M. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
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Kelly, A. M., et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Bhushan, R. & Kumar, V. Separation of chiral ketones by enantioselective gas chromatography. Sci-Hub. [Link]
-
King, S. M., et al. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
Wenzel, T. J. & Wilcox, J. D. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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Chimalakonda, K. R., et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
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Jang, S., et al. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Kelly, A. M., et al. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Hossain, M. M., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Armstrong, D. W., et al. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]
-
Leaptrot, K. L., et al. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]
-
Shabbir, S. H., et al. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Inorganica Chimica Acta. [Link]
-
King, S. M., et al. Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
-
Ni, Y., et al. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
- Schjelde, B. K. M., et al.
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Amino Acids
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of β-amino acids is a critical task. These valuable building blocks are integral to a wide array of biologically active molecules, including pharmaceuticals and peptidomimetics. Chiral auxiliaries offer a robust and reliable strategy to command stereochemistry during C-C bond formation, guiding the creation of specific stereoisomers.
This guide provides an in-depth comparative analysis of four widely employed chiral auxiliaries for the asymmetric synthesis of β-amino acids: Evans' Oxazolidinones, Oppolzer's Sultams, Myers' Pseudoephedrine Amides, and 8-Phenylmenthol derivatives. We will delve into their mechanisms of action, practical advantages and limitations, and present supporting experimental data to inform your selection process for specific synthetic challenges.
The Central Role of Chiral Auxiliaries
The fundamental principle behind using a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This introduces a chiral environment, directing the approach of a reagent to one of the two diastereotopic faces of the substrate, thereby inducing the formation of one diastereomer in excess. Following the stereoselective transformation, the auxiliary is cleaved and can, in many cases, be recovered and reused. The efficacy of a chiral auxiliary is gauged by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, alongside the chemical yield.
Comparative Analysis of Leading Chiral Auxiliaries
The choice of a chiral auxiliary is a pivotal decision in the design of an asymmetric synthesis, with considerations ranging from stereoselectivity and yield to cost, scalability, and ease of removal. Below, we compare the performance of four prominent chiral auxiliaries in the context of asymmetric β-amino acid synthesis.
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinones are among the most successful and widely utilized chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide exceptional stereocontrol in a multitude of reactions, most notably alkylations and aldol reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, thereby directing the approach of an electrophile.[2]
Advantages:
-
High Diastereoselectivity: Consistently high levels of stereocontrol are achieved for a broad range of substrates.
-
Well-Established and Predictable: The stereochemical outcome is generally predictable, supported by a wealth of literature.
-
Versatility: Effective in a variety of asymmetric transformations beyond β-amino acid synthesis.
Disadvantages:
-
Cost: The cost of commercially available Evans' auxiliaries can be a limiting factor for large-scale synthesis.
-
Cleavage Conditions: While effective, the cleavage of the auxiliary can sometimes require harsh conditions, which may not be suitable for sensitive substrates.
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide a well-defined chiral environment, leading to high levels of asymmetric induction.[3] These auxiliaries have demonstrated efficacy in aldol additions, alkylations, and Diels-Alder reactions.[3]
Advantages:
-
High Diastereoselectivity: The rigid camphor backbone provides excellent facial shielding.
-
Crystalline Derivatives: The resulting N-acyl sultams are often crystalline, facilitating purification by recrystallization.
Disadvantages:
-
Enolate Stability: The enolates derived from N-acyl sultams can be less stable at higher temperatures, requiring strict temperature control.
-
Limited Commercial Availability of Both Enantiomers: While both enantiomers are accessible from the corresponding camphorsulfonic acids, one enantiomer is often more readily available commercially.[4]
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, presents a practical and cost-effective approach to the asymmetric synthesis of a diverse range of chiral compounds.[5] Both enantiomers of pseudoephedrine are inexpensive and readily available commodity chemicals. The corresponding amides undergo highly diastereoselective alkylations.[6]
Advantages:
-
Cost-Effective and Scalable: Pseudoephedrine is an inexpensive and readily available starting material, making this method highly suitable for large-scale applications.[6][7]
-
High Diastereoselectivity: Delivers high levels of stereocontrol, particularly in alkylation reactions.
-
Crystalline Products: The resulting amides are often crystalline, aiding in purification.
Disadvantages:
-
Regulatory Scrutiny: Pseudoephedrine is a precursor for the illicit synthesis of methamphetamine, and its purchase and use are regulated in many jurisdictions. A notable alternative is pseudoephenamine, which is not subject to these restrictions and has been shown to be a superior auxiliary in many instances.[8]
-
Cleavage: While generally efficient, the cleavage of the pseudoephedrine auxiliary can sometimes be challenging for sterically hindered substrates.
8-Phenylmenthol Derivatives
Derived from the chiral pool of terpenes, 8-phenylmenthol and its derivatives have proven to be effective chiral auxiliaries.[9] The bulky phenylmenthyl group provides significant steric hindrance, directing the stereochemical course of reactions.
Advantages:
-
High Asymmetric Induction: The bulky aromatic group provides excellent facial discrimination.
-
Derived from Natural Products: Sourced from the readily available chiral pool.
Disadvantages:
-
Preparation: The synthesis of 8-phenylmenthol can be less straightforward compared to other auxiliaries.
-
Cleavage: Removal of the bulky auxiliary can require specific conditions to avoid epimerization of the product.[9]
Performance Data in Asymmetric β-Amino Acid Synthesis
A direct comparison of chiral auxiliaries is most informative when examining the synthesis of a common target molecule under optimized conditions for each auxiliary. The following table summarizes representative data for the asymmetric synthesis of a β-aryl-β-amino acid derivative, a common structural motif in biologically active compounds.
| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | LDA/THF | 80-92 | >99:1 | [10] |
| Oppolzer's Sultam | N-glyloyl sultam | Benzaldehyde | TiCl4, DIPEA | 90 | >20:1 | [11] |
| Myers' Pseudoephedrine | Pseudoephedrine propionamide | Benzyl bromide | LDA, LiCl/THF | 92 | 99:1 | [10] |
| 8-Phenylmenthol | 8-phenylmenthyl glyoxylate imine | Cyclopentadiene | N/A | 78-81 | 87-96% d.e. | [9] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side experimental comparison. Reaction conditions and substrates have been chosen to be as representative as possible for a comparative assessment.
Experimental Workflows and Methodologies
To provide a practical context for the application of these chiral auxiliaries, detailed experimental workflows for the asymmetric synthesis of a β-amino acid derivative are outlined below.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The overarching strategy for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-stage process:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Stereochemical Models
The high degree of stereocontrol exerted by these auxiliaries can be rationalized by considering the transition state geometries of the key bond-forming step.
Caption: Chelation-controlled stereochemical models for Evans' and Myers' auxiliaries.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.
Conclusion
The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, Myers' pseudoephedrine amides, and 8-phenylmenthol derivatives have all demonstrated their utility in providing high levels of stereocontrol for the synthesis of β-amino acids.
-
Evans' oxazolidinones are a reliable and versatile choice, albeit at a higher cost for large-scale work.
-
Oppolzer's sultams offer high diastereoselectivity due to their rigid structure but may require more stringent reaction conditions.
-
Myers' pseudoephedrine amides represent a highly practical and cost-effective option, particularly for industrial applications, with the caveat of regulatory oversight for pseudoephedrine itself.
-
8-Phenylmenthol derivatives provide excellent asymmetric induction but may present challenges in their preparation and cleavage.
Ultimately, the optimal choice of chiral auxiliary will depend on the specific synthetic target, scale of the reaction, and available resources. The experimental data and workflows presented in this guide are intended to serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.
References
- Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 16(1-2), 3-4.
- Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric Michael additions of a chiral imide-enolate to 3-alkenoyl-1,3-oxazolidin-2-ones. A new approach to the enantioselective synthesis of 1,5-dicarbonyl compounds. Tetrahedron Letters, 30(44), 6009-6010.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 116(20), 9361-9362.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
- Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Sucunza, D. (2004). Asymmetric aza-Diels–Alder reactions of N-sulfinyl-α-imino esters with Danishefsky's diene. Tetrahedron: Asymmetry, 15(1), 169-173.
- Myers, A. G., & McKinstry, L. (1996). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched α-Amino Acids. (S)- and (R)-N-Boc-N-methyl-α-methyl-β-(1-naphthyl)alanine. The Journal of Organic Chemistry, 61(8), 2428-2430.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of chiral enolate technology. Aldrichimica Acta, 15(1), 23-32.
- Ghosh, A. K., & Fidanze, S. (1998). Enantioselective synthesis of β-amino acids: a review. Synthesis, 1998(7), 937-961.
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-876.
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-acids. Tetrahedron: Asymmetry, 2(3), 183-211.
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Oppolzer, W. (1990). Sultam-directed asymmetric syntheses of α-amino acids. In Chirality in Drug Design and Synthesis (pp. 199-214). Academic Press.
- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 25(2), 117-128.
- Cole, D. C. (1994). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 50(32), 9517-9582.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Kim, Y. H. (2002). Chiral oxazolidinones in asymmetric synthesis. Accounts of Chemical Research, 35(11), 954-961.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric synthesis of β-amino acids. Chemical Society Reviews, 31(6), 370-380.
- Mellem, K. T., & Myers, A. G. (2013). A simple, scalable synthetic route to (+)- and (−)-pseudoephenamine. Organic letters, 15(21), 5594-5597.
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A Senior Application Scientist's Guide to Stereochemical Validation: A Comparative Analysis Featuring (+)-Bis[(R)-1-phenylethyl]amine
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. The stereochemical outcome of a reaction can dictate a compound's pharmacological profile, transforming a potent therapeutic into an inert substance or, worse, a toxic one. This guide provides an in-depth, comparative analysis of methods for validating stereochemical outcomes, with a special focus on the utility of (+)-Bis[(R)-1-phenylethyl]amine as a robust chiral derivatizing agent for NMR-based analysis. We will dissect the causality behind experimental choices and present a data-driven comparison with prevalent alternative techniques like chiral HPLC.
The Principle of Diastereomeric Conversion for Stereochemical Analysis
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct distinction by methods like standard NMR or chromatography impossible.[1] The foundational strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in spectroscopic and chromatographic analyses.[1][]
This conversion is typically achieved by reacting the enantiomeric mixture with a single, enantiomerically pure reagent, known as a chiral derivatizing agent (CDA) or resolving agent. (+)-Bis[(R)-1-phenylethyl]amine serves as such an agent. Its sterically demanding and configurationally stable structure provides a distinct chiral environment, leading to the formation of diastereomers that exhibit unique NMR spectral signatures.[3]
// Nodes Racemate [label="Racemic Mixture\n(R-Analyte & S-Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDA [label="(+)-Bis[(R)-1-\nphenylethyl]amine\n(R,R-Amine)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse, width=2, height=1]; Reaction [label="Derivatization\nReaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.8, height=1.8]; Diastereomers [label="Diastereomeric Mixture\n(R-Analyte)-(R,R-Amine)\n(S-Analyte)-(R,R-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="NMR / HPLC Analysis", fillcolor="#CEEAD6", fontcolor="#202124"];
// Edges Racemate -> Reaction [label="Analyte"]; CDA -> Reaction [label="Chiral Agent"]; Reaction -> Diastereomers [label="Forms"]; Diastereomers -> Analysis [label="Quantified by"]; }
Figure 1. Principle of Diastereomeric Conversion.
NMR-Based Validation Using (+)-Bis[(R)-1-phenylethyl]amine
The primary application of (+)-Bis[(R)-1-phenylethyl]amine is in creating diastereomeric amides from chiral carboxylic acids (or related acylating agents). The resulting diastereomers will have distinct NMR signals, particularly for protons near the newly formed stereocenter. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original analyte.[4]
Causality in Experimental Design
The choice of (+)-Bis[(R)-1-phenylethyl]amine is deliberate. Its C2-symmetric-like structure and the two bulky phenylethyl groups create a rigid and well-defined chiral environment upon forming an amide. This conformational restriction maximizes the difference in the magnetic environments for the two diastereomers, leading to greater chemical shift non-equivalence (Δδ) in the NMR spectrum, which is essential for accurate integration.[3]
Self-Validating Experimental Protocol: Derivatization of a Chiral Carboxylic Acid
This protocol ensures trustworthiness by incorporating checks for reaction completion, a critical factor for accurate quantification.
-
Reagent Preparation: In a dry, nitrogen-flushed vial, dissolve the chiral carboxylic acid mixture (approx. 10 mg, 1.0 eq) in anhydrous dichloromethane (DCM, 1 mL).
-
Acid Chloride Formation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst. Causality: Converting the carboxylic acid to the more reactive acyl chloride ensures a rapid and complete reaction with the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes. The reaction is complete when bubbling (CO₂, CO evolution) ceases.
-
Removal of Excess Reagent: Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen or in vacuo. This step is critical to prevent side reactions.
-
Amide Formation: Re-dissolve the crude acyl chloride in anhydrous DCM (1 mL). In a separate vial, dissolve (+)-Bis[(R)-1-phenylethyl]amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in DCM (1 mL). Causality: The base scavenges the HCl byproduct of the amidation, driving the reaction to completion.
-
Combining Reagents: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup & Sample Preparation: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the organic layer, dry it over Na₂SO₄, filter, and concentrate in vacuo.
-
NMR Analysis: Dissolve the resulting crude diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Data Validation & Analysis:
-
Confirm the complete consumption of the starting amine by checking for the disappearance of its characteristic signals.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate these signals. The enantiomeric excess (% ee) is calculated from the integral values (Int_major and Int_minor).
-
// Nodes Start [label="Chiral Carboxylic\nAcid Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Convert to Acyl Chloride\n(Oxalyl Chloride, cat. DMF)", fillcolor="#E8F0FE", fontcolor="#202124"]; Step2 [label="React with (+)-Bis[(R)-1-\nphenylethyl]amine + Base", fillcolor="#E8F0FE", fontcolor="#202124"]; Step3 [label="Aqueous Workup\n& Purification", fillcolor="#E8F0FE", fontcolor="#202124"]; Step4 [label="Acquire ¹H NMR Spectrum\n(≥400 MHz)", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Identify & Integrate\nDiastereomeric Signals", fillcolor="#CEEAD6", fontcolor="#202124"]; End [label="Calculate Enantiomeric\nExcess (% ee)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; }
Figure 2. Workflow for NMR-Based Stereochemical Validation.
Comparative Analysis: (+)-Bis[(R)-1-phenylethyl]amine vs. Alternative Methods
While powerful, the derivatization method is not universally optimal. Its performance must be weighed against other standard techniques, primarily Chiral High-Performance Liquid Chromatography (HPLC).[5]
Alternative 1: Chiral HPLC
Chiral HPLC is a cornerstone of stereochemical analysis, offering direct separation of enantiomers without chemical modification.[6] This technique relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to have different retention times.[7]
Data-Driven Comparison
The following table presents representative data comparing the validation of a hypothetical chiral carboxylic acid's stereochemical outcome using the NMR derivatization method versus a standard Chiral HPLC method.
| Parameter | NMR with (+)-Bis[(R)-1-phenylethyl]amine | Chiral HPLC (Direct Method) | Senior Scientist's Insight |
| Principle | Indirect; chemical conversion to diastereomers.[8] | Direct; physical separation of enantiomers.[6] | The NMR method provides structural confirmation alongside quantification. HPLC is purely separatory. |
| Sample Prep Time | 1-2 hours (reaction + workup) | 15-30 minutes (dissolution, filtration) | HPLC offers significantly faster sample turnaround, crucial for high-throughput screening. |
| Analysis Time | 5-15 minutes per sample | 10-30 minutes per sample | Runtimes are comparable, but HPLC method development can be time-consuming.[9] |
| Detection Limit | ~1-5 mg of sample required | Low µg to ng range | HPLC is vastly more sensitive, making it the only choice for trace-level analysis.[10] |
| Accuracy & Precision | Typically ±1-2% ee | Can achieve <0.5% error with proper integration.[9] | HPLC is generally more precise, but NMR is very reliable for ee >5%, where minor integration errors are less impactful. |
| Need for Standard | Not required for ee determination | Required to identify elution order of R/S enantiomers.[10] | This is a major advantage of the NMR method; you can determine the ratio without having a pure sample of each enantiomer. |
| Equipment | Standard NMR Spectrometer (≥400 MHz) | Specialized HPLC with Chiral Column(s) | Most chemistry labs have NMR access. Chiral columns are a specific, sometimes costly, investment. |
| Potential Pitfalls | Incomplete reaction, kinetic resolution, signal overlap.[11] | Poor peak resolution, co-elution with impurities.[9] | Both methods require careful execution. Incomplete derivatization in the NMR method is a common source of significant error. |
Alternative 2: Other Chiral Derivatizing Agents (e.g., Mosher's Acid)
Agents like Mosher's acid chloride are also widely used for NMR-based ee determination.[12] While effective for alcohols and amines, (+)-Bis[(R)-1-phenylethyl]amine is particularly suited for carboxylic acids. The choice of CDA often depends on the functional group of the analyte and which agent provides the best spectral dispersion for the resulting diastereomers. An empirical screening of a few agents may be necessary for novel compounds.
Decision-Making Framework for Method Selection
Choosing the right analytical method is critical for generating reliable data efficiently. The following decision tree provides a logical framework for selecting the most appropriate technique.
// Nodes Start [label="Is the goal to determine\nenantiomeric excess (% ee)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; Q_Amount [label="Is sample amount > 1 mg\nand non-trace level?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; Q_Standard [label="Is an enantiomerically pure\nstandard available?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; Q_Throughput [label="Is high throughput\nrequired?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5];
Res_HPLC [label="Primary Method:\nChiral HPLC", fillcolor="#CEEAD6", fontcolor="#202124", fixedsize=true, width=3, height=1]; Res_NMR [label="Primary Method:\nNMR with Chiral Derivatizing Agent\n(e.g., (+)-Bis[(R)-1-phenylethyl]amine)", fillcolor="#E8F0FE", fontcolor="#202124", fixedsize=true, width=3, height=1.2]; Res_HPLC_Confirm [label="Use Chiral HPLC\n(Confirm peak identity later)", fillcolor="#CEEAD6", fontcolor="#202124", fixedsize=true, width=3, height=1];
// Edges Start -> Q_Amount; Q_Amount -> Res_HPLC [label=" No"]; Q_Amount -> Q_Standard [label=" Yes"]; Q_Standard -> Q_Throughput [label=" Yes"]; Q_Standard -> Res_NMR [label=" No"]; Q_Throughput -> Res_HPLC [label=" Yes"]; Q_Throughput -> Res_HPLC_Confirm [label=" No"]; }
Figure 3. Decision Tree for Selecting a Stereochemical Validation Method.
Conclusions and Authoritative Perspective
The validation of stereochemical outcomes is a multi-faceted challenge where no single technique is universally superior.
-
(+)-Bis[(R)-1-phenylethyl]amine , as a chiral derivatizing agent for NMR analysis , stands out as an exceptionally valuable tool when an authentic standard of the analyte is unavailable, when moderate sample quantities are accessible, and when absolute structural information from the NMR spectrum is beneficial. Its ability to generate well-resolved diastereomeric signals makes it a reliable choice for accurate ee determination of carboxylic acids and their derivatives.
-
Chiral HPLC remains the gold standard for routine, high-sensitivity, and high-precision analysis, especially in regulated environments like pharmaceutical quality control.[5] Its speed and automation capabilities are unmatched for screening large numbers of samples, provided a robust method has been developed.[6]
As a Senior Application Scientist, my recommendation is to maintain proficiency in both techniques. Use the NMR derivatization method as a powerful tool for discovery, for characterizing novel compounds where standards do not exist, and for orthogonal validation of HPLC results. Reserve chiral HPLC for routine analyses, trace-level quantification, and situations demanding the highest degree of precision. By understanding the fundamental principles and practical trade-offs of each method, the modern researcher can confidently and accurately navigate the complex world of stereochemistry.
References
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Wenzel, T. J., & Chisholm, C. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817. [Link]
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Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2012). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 12(6), 3249-3257. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(15), 2521-2524. [Link]
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Stankevič, M., & Feringa, B. L. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 57(30), 9397-9401. [Link]
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Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(12), 1424-1426. [Link]
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Jayasinghe, M., & Rath, N. P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24393-24399. [Link]
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Cativiela, C., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 2(10), 2453-2459. [Link]
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Walczak, M. A., & Wicha, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4927. [Link]
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Minnaard, A. J., & Feringa, B. L. (2008). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses, 86, 134-143. [Link]
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Bäckvall, J. E., et al. (2012). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 8, 1449-1454. [Link]
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The Versatile Chiral Auxiliary: A Comparative Guide to the Applications and Efficacy of (+)-Bis[(R)-1-phenylethyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of available chiral molecules, (+)-Bis[(R)-1-phenylethyl]amine has emerged as a versatile and effective auxiliary for a range of transformations. This guide provides an in-depth analysis of its applications, efficacy, and, where possible, a comparison with alternative methodologies, supported by experimental data and protocols. Our objective is to equip researchers with the necessary insights to strategically employ this reagent in their synthetic endeavors.
Introduction to (+)-Bis[(R)-1-phenylethyl]amine: A Privileged Chiral Scaffold
(+)-Bis[(R)-1-phenylethyl]amine, a C2-symmetric secondary amine, is derived from the readily available and inexpensive (R)-1-phenylethylamine.[1][2] Its robust structure and the steric hindrance provided by the two phenyl groups create a well-defined chiral environment, making it an excellent controller of stereoselectivity in various reactions.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Optical Rotation | [α]²⁰/D +199.0°, neat |
| Boiling Point | 86 °C/0.05 mmHg |
Core Applications and Efficacy
The utility of (+)-Bis[(R)-1-phenylethyl]amine spans several key areas of asymmetric synthesis, primarily as a chiral auxiliary and as a precursor to sophisticated chiral ligands.
Asymmetric Synthesis of β-Amino Acids
The synthesis of enantiomerically pure β-amino acids is of significant interest due to their presence in numerous biologically active molecules. (+)-Bis[(R)-1-phenylethyl]amine serves as an effective chiral auxiliary in the diastereoselective alkylation of β-enamino amides.
A notable protocol involves the conjugate addition of an amine to an α,β-unsaturated amide derived from (+)-Bis[(R)-1-phenylethyl]amine, followed by diastereoselective alkylation of the resulting enolate.[3]
Experimental Protocol: Asymmetric Synthesis of (S)-α-Benzyl-β-alanine[3]
-
Synthesis of (R,R)-N,N-bis(α-phenylethyl)prop-2-enamide:
-
To a solution of (R,R)-bis(α-phenylethyl)amine in a suitable solvent, acryloyl chloride is added dropwise at 0 °C.
-
The reaction is stirred until completion, followed by an aqueous workup to yield the unsaturated amide.
-
-
1,4-Conjugate Addition:
-
The unsaturated amide is reacted with (S)-α-phenylethylamine to afford the corresponding β-amino amide.
-
-
Diastereoselective Alkylation:
-
The β-amino amide is deprotonated with a strong base (e.g., LDA or n-BuLi) at low temperature (-78 °C) to form the chiral enolate.
-
The enolate is then quenched with an electrophile (e.g., benzyl bromide) to yield the alkylated product with high diastereoselectivity.
-
-
Cleavage of the Auxiliary:
-
The chiral auxiliary is removed by hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) to furnish the desired β-amino acid.
-
Efficacy and Comparison:
While direct comparative studies with other chiral auxiliaries for this specific transformation are not extensively documented in the reviewed literature, the diastereoselectivity of the alkylation step is reported to be high.[3] This method offers a straightforward route to α-substituted-β-amino acids from inexpensive starting materials.
Alternative Approaches:
-
Evans' Oxazolidinone Auxiliaries: These are widely used for the asymmetric synthesis of α-amino acids and can be adapted for β-amino acid synthesis, often providing excellent diastereoselectivity.[4]
-
Asymmetric Catalysis: Enantioselective hydrogenation or conjugate addition reactions catalyzed by chiral transition metal complexes offer a more atom-economical approach.
Precursor to Chiral Phosphoramidite Ligands
(+)-Bis[(R)-1-phenylethyl]amine is a key building block for the synthesis of widely used chiral phosphoramidite ligands, often referred to as Feringa ligands.[5][6] These ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions.
Experimental Protocol: Synthesis of a (R,S,S)-Phosphoramidite Ligand[5]
-
Preparation of the Lithium Amide:
-
(-)-Bis[(S)-1-phenylethyl]amine is dissolved in anhydrous THF and cooled to -78 °C.
-
n-Butyllithium is added dropwise to form the corresponding lithium amide.
-
-
Reaction with Phosphorochloridite:
-
A solution of (R)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine in dry THF is added dropwise to the lithium amide solution at -78 °C.
-
The reaction mixture is slowly warmed to room temperature and stirred until completion.
-
-
Workup and Purification:
-
The reaction is quenched, and the product is extracted.
-
Purification by column chromatography yields the desired phosphoramidite ligand.
-
Efficacy and Comparison of Derived Ligands:
Phosphoramidite ligands derived from bis(phenylethyl)amine have been successfully applied in a wide array of highly enantioselective reactions, including:
-
Rhodium-catalyzed asymmetric hydrogenation: Excellent enantioselectivities (often >99% ee) have been achieved for the hydrogenation of various substrates, such as β-(acylamino)acrylates.[7]
-
Copper-catalyzed conjugate addition: These ligands are highly effective in the conjugate addition of organozinc reagents to enones.[5]
-
Palladium-catalyzed asymmetric allylic alkylation: High enantioselectivities are observed in these transformations.
The modular nature of these ligands, allowing for tuning of both the amine backbone and the biaryl unit, makes them highly versatile and adaptable to different catalytic systems.[8]
Alternative Ligand Classes:
-
BINAP: A well-established class of atropisomeric bisphosphine ligands known for their high efficacy in various asymmetric hydrogenations and other transformations.
-
DuPhos: Chiral bisphosphine ligands with a phospholane backbone, demonstrating high enantioselectivity in asymmetric hydrogenations.
-
Salen Ligands: Versatile ligands for a variety of asymmetric reactions, including epoxidations and cyclopropanations.
Enantioselective Deprotonation of Prochiral Ketones
Chiral lithium amide bases derived from (+)-Bis[(R)-1-phenylethyl]amine are effective reagents for the enantioselective deprotonation of prochiral ketones, generating enantioenriched enolates that can be trapped with electrophiles.[9]
Conceptual Workflow:
-
Formation of the Chiral Base: (+)-Bis[(R)-1-phenylethyl]amine is deprotonated with an organolithium reagent (e.g., n-BuLi) to form the chiral lithium amide.
-
Enantioselective Deprotonation: The chiral base selectively removes a proton from one of the enantiotopic α-positions of a prochiral ketone.
-
Trapping of the Enolate: The resulting chiral enolate is reacted with an electrophile (e.g., a silylating agent or an alkyl halide) to yield the enantioenriched product.
Efficacy and Comparison:
The enantioselectivity of this process is highly dependent on the substrate, the specific chiral amine used, and the reaction conditions. While quantitative, direct comparative data with other chiral bases was not prevalent in the surveyed literature, this method provides a valuable tool for accessing chiral building blocks.
Alternative Chiral Bases:
-
Sparteine-based reagents: The (-)-sparteine/s-BuLi system is a classic example of a chiral base used for enantioselective deprotonation.
-
Chiral lithium amides from other amines: A variety of other chiral amines, such as those derived from amino acids, have been employed for this purpose.
Conclusion and Future Outlook
(+)-Bis[(R)-1-phenylethyl]amine stands as a valuable and versatile chiral auxiliary in the field of asymmetric synthesis. Its utility in the preparation of important chiral building blocks like β-amino acids and its role as a precursor to highly effective phosphoramidite ligands underscore its significance. The ready availability and relatively low cost of its parent amine further enhance its appeal.
While the efficacy of this auxiliary and its derivatives is well-established in specific applications, a clear area for future research lies in direct, quantitative comparative studies against other leading chiral auxiliaries and ligand systems across a broader range of transformations. Such studies would provide a more definitive guide for chemists in selecting the optimal chiral controller for their specific synthetic challenges, ultimately accelerating the discovery and development of new chemical entities.
References
- Ingersoll, A. W. (1937). α-Phenylethylamine. Organic Syntheses, 17, 80.
- Kouklovsky, C., & Wenzel, T. J. (2012). 1-Phenylethylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Feringa, B. L. (2000). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346–353.
- Li, W., Zhang, X., & Jiang, Y. (2010). Chiral 1-phenylethylamine-derived phosphine-phosphoramidite ligands for highly enantioselective Rh-catalyzed hydrogenation of β-(acylamino)acrylates: significant effect of substituents on 3,3′-positions of binaphthyl moiety. Organic & Biomolecular Chemistry, 8(10), 2320–2322.
- Sigma-Aldrich. (+)-Bis[(R)-1-phenylethyl]amine product page. (Product Number: 452823).
- This reference is not explicitly cited in the text but provides general context on chiral amine synthesis. Beilstein J. Org. Chem. 2015, 11, 1587–1595.
- This reference is not explicitly cited in the text but provides general context on chiral ligands. Chemical Reviews, 2003, 103 (8), pp 3247–3290.
- This reference is not explicitly cited in the text but provides general context on enantioselective deprotonation. Chemical Society Reviews, 2004, 33, 412-422.
- This reference is not explicitly cited in the text but provides general context on modular ligands.
- Organic Syntheses, Vol. 85, p. 248 (2008); Coll. Vol. 11, p. 1066 (2009).
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Juaristi, E., et al. (2008). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.
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- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chiral 1-phenylethylamine-derived phosphine-phosphoramidite ligands for highly enantioselective Rh-catalyzed hydrogenation of β-(acylamino)acrylates: significant effect of substituents on 3,3′-positions of binaphthyl moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. (+)-Bis[(R)-1-phenylethyl]amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is equipped with numerous strategies. Among the most reliable and well-established are methods employing chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, masterfully guiding the stereochemical course of a reaction, and are then cleaved to reveal the desired chiral product. This guide offers an in-depth technical comparison of two prominent amine-based auxiliaries: the workhorse pseudoephedrine, famed for asymmetric alkylations, and the sterically demanding (+)-bis[(R)-1-phenylethyl]amine, which has carved its own niche in asymmetric transformations.
The Underlying Principle: Covalent Control in Asymmetric Synthesis
The core concept of a chiral auxiliary is to create a temporary diastereomeric relationship. By covalently bonding an enantiopure auxiliary to a substrate, two new stereocenters are introduced. This allows a subsequent reaction, such as the formation of a new bond at a prochiral center, to proceed with a diastereomeric preference. This preference is dictated by the auxiliary's innate chirality, which creates a sterically and/or electronically biased environment. After the key transformation, the auxiliary is removed, having fulfilled its role as a transient stereochemical director.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[1]
Case Study 1: Pseudoephedrine - The Benchmark for Asymmetric α-Alkylation
Introduced and extensively developed by Andrew G. Myers, pseudoephedrine has become a cornerstone chiral auxiliary for the asymmetric α-alkylation of carboxylic acid derivatives.[2][3][4] Both enantiomers are inexpensive commodity chemicals, though their availability is now regulated in many regions due to their use in the illicit synthesis of methamphetamine.[5][6]
The power of the pseudoephedrine auxiliary lies in its rigid, chelation-controlled transition state. After acylation to form a tertiary amide, treatment with a strong base like lithium diisopropylamide (LDA) results in deprotonation of both the α-carbon and the hydroxyl group, forming a stable lithium enolate-alkoxide dianion.[7] This chelated structure effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less hindered face with high fidelity.[5]
Caption: Proposed mechanism for pseudoephedrine-directed alkylation.
Performance Data:
The Myers method is renowned for its high diastereoselectivity across a wide range of electrophiles.[2][8]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl iodide | 99 | >99:1 |
| Ethyl iodide | 95 | >99:1 |
| n-Butyl iodide | 94 | >99:1 |
| Allyl bromide | 97 | 97:3 |
| Benzyl bromide | 95 | 95:5 |
| Isopropyl iodide | 85 | >99:1 |
Table 1: Representative diastereoselectivities for the alkylation of pseudoephedrine propionamide. Data sourced from Myers, A. G., et al. (1997).[2]
Experimental Protocol: Asymmetric Benzylation of Propionyl Pseudoephedrine Amide
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂ at room temperature, slowly add propionyl chloride (1.1 equiv). Stir for 30 minutes. Quench with water, separate the organic layer, wash with aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the amide, which can be purified by crystallization.[2]
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C under an argon atmosphere, slowly add a solution of LDA (2.2 equiv) in THF. Stir the resulting slurry for 1 hour. Add benzyl bromide (1.2 equiv) dropwise. Stir at -78 °C for 4 hours.[1]
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by flash chromatography to separate the diastereomers.[2]
-
Auxiliary Cleavage: The purified alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or a base like tetrabutylammonium hydroxide.[9][10] Alternatively, treatment with organolithium or Grignard reagents yields chiral ketones, while reduction with agents like lithium amidotrihydroborate (LAB) provides chiral primary alcohols.[8][11] The water-soluble pseudoephedrine auxiliary can be recovered and reused.[5]
Case Study 2: (+)-Bis[(R)-1-phenylethyl]amine - A Tool for Asymmetric Conjugate Addition and β-Amino Acid Synthesis
(+)-Bis[(R)-1-phenylethyl]amine is a C₂-symmetric chiral amine that is more commonly utilized as a chiral base or as a ligand in asymmetric catalysis.[12] However, it has also been effectively employed as a covalently-bound chiral auxiliary, particularly for controlling stereochemistry in Michael additions and for the synthesis of β-amino acids.[8][13]
Unlike pseudoephedrine, which relies on a rigid internal chelate, the stereocontrol exerted by the bis(1-phenylethyl)amine auxiliary is primarily based on steric hindrance. The two bulky phenylethyl groups create a highly congested chiral environment around the amide enolate, effectively shielding one face and directing the incoming electrophile or Michael acceptor to the more accessible side.
Application in Asymmetric Synthesis of β-Amino Acids:
A notable application involves the synthesis of α-substituted-β-amino acids.[13] The protocol involves forming an acrylamide derivative of the auxiliary, followed by a diastereoselective 1,4-conjugate addition of a chiral amine, and subsequent alkylation of the resulting enolate.
Caption: Workflow using bis(α-phenylethyl)amine for β-amino acid synthesis.
Performance Data:
The diastereoselectivity in these reactions is typically high, demonstrating the effectiveness of the bulky auxiliary in controlling the stereochemistry of both the conjugate addition and the subsequent alkylation.
| Electrophile (R-X) | Reaction | Diastereoselectivity |
| (S)-α-phenylethylamine | Michael Addition | High (not quantified) |
| Benzyl bromide | α-Alkylation | High (d.e. >95%) |
| Methyl iodide | α-Alkylation | High (d.e. >95%) |
Table 2: Diastereoselectivity in the synthesis of β-amino acid precursors using a bis(α-phenylethyl)amine auxiliary. Data inferred from protocols described by Juaristi, E., et al.[13]
Experimental Protocol: Synthesis of an (S)-α-Benzyl-β-alanine Precursor
-
Amide Formation: (R,R)-bis(α-phenylethyl)amine (1.0 equiv) is treated with acryloyl chloride (1.1 equiv) in the presence of a base like triethylamine to afford N,N-bis[(R)-α-phenylethyl]prop-2-enamide.
-
Conjugate Addition: The resulting unsaturated amide is subjected to a 1,4-addition with (S)-α-phenylethylamine to generate the β-amino amide.
-
Diastereoselective Alkylation: The product from the previous step is dissolved in dry THF, cooled to -78 °C, and deprotonated with LDA to form the lithium enolate. Benzyl bromide is then added, and the reaction is stirred until completion, yielding the α-benzylated product with high diastereoselectivity.[13]
-
Auxiliary Cleavage: The multiple N-benzyl groups, including the auxiliary, can be removed via hydrogenolysis (e.g., using palladium hydroxide on carbon under a hydrogen atmosphere). Subsequent acid hydrolysis of the amide bond yields the final α-substituted-β-amino acid.
Comparative Analysis and Professional Insights
A direct, head-to-head comparison of these two auxiliaries for the exact same reaction is scarce in the literature, as they have been optimized for different transformations. However, a scientific comparison based on their primary applications, mechanisms, and practical considerations reveals a clear picture for researchers.
| Feature | Pseudoephedrine | (+)-Bis[(R)-1-phenylethyl]amine |
| Primary Application | Asymmetric α-alkylation of carboxylic acid derivatives.[2][12] | Asymmetric conjugate additions; synthesis of β-amino acids.[8][13] |
| Mechanism of Control | Rigid internal lithium chelation.[5][7] | Steric hindrance from two bulky C₂-symmetric groups. |
| Diastereoselectivity | Excellent for α-alkylation (>95-99% d.e. is common).[2] | Excellent for conjugate addition and subsequent alkylation (>95% d.e.).[13] |
| Substrate Scope | Very broad for various alkyl halides.[2][8] | Primarily demonstrated for Michael acceptors and specific alkylations.[8][13] |
| Cleavage Conditions | Versatile: Hydrolysis (acid/base), organometallics, reduction.[9][10] | Primarily hydrogenolysis to remove the N-benzyl type groups. |
| Practicality | Inexpensive, but regulated.[5][6] Intermediates are often crystalline, aiding purification.[2] | More expensive starting material. Less prone to regulatory issues. |
Expertise & Causality:
-
Why choose pseudoephedrine? For the straightforward and highly reliable asymmetric α-alkylation of a simple carboxylic acid, Myers' pseudoephedrine method is the gold standard. Its efficacy is rooted in the predictable and highly ordered chelated transition state, which is less sensitive to the nature of the alkyl halide than purely sterically-controlled systems. The crystallinity of the intermediates is a major practical advantage for purification and achieving high diastereomeric purity.[2]
-
Why choose (+)-bis[(R)-1-phenylethyl]amine? This auxiliary is a better choice when the synthetic goal is to control stereochemistry at the β-position via conjugate addition. Its C₂-symmetric, sterically demanding structure is ideal for creating a chiral pocket that directs the approach of a Michael acceptor. While it can be used for α-alkylation, its application space is more specialized. The cleavage by hydrogenolysis is clean but less versatile than the options available for pseudoephedrine amides.
Trustworthiness and Self-Validation:
Both protocols represent self-validating systems. The high diastereoselectivities achieved are readily confirmed by standard analytical techniques like NMR spectroscopy or chiral chromatography on the products. The crystalline nature of many pseudoephedrine intermediates allows for purification to >99% d.e. by simple recrystallization, providing an internal check on the stereochemical purity.[2]
Conclusion
The choice between pseudoephedrine and (+)-bis[(R)-1-phenylethyl]amine as a chiral auxiliary is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge.
-
Pseudoephedrine remains the preeminent choice for the asymmetric α-alkylation of carboxylic acids, offering exceptional diastereoselectivity, a broad substrate scope, and versatile cleavage options. Its main drawback is the increasing regulatory scrutiny it faces.
-
(+)-Bis[(R)-1-phenylethyl]amine excels in applications requiring strong steric direction, such as asymmetric conjugate additions . It serves as a powerful, albeit more specialized, tool for constructing stereocenters at the β-position of an acyl system.
For the practicing chemist, understanding the distinct mechanistic underpinnings and ideal applications of each auxiliary is paramount to designing an efficient and successful asymmetric synthesis.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Molecules and Materials. (2007). Myers Asymmetric Alkylation. [Link]
-
Myers, A. G. (1995). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest Dissertations Publishing. [Link]
-
Ordóñez, M., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 2(11), 2854-2860. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of R-beta-amino butanoic acid and S-beta-tyrosine: Homochiral lithium amide equivalents for Michael additions to alpha, beta-unsaturated esters. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(14), 3369-3373. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
ResearchGate. (2018). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. [Link]
-
Zhang, H., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. Nature Communications, 14(1), 5693. [Link]
-
Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2013). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, 49(79), 8915-8926. [Link]
-
PubMed. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (+)-Bis[(R)-1-phenylethyl]amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like (+)-Bis[(R)-1-phenylethyl]amine is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this chiral amine, moving beyond mere compliance to foster a culture of safety and environmental responsibility. Our commitment is to furnish you with the technical expertise and practical insights necessary to manage your chemical waste streams effectively, ensuring the protection of both your team and the environment.
Understanding the Hazard Profile of (+)-Bis[(R)-1-phenylethyl]amine
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. (+)-Bis[(R)-1-phenylethyl]amine is a combustible liquid that is classified as a skin, eye, and respiratory irritant.[1][2] It is crucial to recognize that as an amine, it is a basic compound.
Table 1: Key Safety and Hazard Information for (+)-Bis[(R)-1-phenylethyl]amine
| Property | Value | Source |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Physical State | Liquid | [3] |
| Boiling Point | 86 °C at 0.05 mmHg | [2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1][2] |
| Solubility | Insoluble in water | [4] |
The causality behind these hazards lies in the chemical's amine functional group, which can react with moisture on skin, in eyes, and in the respiratory tract to form irritating alkaline solutions. Its combustible nature, indicated by the flash point, necessitates storage and handling away from ignition sources.
The Core Directive: A Step-by-Step Disposal Protocol
The fundamental principle for the disposal of (+)-Bis[(R)-1-phenylethyl]amine is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5][6] The following protocol provides a self-validating system for its safe management from point of use to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or perforation before use.[5][8]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[5][6]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[5][8]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for (+)-Bis[(R)-1-phenylethyl]amine waste.[5][8]
-
Material Compatibility: The container should be made of a material chemically resistant to organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers as amines can be corrosive to some metals.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(+)-Bis[(R)-1-phenylethyl]amine".[6] The date of initial waste addition should also be recorded.
Step 3: In-Lab Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to capture any potential leaks or spills.
-
Keep it Closed: The container must be kept tightly sealed at all times, except when adding waste.[6]
Step 4: Managing Empty Containers
Empty containers that previously held (+)-Bis[(R)-1-phenylethyl]amine must also be disposed of as hazardous waste.
-
Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[2]
-
Defacing Labels: After rinsing, deface or remove the original product label to avoid confusion.
-
Final Disposal: The rinsed and defaced container can then be disposed of according to your institution's guidelines for empty chemical containers.
Step 5: Arranging for Disposal
-
Licensed Waste Hauler: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.
The Question of Neutralization
As (+)-Bis[(R)-1-phenylethyl]amine is a base, the question of in-lab neutralization often arises as a potential pre-treatment step. While general procedures for neutralizing simple acids and bases are common in laboratories, it is crucial to approach the neutralization of a more complex organic amine with caution.[7][9]
Therefore, the most prudent and recommended course of action is to avoid in-lab neutralization of (+)-Bis[(R)-1-phenylethyl]amine waste unless you have a specific, validated procedure from a trusted source and the necessary engineering controls in place. The primary disposal method should be collection and removal by a qualified hazardous waste management service.
Chemical Incompatibility Considerations
To prevent hazardous reactions, it is imperative to avoid mixing (+)-Bis[(R)-1-phenylethyl]amine waste with incompatible chemicals.
Table 2: Known and Potential Incompatibilities
| Incompatible Material | Rationale |
| Strong Oxidizing Agents | Can react vigorously or explosively. |
| Acids and Acid Chlorides | Can cause a strong exothermic reaction. |
| Anhydrides | May react violently. |
| Carbon Dioxide | As an amine, it can absorb CO2 from the air. While not a violent reaction, it alters the chemical nature of the waste. |
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of (+)-Bis[(R)-1-phenylethyl]amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Describe the procedures required to safely handle and dispose of organic substances. [Link]
-
How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]
-
A safety and chemical disposal guideline for Minilab users. UFZ. [Link]
Sources
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- 2. (+)-Bis[(R)-1-phenylethyl]amin -hydrochlorid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (-)-Bis (S)-1-phenylethyl amine 99 56210-72-1 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scienceready.com.au [scienceready.com.au]
- 6. easychem.com.au [easychem.com.au]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Navigating the Safe Handling of (+)-Bis[(R)-1-phenylethyl]amine: A Guide for Laboratory Professionals
For researchers in drug development and chiral synthesis, (+)-Bis[(R)-1-phenylethyl]amine is a valuable chiral auxiliary and resolving agent. Its effective use, however, necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational procedures and compliant disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Immediate Precautions
(+)-Bis[(R)-1-phenylethyl]amine is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a proactive approach to exposure prevention is paramount. Before handling, ensure you are familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[3][4]
Key Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with (+)-Bis[(R)-1-phenylethyl]amine. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye contact, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that can lead to irritation.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK) may be necessary if ventilation is inadequate or for spill response.[1] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Workflow for Safe Handling
A systematic approach to handling (+)-Bis[(R)-1-phenylethyl]amine minimizes the risk of exposure and ensures procedural consistency.
Caption: Workflow for the safe handling of (+)-Bis[(R)-1-phenylethyl]amine.
Step-by-Step Handling Protocol:
-
Preparation: Before opening the container, ensure you are in a well-ventilated laboratory hood. Don all required PPE as outlined in the table above.
-
Dispensing: When transferring the liquid, use equipment made of compatible materials. Avoid splashing and the generation of aerosols.
-
In-Reaction Use: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner to prevent splashing. Maintain the reaction under contained conditions.
-
Post-Handling: After use, securely close the container and store it in a cool, dry, and well-ventilated area away from incompatible substances.[5]
First Aid Measures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
Spill Management and Decontamination
In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[6] Collect the absorbed material into a suitable container for disposal.
Following any procedure involving (+)-Bis[(R)-1-phenylethyl]amine, thoroughly decontaminate all work surfaces and equipment. Wash glassware with an appropriate solvent and detergent.
Disposal Plan: Environmental Responsibility
All waste materials contaminated with (+)-Bis[(R)-1-phenylethyl]amine must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be placed in a labeled, sealed container.
Dispose of all waste in accordance with local, state, and federal regulations.[7] Never dispose of this chemical down the drain or in the regular trash.[8] The first rinse of any container that held the chemical should be collected as hazardous waste.[8]
References
- AK Scientific, Inc. (R)-(+)
- TCI EUROPE N.V.
- Sigma-Aldrich. (R)-(+)
- Fisher Scientific. (R)-(+)
- Apollo Scientific. (1R)-(+)
- ChemicalBook. (+)-Bis[(R)-1-phenylethyl]amine Product Page.
- Sigma-Aldrich.
- Sigma-Aldrich. (−)-Bis[(S)-1-phenylethyl]amine 99% Product Page.
- Fisher Scientific. (+)-Bis[(R)
- Abound Chem. (+)-Bis[(R)-1-phenylethyl]amine Product Page.
- CDH Fine Chemical.
- ChemicalBook. (R)-(+)-1-Phenylethylamine Product Page.
- Arran Chemical Company. (R,R')-(+)-Bis(1-phenylethyl)amine hydrochloride Product Page.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- Biotuva Life Sciences. (+)-Bis[|R|-1-phenylethyl]amine hydrochloride Product Page.
- Thermo Fisher Scientific. (+)-Bis[(R)-1-phenylethyl]amine, ChiPros™, 99%, ee 98+% Product Page.
Sources
- 1. (+)-ビス[(R)-1-フェニルエチル]アミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. aboundchem.com [aboundchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
